Product packaging for 2-Hydroxypyridine(Cat. No.:CAS No. 66396-89-2)

2-Hydroxypyridine

Cat. No.: B7722177
CAS No.: 66396-89-2
M. Wt: 95.10 g/mol
InChI Key: UBQKCCHYAOITMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyridin-2-ol is a monohydroxypyridine that is pyridine substituted by a hydroxy group at position 2. It has a role as a plant metabolite.
2-hydroxypyridine is a natural product found in Synechocystis, Ardisia crenata, and other organisms with data available.
2-Pyridone is a metabolite found in the aging mouse brain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO B7722177 2-Hydroxypyridine CAS No. 66396-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQKCCHYAOITMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Record name 2-pyridone
Source Wikipedia
URL https://en.wikipedia.org/wiki/2-pyridone
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051716
Record name 2(1H)-Pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white crystalline powder, soluble in water; [MSDSonline], Solid
Record name 2-Hydroxypyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Hydroxypyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL at 20 °C
Record name 2-Hydroxypyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.55 [mmHg]
Record name 2-Hydroxypyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

72762-00-6, 142-08-5, 66396-89-2
Record name 2-Pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72762-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072762006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridone, dimer
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-HYDROXYPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyridinone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(1H)-Pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-pyridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PYRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770O3A2I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxypyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107.8 °C
Record name 2-Hydroxypyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Navigating the Tautomeric Landscape: A Technical Guide to 2-Hydroxypyridine Tautomerism in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tautomeric equilibrium between 2-hydroxypyridine (the enol form) and 2-pyridone (the keto form) is a classic and fundamentally important phenomenon in organic chemistry with significant implications in drug discovery and materials science. This guide provides an in-depth exploration of the factors governing this equilibrium, with a particular focus on the profound influence of the solvent environment. We will delve into the theoretical underpinnings of this tautomerism, present robust experimental methodologies for its quantitative analysis, and offer field-proven insights into the causality behind the observed solvent-dependent shifts. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on this subject.

The this compound/2-Pyridone Tautomeric System: A Tale of Two Forms

This compound is a heterocyclic compound that can exist in two interconverting isomeric forms, known as tautomers: the aromatic this compound and the non-aromatic but resonance-stabilized 2-pyridone.[1][2] The interconversion involves the migration of a proton between the oxygen and nitrogen atoms.[2]

Caption: The tautomeric equilibrium between this compound and 2-pyridone.

The position of this equilibrium is not fixed; it is exquisitely sensitive to the surrounding environment, including the physical state (gas, liquid, or solid) and, most critically for solution-phase chemistry, the nature of the solvent.[3][4] In the gas phase, the enol form (this compound) is generally more stable.[2] Conversely, in the solid state and in polar solvents, the equilibrium overwhelmingly favors the keto form (2-pyridone).[2][5] This solvent-dependent behavior is a direct consequence of the differing polarities and hydrogen bonding capabilities of the two tautomers.

The Driving Force: Understanding the Role of the Solvent

The solvent's influence on the tautomeric equilibrium is a multifaceted phenomenon rooted in intermolecular interactions. The key factors at play are:

  • Solvent Polarity: The 2-pyridone tautomer possesses a significantly larger dipole moment than the this compound form due to the polarized carbonyl group.[1] Consequently, polar solvents preferentially solvate and stabilize the more polar 2-pyridone, shifting the equilibrium in its favor. In contrast, non-polar solvents offer less stabilization to the polar keto form, allowing the less polar enol form to be more prevalent.[3]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role.[6][7]

    • Protic Solvents (e.g., water, alcohols): These solvents can act as both hydrogen bond donors (to the carbonyl oxygen of 2-pyridone) and acceptors (from the N-H of 2-pyridone or the O-H of this compound). The strong hydrogen bonding interactions with the amide-like structure of 2-pyridone provide substantial stabilization, making it the dominant species in these solvents.[1][3]

    • Aprotic Polar Solvents (e.g., DMSO, acetonitrile): These solvents are hydrogen bond acceptors but not donors. They can accept a hydrogen bond from the N-H of 2-pyridone, thus stabilizing this form.[8]

    • Non-polar Solvents (e.g., cyclohexane, benzene): These solvents have limited hydrogen bonding capabilities and primarily interact through weaker van der Waals forces. In such environments, the intrinsic stability of the tautomers and the potential for self-association (dimerization) become more significant factors.[2]

Quantitative Analysis of Solvent Effects

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the keto form to the enol form:

KT = [2-Pyridone] / [this compound]

The following table summarizes the experimentally determined equilibrium constants for this compound/2-pyridone in a range of solvents, illustrating the dramatic effect of the solvent environment.

SolventDielectric Constant (ε)KT ([Keto]/[Enol])Predominant FormReference(s)
Gas Phase1~0.3This compound[2]
Cyclohexane2.021.72-Pyridone (slight)[1][9]
Chloroform4.816.02-Pyridone[1]
Acetonitrile37.5-2-Pyridone[2]
Dimethyl Sulfoxide (DMSO)46.7-2-Pyridone[8][10]
Water80.19002-Pyridone[2]

Note: The exact values of KT can vary slightly depending on the experimental conditions such as temperature and concentration.

Experimental Methodologies for Tautomerism Analysis

Several spectroscopic techniques are instrumental in the qualitative and quantitative analysis of tautomeric equilibria. The choice of method depends on the specific information required and the nature of the solvent.

UV-Vis Spectroscopy

Principle: The two tautomers have distinct electronic structures and, therefore, exhibit different UV-Vis absorption spectra. This compound, being more aromatic, typically shows a primary absorption band at a shorter wavelength compared to the more conjugated 2-pyridone. By analyzing the absorption spectrum of a solution containing both tautomers, their relative concentrations can be determined.

Experimental Protocol: Quantitative Determination of KT by UV-Vis Spectroscopy

  • Preparation of Standard Solutions:

    • Prepare stock solutions of known concentrations of this compound in the desired solvent.

    • Prepare a "keto-locked" standard (e.g., N-methyl-2-pyridone) and an "enol-locked" standard (e.g., 2-methoxypyridine) in the same solvent. These standards are crucial for determining the molar absorptivities of the individual tautomers.

  • Acquisition of UV-Vis Spectra:

    • Record the UV-Vis absorption spectra of the "keto-locked" and "enol-locked" standards over a suitable wavelength range (e.g., 200-400 nm).

    • Record the UV-Vis absorption spectrum of the this compound solution at the same concentration and under the same conditions.

  • Data Analysis and Calculation of KT:

    • Identify the wavelengths of maximum absorbance (λmax) for both the keto and enol forms from the spectra of the locked standards.

    • At a chosen analytical wavelength (ideally where one tautomer absorbs significantly more than the other), the total absorbance (Atotal) of the equilibrium mixture is the sum of the absorbances of the individual tautomers, according to the Beer-Lambert law: Atotal = εketo * b * [Keto] + εenol * b * [Enol]

    • The total concentration (Ctotal) is known: Ctotal = [Keto] + [Enol]

    • By solving these two simultaneous equations, the concentrations of the keto and enol forms can be determined.

    • Calculate the equilibrium constant, KT = [Keto] / [Enol].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy are powerful tools for studying tautomerism. The chemical shifts of the protons and carbons in the two tautomers are distinct due to their different electronic environments.[10][11] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of separate signals for each species. The relative integration of these signals provides a direct measure of the tautomeric ratio.

Experimental Protocol: Quantitative Analysis of Tautomeric Ratio by 1H NMR Spectroscopy

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent is critical as it will influence the position of the equilibrium.[12]

    • The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum. This requires a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons. A D1 of 5 times the longest T1 relaxation time is recommended.

    • Ensure a good digital resolution by using an appropriate acquisition time.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Identify the characteristic signals for both the this compound and 2-pyridone tautomers. For example, in CDCl3, the protons of the two forms will have distinct chemical shifts.[13]

    • Carefully integrate a set of non-overlapping signals corresponding to each tautomer. For instance, integrate a specific aromatic proton signal for the enol form and a corresponding proton signal for the keto form.

    • The tautomeric ratio is calculated from the ratio of the integrals, taking into account the number of protons each signal represents. For example, if a signal from a single proton of the keto form has an integral of Iketo and a signal from a single proton of the enol form has an integral of Ienol, then KT ≈ Iketo / Ienol.

The Mechanism of Tautomerization: A Solvent-Mediated Dance

The interconversion between this compound and 2-pyridone does not typically occur through a simple intramolecular proton transfer in solution, as this would involve a highly strained four-membered transition state.[14] Instead, the tautomerization is often facilitated by the solvent or through self-association.

Dimer-Mediated Proton Transfer

In non-polar or weakly polar solvents, this compound and 2-pyridone can form hydrogen-bonded dimers.[5] A particularly favorable pathway for tautomerization involves a concerted double proton transfer within a heterodimer of the two tautomers. This mechanism significantly lowers the activation energy for the interconversion.

Caption: Concerted double proton transfer within a this compound/2-pyridone dimer.

Solvent-Assisted Proton Transfer

In protic solvents like water, solvent molecules can act as a bridge, facilitating the proton transfer through a relay mechanism.[15] A water molecule can simultaneously accept a proton from the hydroxyl group of this compound and donate a proton to the ring nitrogen, or vice versa for the reverse reaction. This solvent-mediated pathway is highly efficient and contributes to the rapid establishment of the tautomeric equilibrium in protic media.

Caption: Solvent-assisted proton transfer mechanism.

Conclusion and Future Perspectives

The tautomerism of this compound is a powerful illustration of how subtle changes in the molecular environment can dramatically alter chemical equilibria. For researchers in drug development, understanding and predicting the predominant tautomeric form in physiological environments is crucial, as different tautomers can exhibit distinct biological activities and pharmacokinetic properties. In materials science, controlling tautomerism can be a strategy for designing materials with tunable optical or electronic properties.

The combination of modern spectroscopic techniques and advanced computational chemistry provides a robust toolkit for the comprehensive study of tautomeric systems. As our understanding of solvent effects becomes more nuanced, the ability to rationally design solvent systems to control and exploit tautomerism will continue to grow, opening new avenues for innovation in chemistry and related disciplines.

References

A Technical Guide to the 2-Pyridone/2-Hydroxypyridine Tautomeric Equilibrium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone is a cornerstone concept in heterocyclic chemistry with profound implications for drug development, molecular biology, and materials science. This guide provides an in-depth analysis of the equilibrium constant (KT), detailing the structural and environmental factors that govern its position. We present a rigorous examination of the causality behind experimental choices for determining KT, offering field-proven, step-by-step protocols for UV-Vis and NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical methodologies for quantifying this critical chemical phenomenon.

Introduction: The Dynamic Nature of Heterocyclic Tautomerism

Tautomerism describes the chemical phenomenon where a compound exists as a mixture of two or more readily interconvertible structural isomers, known as tautomers.[1][2] This interconversion typically involves the migration of a proton, a process termed prototropy.[3][4][5] Unlike resonance structures, which are theoretical representations of electron distribution within a single, real molecule, tautomers are distinct chemical species that exist in a dynamic equilibrium.[1][2]

The equilibrium between this compound and its tautomer, 2-pyridone, is a classic and extensively studied example of lactam-lactim tautomerism.[6][7] The position of this equilibrium is exquisitely sensitive to the surrounding environment, making it a powerful model system for understanding non-covalent interactions. For professionals in drug development, understanding this equilibrium is not academic; the dominant tautomer can exhibit vastly different physicochemical properties, including solubility, lipophilicity, hydrogen bonding capability, and, ultimately, its ability to bind to a biological target.[7]

Section 1: The Tautomeric Equilibrium (KT): A Fundamental Overview

The reversible intramolecular proton transfer between the exocyclic oxygen and the ring nitrogen atom defines the equilibrium between the this compound (the "enol" or "lactim" form) and 2-pyridone (the "keto" or "lactam" form).

The position of this equilibrium is described by the tautomeric equilibrium constant, KT:

KT = [2-Pyridone] / [this compound]

A KT value greater than 1 indicates that the 2-pyridone form is favored, while a value less than 1 indicates a preference for the this compound form. The subtle interplay between the aromatic stabilization of the this compound form and the amide resonance stabilization in the 2-pyridone form means that the energy difference between the two states is often small, allowing for significant shifts in the equilibrium with minor environmental changes.[6][8][9]

Caption: The dynamic equilibrium between 2-pyridone and this compound.

Section 2: Critical Factors Influencing the Equilibrium Position

The value of KT is not an intrinsic constant but is highly dependent on the chemical environment. Understanding these influences is key to predicting and controlling the tautomeric state.

Solvent Effects: The Dominant Factor

Solvent polarity is the most significant factor governing the 2-pyridone/2-hydroxypyridine equilibrium.[8][9][10]

  • Nonpolar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In the gas phase or in nonpolar solvents, the this compound tautomer is generally favored or present in comparable amounts to the pyridone form.[6][9] This preference is attributed to the greater aromaticity of the hydroxypyridine ring.

  • Polar Aprotic Solvents (e.g., Chloroform, Acetonitrile): As solvent polarity increases, the equilibrium shifts towards the 2-pyridone form. This is because 2-pyridone has a much larger dipole moment than this compound and is therefore better stabilized by polar environments.[7]

  • Polar Protic Solvents (e.g., Water, Alcohols): In polar protic solvents, the 2-pyridone form is overwhelmingly favored.[6][9][10] These solvents can act as both hydrogen bond donors (to the carbonyl oxygen) and acceptors (from the N-H group), providing substantial stabilization that far outweighs the aromatic stabilization of the this compound form.[9][10] In aqueous solution, the equilibrium constant can be as high as 900, favoring the pyridone.[6]

Solvent Dielectric Constant (ε) KT ([Pyridone]/[Hydroxypyridine]) Predominant Form
Gas Phase1~0.4This compound
Cyclohexane2.01.7[7]2-Pyridone (slight)
Chloroform4.86.0[7]2-Pyridone
Acetonitrile37.5~1602-Pyridone
Water80.1~900[6]2-Pyridone (dominant)
pH and Ionization

The state of ionization dramatically affects the tautomeric preference. Deprotonation at physiological pH results in a common anion, rendering the tautomerism concept moot for the anionic species. Conversely, protonation under acidic conditions will favor the cation of the more basic tautomer, which is typically the pyridone form (protonation on the carbonyl oxygen).

Temperature Effects

As with any equilibrium, the position is temperature-dependent. However, for the 2-pyridone system, the enthalpy difference between the tautomers is often small, so temperature effects are generally less pronounced than solvent effects within typical experimental ranges.

Section 3: Experimental Determination of KT - Methodologies and Protocols

Accurate determination of KT requires techniques that can distinguish and quantify the two tautomers in solution. Spectroscopic methods are paramount.

Method 1: UV-Vis Spectrophotometry

Principle & Causality: This is the most common method. The π-systems of the two tautomers are different, leading to distinct UV absorption spectra. This compound, being more aromatic, typically has absorption maxima (λmax) at shorter wavelengths compared to the more conjugated 2-pyridone system. By measuring the absorbance of the mixture at wavelengths where one tautomer absorbs significantly more than the other, and by applying the Beer-Lambert law, the concentration of each can be determined.

Experimental Protocol: A Self-Validating System

  • Preparation of "Fixed" Tautomer Standards:

    • Synthesize or procure N-methyl-2-pyridone and 2-methoxypyridine. These compounds are "locked" into the pyridone and hydroxypyridine forms, respectively.

    • Causality: These standards are essential to determine the molar absorptivity coefficients (ε) for each pure tautomer form at various wavelengths, which is a prerequisite for solving the Beer-Lambert law for a two-component system.

  • Spectrum Acquisition of Standards:

    • Prepare a series of known, dilute concentrations of N-methyl-2-pyridone and 2-methoxypyridine in the chosen solvent.

    • Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each concentration.

    • Plot absorbance vs. concentration at the λmax for each compound to generate a calibration curve and determine ε from the slope (A = εbc). This validates the linearity of the response.

  • Spectrum Acquisition of the Equilibrium Mixture:

    • Prepare a solution of this compound of known total concentration (Ctotal) in the same solvent.

    • Measure its full UV-Vis spectrum.

    • Trustworthiness Check: The observation of a clean isosbestic point when spectra in different solvent mixtures (e.g., varying ratios of polar/nonpolar solvent) are overlaid provides strong evidence of a two-component equilibrium.

  • Data Analysis and KT Calculation:

    • Select two wavelengths (λ1 and λ2) for analysis. Ideally, choose λ1 to be the λmax of the pyridone form and λ2 to be the λmax of the hydroxypyridine form to maximize sensitivity.

    • The total absorbance at each wavelength is the sum of the absorbances of each tautomer:

      • Aλ1 = ε(pyridone, λ1) * b * [Pyridone] + ε(hydroxy, λ1) * b * [Hydroxypyridine]

      • Aλ2 = ε(pyridone, λ2) * b * [Pyridone] + ε(hydroxy, λ2) * b * [Hydroxypyridine]

    • We also know that Ctotal = [Pyridone] + [Hydroxypyridine].

    • This gives a system of simultaneous equations that can be solved for the two unknown concentrations: [Pyridone] and [Hydroxypyridine].

    • Calculate KT = [Pyridone] / [Hydroxypyridine].

Caption: Experimental workflow for K_T determination using UV-Vis spectroscopy.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: 1H and 13C NMR spectroscopy can be powerful tools for quantifying tautomeric equilibria. The chemical shifts of the ring protons and carbons are different in the two tautomeric forms. If the rate of interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer will be observed. The ratio of the integrals of these signals directly gives the molar ratio of the tautomers, and thus KT. If the interconversion is fast, a single, time-averaged set of signals will be observed. In such cases, the chemical shift of a given nucleus will be a weighted average of its shifts in the pure tautomers, which can also be used for quantification if the shifts of the "fixed" standards are known.

Experimental Protocol

  • Sample Preparation:

    • Prepare three NMR tubes with the same solvent (e.g., DMSO-d6, CDCl3).

    • Tube 1: N-methyl-2-pyridone (fixed pyridone standard).

    • Tube 2: 2-methoxypyridine (fixed hydroxypyridine standard).

    • Tube 3: this compound (the equilibrium sample).

    • Causality: The standards are required to definitively assign the chemical shifts for each pure tautomer.

  • 1H NMR Spectrum Acquisition:

    • Acquire high-resolution 1H NMR spectra for all three samples under identical conditions (temperature, concentration).

    • Pay close attention to the signals for the ring protons.

  • Data Analysis (Slow Exchange Regime):

    • Applicability: This is often observed at low temperatures or in certain solvents.

    • In the spectrum of the this compound sample, identify the distinct sets of peaks corresponding to the pyridone and hydroxypyridine forms by comparing them to the spectra of the standards.

    • Integrate a corresponding, well-resolved peak from each tautomer (e.g., the proton at the 6-position).

    • The ratio of the integrals is equal to the ratio of the molar concentrations.

    • KT = Integral(Pyridone peak) / Integral(Hydroxypyridine peak).

Section 4: Computational Approaches

Modern computational chemistry, particularly using Density Functional Theory (DFT), can accurately predict the relative free energies (ΔG) of the two tautomers in the gas phase and in solution (using solvent models like the Polarizable Continuum Model, PCM).[6][11] The equilibrium constant can then be calculated using the fundamental thermodynamic relationship:

ΔG = -RT ln(KT)

While computational methods are powerful predictive tools, experimental validation remains the gold standard for establishing definitive KT values in specific solvent systems.[6]

Conclusion: Practical Implications and Future Directions

The 2-pyridone/2-hydroxypyridine equilibrium is a foundational system that demonstrates the delicate balance of aromaticity, resonance, and solvation forces. For scientists in drug discovery, accurately predicting or measuring the predominant tautomeric form in both aqueous (biological) and lipid (membrane) environments is critical for designing molecules with optimal ADME (absorption, distribution, metabolism, and excretion) properties. A molecule designed to bind to a receptor as a hydrogen bond donor (hydroxypyridine) may be ineffective if it exists predominantly as the pyridone tautomer in vivo. The robust experimental protocols detailed herein provide a reliable framework for quantifying this equilibrium, enabling more informed decisions in molecular design and development.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxypyridine from Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxypyridine, and its predominant tautomer 2-pyridone, is a foundational heterocyclic scaffold in medicinal chemistry and drug development. Its prevalence in a wide array of pharmaceuticals necessitates robust, scalable, and efficient synthetic routes. This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of this compound from pyridine, with a focus on the underlying reaction mechanisms, experimental considerations, and practical applications. We will delve into the classic rearrangement of pyridine N-oxides, direct hydroxylation strategies, and emerging biocatalytic approaches, offering researchers and drug development professionals a detailed roadmap for accessing this critical molecular entity.

Introduction: The Significance of the this compound Moiety

The this compound core is a privileged structure in drug discovery, appearing in numerous approved therapeutics and clinical candidates. Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its unique electronic properties, allows for potent and selective interactions with biological targets. Furthermore, the tautomeric equilibrium between the hydroxy and pyridone forms provides a dynamic feature that can be exploited in drug design to modulate physicochemical properties such as solubility and membrane permeability.

This guide will explore the chemical transformations that enable the conversion of the readily available and inexpensive starting material, pyridine, into the high-value this compound scaffold. We will dissect the nuances of each synthetic approach, providing insights into the causality behind experimental choices and offering self-validating protocols for reliable execution.

Synthetic Strategies from Pyridine

The direct functionalization of the pyridine C2-position presents a significant synthetic challenge due to the electron-deficient nature of the pyridine ring. Consequently, several indirect and direct strategies have been developed to achieve the desired hydroxylation.

The Classic Route: Rearrangement of Pyridine N-Oxide

One of the most established and widely employed methods for the synthesis of this compound involves the rearrangement of pyridine N-oxide. This two-step process begins with the oxidation of pyridine to its corresponding N-oxide, followed by a rearrangement reaction, typically induced by acetic anhydride.

2.1.1. Step 1: Oxidation of Pyridine to Pyridine N-Oxide

The initial step involves the oxidation of the nitrogen atom in the pyridine ring. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst.[1] The N-oxide formation is crucial as it activates the pyridine ring for subsequent functionalization.

2.1.2. Step 2: Acetic Anhydride-Mediated Rearrangement

The treatment of pyridine N-oxide with acetic anhydride is a key transformation that leads to the formation of a 2-acetoxypyridine intermediate.[2] The mechanism involves the acetylation of the N-oxide oxygen, which renders the C2 and C6 positions of the pyridine ring highly electrophilic. Subsequent nucleophilic attack by the acetate ion at the C2 position, followed by elimination and rearomatization, yields 2-acetoxypyridine.[2]

2.1.3. Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the 2-acetoxypyridine intermediate to afford this compound. This is typically achieved under basic or acidic conditions. The resulting this compound exists in tautomeric equilibrium with its more stable 2-pyridone form.[2][3][4]

Experimental Protocol: Synthesis of this compound via Pyridine N-Oxide Rearrangement

Materials:

  • Pyridine

  • Hydrogen Peroxide (30% solution)

  • Acetic Anhydride

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

Part A: Synthesis of Pyridine N-Oxide

  • To a stirred solution of pyridine in a suitable solvent (e.g., acetic acid), slowly add 30% hydrogen peroxide at a controlled temperature (typically 70-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully remove the excess solvent and hydrogen peroxide under reduced pressure.

  • The crude pyridine N-oxide can be used directly in the next step or purified by distillation.

Part B: Rearrangement and Hydrolysis

  • Treat the pyridine N-oxide with acetic anhydride and heat the mixture (e.g., at reflux).

  • After the rearrangement is complete (monitored by TLC), cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride.

  • Basify the solution with sodium hydroxide to hydrolyze the 2-acetoxypyridine intermediate.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Direct Hydroxylation Strategies

While the pyridine N-oxide route is reliable, direct C-H hydroxylation of pyridine is a more atom-economical and desirable approach. However, this remains a significant challenge due to the low reactivity of the pyridine C-H bonds.

2.2.1. Photochemical Approaches

Recent advancements have demonstrated the potential of photochemical methods for the direct hydroxylation of pyridines. One such strategy involves the photochemical valence isomerization of pyridine N-oxides to access 3-hydroxypyridines.[5][6][7][8] While this method primarily targets the C3 position, it highlights the power of photochemistry in overcoming the inherent reactivity challenges of the pyridine ring.

Synthesis from Substituted Pyridines

An alternative to the direct functionalization of pyridine is to start with a pre-functionalized pyridine derivative and subsequently convert the substituent into a hydroxyl group.

2.3.1. From 2-Chloropyridine

A common industrial route involves the hydrolysis of 2-chloropyridine.[9][10] This reaction typically requires harsh conditions, such as high temperatures and pressures, or the use of specific catalysts.[10] A patented process describes the reaction of 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol, which significantly improves the yield and simplifies the process.[10] Another method involves the in-situ generation of a catalyst to oxidize 2-chloropyridine with hydrogen peroxide, followed by hydrolysis under alkaline conditions.[9]

Biocatalytic Synthesis

The use of enzymes for the synthesis of pyridine derivatives offers a green and sustainable alternative to traditional chemical methods.[11][12] Whole-cell biocatalysis has been employed for the synthesis of hydroxylated pyridines, demonstrating the potential for environmentally benign production routes.[11] For instance, nicotine hydroxylase from Pseudomonas sp. has been utilized for the synthesis of 2,5-dihydroxypyridine.[13] While not a direct conversion from pyridine, these examples showcase the growing interest and potential of biocatalysis in this field.

Reaction Mechanisms and Key Considerations

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic protocols and troubleshooting unexpected outcomes.

Pyridine N-Oxide Rearrangement Mechanism

The mechanism of the acetic anhydride-mediated rearrangement of pyridine N-oxide is a classic example of electrophilic activation and nucleophilic attack on an aromatic system.

Pyridine N-Oxide Rearrangement Pyridine_N_Oxide Pyridine N-Oxide Activated_Intermediate N-Acetoxy Pyridinium Ion Pyridine_N_Oxide->Activated_Intermediate Acetylation Acetic_Anhydride Acetic Anhydride Acetate_Attack Acetate Attack at C2 Activated_Intermediate->Acetate_Attack Dihydropyridine_Intermediate Dihydropyridine Intermediate Acetate_Attack->Dihydropyridine_Intermediate Elimination Elimination & Rearomatization Dihydropyridine_Intermediate->Elimination Two_Acetoxypyridine 2-Acetoxypyridine Elimination->Two_Acetoxypyridine Hydrolysis Hydrolysis Two_Acetoxypyridine->Hydrolysis Two_Hydroxypyridine This compound Hydrolysis->Two_Hydroxypyridine

Caption: Mechanism of this compound Synthesis via Pyridine N-Oxide Rearrangement.

Tautomerism of this compound

It is crucial for researchers to recognize that this compound exists in a tautomeric equilibrium with 2-pyridone. In most solvents and in the solid state, the 2-pyridone form is the major tautomer due to its aromaticity and the presence of a strong carbonyl group.[3][4][14] This equilibrium can significantly influence the reactivity and physicochemical properties of the compound.

Caption: Tautomeric Equilibrium of this compound and 2-Pyridone.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Pyridine N-Oxide Rearrangement PyridineH₂O₂, Acetic Anhydride60-80Well-established, reliableMulti-step, use of strong oxidants
Hydrolysis of 2-Chloropyridine 2-ChloropyridineNaOH, Tertiary Alcohol>90[10]High yield, one-pot potentialHarsh reaction conditions may be needed
Biocatalysis Substituted PyridinesEnzymes (e.g., Hydroxylases)VariableGreen, sustainable, high selectivitySubstrate specific, optimization required

Conclusion and Future Outlook

The synthesis of this compound from pyridine remains a cornerstone of heterocyclic chemistry with profound implications for the pharmaceutical industry. The classic pyridine N-oxide rearrangement continues to be a workhorse method due to its reliability and predictability. However, the drive for more sustainable and efficient processes is fueling research into direct C-H hydroxylation and biocatalytic routes. Future innovations will likely focus on the development of novel catalysts for direct hydroxylation that operate under milder conditions and the discovery and engineering of robust enzymes for scalable biocatalytic production. A deeper understanding of the intricate reaction mechanisms and the factors governing regioselectivity will be crucial in advancing these frontiers. This guide serves as a foundational resource for scientists and researchers, empowering them to make informed decisions in the synthesis of this vital chemical entity.

References

An In-depth Technical Guide to the Spectroscopic Properties of 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of 2-hydroxypyridine and its derivatives. The unique spectroscopic characteristics of this molecule, governed by a delicate tautomeric equilibrium, present both challenges and opportunities in analytical characterization and molecular design. This document moves beyond a simple recitation of data, providing in-depth explanations of the underlying principles, causality behind experimental choices, and detailed, field-proven protocols. Our objective is to equip you with the knowledge to not only understand but also effectively leverage the spectroscopic properties of this compound in your research endeavors.

The Central Paradigm: The Tautomeric Equilibrium of this compound

The spectroscopic behavior of this compound is inextricably linked to its existence as a mixture of two tautomers: the lactim (enol) form, this compound, and the lactam (keto) form, 2-pyridone.[1][2] The position of this equilibrium is highly sensitive to the surrounding environment, a critical factor that must be considered in all spectroscopic analyses.[2]

tautomerism cluster_lactim This compound (Lactim) cluster_lactam 2-Pyridone (Lactam) cluster_conditions Equilibrium Influences lactim N(=CH-CH=CH-C(O-H)=)CH lactam HN-C(=O)-CH=CH-CH=CH lactim->lactam Proton Transfer gas_phase Gas Phase (Lactim Favored) gas_phase->lactim nonpolar Non-polar Solvents (Lactim Favored) nonpolar->lactim polar Polar Solvents (Lactam Favored) polar->lactam solid Solid State (Lactam Favored) solid->lactam

Caption: The tautomeric equilibrium between this compound (lactim) and 2-pyridone (lactam).

In the gas phase and in non-polar solvents, the this compound tautomer is generally favored.[3] Conversely, in polar solvents and in the solid state, the more polar 2-pyridone form predominates due to stronger intermolecular interactions such as hydrogen bonding.[2][4] This solvent-dependent equilibrium is a key determinant of the observed spectroscopic signatures.

UV-Vis Absorption Spectroscopy: A Window into Tautomeric Composition

UV-Vis spectroscopy is a powerful and readily accessible technique for probing the tautomeric equilibrium of this compound in solution. The distinct electronic structures of the lactim and lactam forms give rise to different absorption maxima. The 2-pyridone tautomer, with its conjugated amide system, typically absorbs at a longer wavelength compared to the this compound form.

Data Presentation: UV-Vis Absorption Maxima (λmax)
SolventDielectric ConstantPredominant Tautomerλmax (nm)Reference(s)
Water78.52-Pyridone~293-297[2][5]
Methanol32.72-Pyridone~297[2]
Dioxane2.2Mixture~295[5]
Cyclohexane2.0This compound~278[6]

The blue shift observed when moving from polar to non-polar solvents is a direct consequence of the shift in the tautomeric equilibrium towards the this compound form, which has a higher energy π-π* transition.[7]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL). Ensure the solvent is of spectroscopic grade to minimize background absorbance.

    • From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance in the range of 0.5-1.5 AU for optimal signal-to-noise.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range to scan from 200 nm to 400 nm.

    • Use a quartz cuvette with a 1 cm path length.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the this compound solution.

    • The instrument software will automatically subtract the baseline from the sample spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • The position of λmax provides a qualitative indication of the predominant tautomer in the chosen solvent.

Fluorescence Spectroscopy: Unraveling Excited-State Dynamics

This compound and its derivatives are fluorescent, and their emission properties are highly sensitive to the molecular environment and the tautomeric form.[8] A key phenomenon to consider is Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the acidity and basicity of the molecule can change, leading to a rapid proton transfer from the hydroxyl group to the ring nitrogen, resulting in emission from the excited state of the 2-pyridone tautomer, even if the ground state is predominantly the this compound form. This results in a large Stokes shift (a significant difference between the absorption and emission maxima).

Data Presentation: Fluorescence Emission Maxima (λem)
SolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)CommentsReference(s)
Water~295~350-370Emission from the 2-pyridone tautomer.[5]
Cyclohexane~280~310-330Emission primarily from the this compound tautomer.[9]

The significant red-shift in the emission spectrum in polar solvents is indicative of the formation of the more stable excited-state 2-pyridone tautomer.

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare dilute solutions of this compound in spectroscopic grade solvents. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrumentation:

    • Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

  • Data Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to determine the optimal excitation wavelength.

    • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined from UV-Vis or the excitation spectrum) and scan the emission monochromator over a range that encompasses the expected emission.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem).

    • The Stokes shift can be calculated as the difference between the absorption and emission maxima. A large Stokes shift often suggests the occurrence of ESIPT.

esipt_workflow cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) S0 This compound (Lactim) S1_lactim Excited this compound S0->S1_lactim Photoexcitation (Absorption) S1_lactam Excited 2-Pyridone S1_lactim->S1_lactam ESIPT S1_lactam->S0 Fluorescence Emission

Caption: A simplified workflow of Excited-State Intramolecular Proton Transfer (ESIPT) in this compound.

Vibrational Spectroscopy (IR and Raman): The Fingerprints of Tautomers

Infrared (IR) and Raman spectroscopy are invaluable for unequivocally identifying the predominant tautomer of this compound, particularly in the solid state.[2] These techniques probe the vibrational modes of the molecule, which are highly sensitive to bond orders and the atoms involved.

The most diagnostic vibrational modes are:

  • C=O Stretch: A strong absorption in the IR spectrum and a strong band in the Raman spectrum, typically in the range of 1640-1680 cm-1, is a definitive marker for the 2-pyridone (lactam) tautomer.[2]

  • O-H Stretch: A broad absorption in the IR spectrum around 3400 cm-1 is characteristic of the hydroxyl group in the this compound (lactim) tautomer.[10]

  • N-H Stretch: A sharp to broad absorption in the IR spectrum around 3100-3400 cm-1 is indicative of the N-H bond in the 2-pyridone (lactam) tautomer.

Data Presentation: Characteristic Vibrational Frequencies (cm-1)
Vibrational ModeThis compound (Lactim)2-Pyridone (Lactam)Reference(s)
O-H Stretch~3400-[10]
N-H Stretch-~3100-3400[2]
C=O Stretch-~1640-1680[2]
Ring VibrationsMultiple bandsMultiple bands[1]
Experimental Protocol: Infrared (IR) Spectroscopy (Solid State, KBr Pellet)
  • Sample Preparation:

    • Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the IR spectrum, typically over the range of 4000-400 cm-1.

  • Data Analysis:

    • Identify the characteristic vibrational bands for the C=O, O-H, and N-H stretching modes to determine the predominant tautomer in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Tautomerism in Solution

1H and 13C NMR spectroscopy are powerful tools for investigating the tautomeric equilibrium of this compound in solution. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the electron distribution, which differs significantly between the lactim and lactam forms.[11][12]

Data Presentation: 1H and 13C NMR Chemical Shifts (δ, ppm)

1H NMR (in CDCl3, predominantly 2-pyridone)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Reference(s)
H6~7.49ddJ = 2.0, 8.8[11]
H4~7.42m[11]
H3~6.60dJ = 8.8[11]
H5~6.30tJ = 6.4[11]
NH~13.65br s[11]

13C NMR (in CD3OD, 2-pyridone)

CarbonChemical Shift (ppm)Reference(s)
C2 (C=O)~155.9[2]
C6~140.8[2]
C4~138.3[2]
C3~125.8[2]
C5~124.4[2]

The downfield chemical shift of the NH proton is characteristic of the 2-pyridone tautomer. The chemical shifts will vary depending on the solvent due to its influence on the tautomeric equilibrium.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in an NMR tube.

    • The choice of solvent is critical as it will influence the tautomeric equilibrium.

  • Instrumentation:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a 1H NMR spectrum.

    • Acquire a 13C NMR spectrum.

    • For complex spectra, consider 2D NMR experiments such as COSY (for 1H-1H correlations) and HSQC (for 1H-13C direct correlations) to aid in signal assignment.[13]

  • Data Analysis:

    • Integrate the proton signals to determine their relative ratios.

    • Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons of the predominant tautomer.

    • In cases of a mixture of tautomers, the relative integrals of characteristic signals can be used to quantify the equilibrium.

Conclusion: An Integrated Spectroscopic Approach

A comprehensive understanding of the spectroscopic properties of this compound requires an integrated approach. No single technique tells the whole story. By combining the insights from UV-Vis, fluorescence, vibrational, and NMR spectroscopy, researchers can build a complete picture of the tautomeric equilibrium and excited-state behavior of this important molecule in various environments. This knowledge is fundamental for applications ranging from medicinal chemistry, where tautomerism can affect drug-receptor interactions, to materials science, where spectroscopic properties can be tuned for specific functions.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 2-hydroxypyridine, a molecule of significant interest in medicinal chemistry and materials science. We delve into the critical concept of lactam-lactim tautomerism, which dictates its solid-state form, and present a detailed, field-proven workflow for its crystallization and subsequent analysis by single-crystal X-ray diffraction (SC-XRD). By synthesizing experimental protocols with fundamental principles, this guide offers researchers, scientists, and drug development professionals the necessary insights to understand and determine the three-dimensional architecture of this important heterocyclic compound. The focus is on the causality behind experimental choices, ensuring a robust and reproducible approach to elucidating the supramolecular assemblies governed by hydrogen bonding.

Introduction: The Duality of this compound

This compound is a foundational heterocyclic scaffold found in numerous FDA-approved drugs, where it often acts as a bioisostere for amides or phenols, enhancing properties like metabolic stability and solubility.[1] Its utility stems from a fascinating structural duality: the ability to exist in two tautomeric forms, the lactim (this compound) and the lactam (2-pyridone).[2][3] While this equilibrium is sensitive to the environment (e.g., solvent polarity), in the solid state, the 2-pyridone form is overwhelmingly dominant.[4][5][6][7]

Understanding the precise crystal structure is paramount. It reveals the intricate network of intermolecular interactions, primarily hydrogen bonds, that govern crystal packing. This knowledge is critical for:

  • Drug Development: Predicting polymorphism, solubility, and stability of active pharmaceutical ingredients (APIs).

  • Crystal Engineering: Utilizing the 2-pyridone motif as a reliable "supramolecular synthon" for designing complex, multi-component crystalline materials.[8][9]

This guide will provide a step-by-step methodology for determining and analyzing the crystal structure of 2-pyridone, emphasizing the 'why' behind each experimental step to ensure scientific integrity and successful outcomes.

The Predominance of the 2-Pyridone Tautomer in the Solid State

The tautomeric equilibrium between this compound and 2-pyridone is a classic case study in physical organic chemistry. The lactam form features an amide group, while the lactim form contains a hydroxy group on an aromatic pyridine ring.[3]

References

Hydrogen bonding in 2-hydroxypyridine dimers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Hydrogen Bonding in 2-Hydroxypyridine Dimers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound/2-pyridone system is a cornerstone model for understanding tautomerism and hydrogen bonding, phenomena of profound significance in biological systems and drug design. This guide provides a comprehensive technical exploration of the dimerization of this compound, driven by the formation of dual hydrogen bonds. We will dissect the delicate lactam-lactim tautomeric equilibrium, analyze the structural and energetic landscape of the resulting dimers, and present detailed experimental and computational protocols for their characterization. This document serves as a robust resource for researchers aiming to leverage the principles of hydrogen-bonded dimer formation in supramolecular chemistry and medicinal chemistry.

The Crucial Duality: Lactam-Lactim Tautomerism

This compound is not a single, static entity but exists in a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy form (lactim, this compound) and the non-aromatic keto form (lactam, 2-pyridone).[1][2] This equilibrium is the central determinant of the molecule's chemical behavior and its propensity to form various hydrogen-bonded complexes.[3]

The position of this equilibrium is exquisitely sensitive to the molecular environment:

  • In the Gas Phase: The lactim (this compound) form is marginally more stable, with an energy difference of only a few kJ/mol.[2][4]

  • In Non-Polar Solvents: Non-polar environments, such as dichloromethane or cyclohexane, favor the formation of hydrogen-bonded dimers and shift the equilibrium towards the lactim tautomer.[2][3]

  • In Polar Solvents: Polar solvents like water or alcohols preferentially solvate and stabilize the more polar lactam (2-pyridone) tautomer, disrupting dimerization.[2][5][6]

This solvent-dependent behavior is a critical consideration in experimental design. To study the dimers, one must select a solvent that minimizes solute-solvent interactions and promotes self-association.

Tautomerism cluster_gas Gas Phase / Non-Polar Solvents cluster_polar Polar Solvents HP This compound (Lactim) PD 2-Pyridone (Lactam) HP->PD Equilibrium

Caption: Lactam-Lactim Tautomeric Equilibrium of this compound.

The Architecture of Dimerization: Three Key Conformations

The ability of both tautomers to act as both hydrogen bond donors and acceptors allows for the formation of stable, cyclic dimers featuring two hydrogen bonds. This dual hydrogen-bonding motif is reminiscent of DNA base pairing and is the primary reason for the system's significance as a model in bio-organic chemistry.[7] Three distinct dimeric structures can be formed[8][9]:

  • The Lactam Dimer (PD)₂: Formed from two 2-pyridone molecules, featuring two N-H···O hydrogen bonds. This is the predominant form observed in the solid state and at low temperatures in non-polar solutions.[2][9]

  • The Lactim Dimer (HP)₂: Formed from two this compound molecules, featuring two O-H···N hydrogen bonds.

  • The Mixed Lactim-Lactam Dimer (PD-HP): A heterodimer formed between one 2-pyridone and one this compound molecule, featuring one N-H···N and one O-H···O hydrogen bond.

The interconversion between these dimeric forms can involve a double proton transfer mechanism, a process that has been studied using high-resolution spectroscopy.[10]

Dimers cluster_pd2 Lactam-Lactam cluster_hp2 Lactim-Lactim cluster_pdhp Lactam-Lactim PD2 2-Pyridone Dimer (PD)₂ N-H···O O···H-N HP2 This compound Dimer (HP)₂ O-H···N N···H-O PDHP Mixed Dimer (PD-HP) N-H···N O···H-O

Caption: The three possible hydrogen-bonded dimers of this compound.

Energetics and Structural Data: A Quantitative View

Computational chemistry, particularly Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, provides invaluable insights into the geometry and stability of these dimers.[7][11] These methods allow for the calculation of interaction energies and key geometric parameters of the hydrogen bonds.

The choice of computational method is critical; DFT methods have been noted to sometimes incorrectly predict the relative stability of the monomers, while higher-level correlated methods like MP2 often provide results in better agreement with experimental findings.[4][11] The calculated interaction energies for the dimers are substantial, indicating a strong driving force for self-association. For the (PD)₂ dimer, MP2 calculations predict an interaction energy of approximately -22 kcal/mol.[11]

Table 1: Calculated Interaction Energies and Hydrogen Bond Lengths

Dimer ComplexComputational MethodInteraction Energy (De, kcal/mol)H-Bond Length (R(N···O), Å)Reference
(PD)₂B3LYP/6-311++G -19.492.78[11]
(PD)₂MP2/6-311++G-22.082.74[11]
(HP)₂B3LYP/6-31G(d)-17.44 (73.0 kJ/mol)-[12]
(PD-HP)B3LYP/6-31G(d)-16.99 (71.1 kJ/mol)-[12]

Note: Energies from different studies may use different basis sets and correction factors (e.g., BSSE, ZPVE), leading to variations. Values are presented for comparative purposes.

Experimental Protocols for Characterization

A multi-technique approach is essential for a complete understanding of the this compound dimer system. The workflow typically involves a combination of spectroscopic and computational methods.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Synthesis prep Sample Preparation (in non-polar solvent, e.g., CD₂Cl₂) nmr ¹H NMR Spectroscopy (Variable Temperature & Concentration) prep->nmr ftir FT-IR Spectroscopy (N-H/O-H & C=O regions) prep->ftir synthesis Correlate Spectra & Calculations nmr->synthesis ftir->synthesis dft DFT/MP2 Calculations (Geometry Optimization & Frequencies) aim AIM / NBO Analysis (Characterize H-Bonds) dft->aim aim->synthesis conclusion Determine Dimer Structure, Equilibrium Constants, & Energetics synthesis->conclusion

Caption: Integrated workflow for the characterization of this compound dimers.

Protocol 1: Variable Temperature ¹H NMR Spectroscopy

Objective: To observe the monomer-dimer equilibrium and identify the dominant species in solution. The chemical shift of the N-H or O-H proton is highly sensitive to hydrogen bonding.

Rationale: In a non-polar solvent like CD₂Cl₂, this compound exists in a dynamic equilibrium between monomers and dimers.[8][9] As temperature decreases, the equilibrium shifts towards the thermodynamically favored dimer, causing a significant downfield shift in the labile proton signal due to deshielding within the hydrogen bond.[9] Concentration dependence studies can also be used; higher concentrations favor the dimer.

Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound in anhydrous CD₂Cl₂ at varying concentrations (e.g., 0.2 mM, 2 mM, 20 mM).[9] Use of an isotopically labeled sample (e.g., 2-pyridone-¹⁵N) is advantageous to resolve ¹J_NH couplings and confirm the (PD)₂ structure.[9]

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a variable temperature probe.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Gradually decrease the temperature in increments (e.g., 10 K) down to the solvent's freezing point (approx. 178 K for CD₂Cl₂).

    • Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.

  • Data Analysis:

    • Plot the chemical shift of the N-H/O-H proton resonance as a function of temperature.

    • A pronounced downfield shift upon cooling is indicative of dimer formation.[9] At very low temperatures (<200 K), the equilibrium may be shifted almost entirely to the dimer, allowing for the observation of a single, sharp signal corresponding to the dimeric species.[9]

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To directly probe the hydrogen bonds and distinguish between lactam and lactim tautomers.

Rationale: FT-IR spectroscopy is a powerful tool for identifying functional groups involved in hydrogen bonding. The C=O stretching vibration (~1650 cm⁻¹) is characteristic of the lactam tautomer, while the O-H stretch (~3400 cm⁻¹) indicates the lactim form.[2] Hydrogen bonding causes a significant red-shift (lowering of frequency) and broadening of the N-H and O-H stretching bands.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable IR-transparent, non-polar solvent (e.g., CCl₄ or CH₂Cl₂) in a liquid IR cell with an appropriate path length (e.g., 0.1-1.0 mm).

  • Background Collection: Acquire a background spectrum of the pure solvent in the IR cell.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample solution.

  • Data Analysis:

    • Examine the carbonyl stretching region (1600-1700 cm⁻¹). A strong absorption here confirms the presence of the lactam (2-pyridone) form.[2]

    • Examine the N-H/O-H stretching region (3000-3600 cm⁻¹). The absence of a sharp, free O-H band and the presence of broad, red-shifted bands are direct evidence of strong hydrogen bonding in the dimers.[8]

    • Deconvolution of the complex, overlapping bands in this region, often aided by 2D IR correlation spectroscopy, can help identify contributions from different species (e.g., cyclic dimers, chain-like aggregates).[8]

Protocol 3: Computational Modeling with DFT

Objective: To calculate the optimized geometries, interaction energies, and vibrational frequencies of the monomers and dimers.

Rationale: Quantum chemical calculations complement experimental data by providing a detailed molecular-level picture that is often inaccessible to direct observation. They are essential for assigning vibrational modes observed in FT-IR and rationalizing the relative stabilities of different isomers.

Methodology:

  • Software: Use a standard quantum chemistry package (e.g., Gaussian, ORCA).

  • Structure Building: Build the initial structures for the this compound and 2-pyridone monomers, as well as the (PD)₂, (HP)₂, and (PD-HP) dimers.

  • Calculation Setup:

    • Method: Choose an appropriate level of theory. B3LYP is a common starting point, but MP2 is recommended for higher accuracy in calculating interaction energies.[11]

    • Basis Set: Employ a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), which is necessary to accurately describe hydrogen bonding and non-covalent interactions.[4][11]

    • Solvation: To simulate the experimental conditions, an implicit solvent model (e.g., PCM for dichloromethane) can be included.

  • Execution:

    • Perform a geometry optimization calculation for each structure to find the lowest energy conformation.

    • Follow this with a frequency calculation on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the theoretical vibrational spectra for comparison with experimental FT-IR data.

  • Energy Analysis:

    • Calculate the interaction energy (ΔE) for each dimer using the supermolecular approach: ΔE = E_dimer - (E_monomer1 + E_monomer2).

    • Apply a Basis Set Superposition Error (BSSE) correction (e.g., using the Counterpoise method) to obtain a more accurate interaction energy.[12]

Implications in Drug Development

The this compound/2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[4][13] Understanding its dimerization behavior is critical for several reasons:

  • Receptor Binding: The ability to form specific, directional hydrogen bonds is key to molecular recognition at a biological target. Designing a molecule that can form a dual hydrogen bond with a receptor can lead to high affinity and selectivity.

  • Solubility and Permeability: Dimerization can significantly impact a drug's physicochemical properties. Strong self-association can decrease solubility and affect membrane permeability, influencing the drug's pharmacokinetic profile.

  • Crystal Engineering: In solid-state formulation, controlling the hydrogen bonding network is crucial for obtaining the desired crystal polymorph with optimal stability and dissolution characteristics.[2]

By mastering the principles governing this model system, drug development professionals can more rationally design molecules with tailored properties for improved therapeutic outcomes.

References

An In-depth Technical Guide to the Solubility of 2-Hydroxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Hydroxypyridine in Modern Chemistry

This compound, a colorless crystalline solid, is a heterocyclic compound of immense interest in the fields of medicinal chemistry, materials science, and catalysis.[1] Its structural motif is a cornerstone in the architecture of numerous pharmaceutical agents and functional materials. A profound understanding of its solubility characteristics in various organic solvents is not merely academic; it is a critical prerequisite for the rational design of synthetic routes, purification strategies, crystallization processes, and formulation development. This guide provides a comprehensive exploration of the solubility of this compound, grounded in its unique tautomeric nature and supported by experimental data and established methodologies.

The Core Principle: Lactam-Lactim Tautomerism's Influence on Solubility

The solubility behavior of this compound is intrinsically linked to its existence as a pair of readily interconverting tautomers: the lactim form (this compound) and the lactam form (pyridin-2(1H)-one).[2][3] This equilibrium is not static; its position is highly sensitive to the surrounding solvent environment.[3][4]

  • In Non-Polar Solvents: The this compound (lactim) tautomer tends to be favored.[2][5]

  • In Polar Solvents: The pyridin-2(1H)-one (lactam) tautomer predominates.[2][5][6] This shift is largely due to the ability of polar solvents to form strong hydrogen bonds with the lactam's N-H and C=O groups, stabilizing this form.[7]

The energy difference between the two forms is subtle, meaning that even modest changes in solvent polarity can significantly shift the equilibrium.[2][5] This dynamic nature is the primary determinant of this compound's solubility profile. For instance, the lactam form, with its greater polarity and hydrogen bonding capabilities, generally exhibits higher solubility in polar solvents like water and alcohols. Conversely, the less polar lactim form shows better solubility in non-polar environments.

Caption: Tautomeric equilibrium of this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. It is important to note that solubility is temperature-dependent, and the data provided is generally for ambient conditions unless otherwise specified.

SolventSolvent ClassTemperature (°C)SolubilityReference
WaterPolar Protic20450 g/L[1][8]
EthanolPolar ProticNot SpecifiedSoluble[1][8]
MethanolPolar ProticNot SpecifiedSoluble[2]
AcetonePolar AproticNot SpecifiedSoluble[2]
BenzeneNon-PolarNot SpecifiedSlightly Soluble[1][8]
Diethyl EtherNon-PolarNot SpecifiedSlightly Soluble[1][8]

Experimental Protocol for Solubility Determination: A Gravimetric Approach

To ensure trustworthy and reproducible data, a standardized experimental protocol is essential. The following outlines a robust gravimetric method for determining the solubility of this compound.

Principle

This method involves creating a saturated solution of the compound in the solvent of interest at a controlled temperature. A known volume of the clear, saturated supernatant is then isolated, the solvent is evaporated, and the mass of the remaining solute is measured.

G A 1. Prepare Supersaturated Slurry Add excess this compound to the chosen solvent in a sealed vial. B 2. Equilibrate Agitate the slurry at a constant, controlled temperature for at least 24 hours to ensure equilibrium. A->B Constant T C 3. Isolate Supernatant Allow the solid to settle. Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. B->C D 4. Sample Preparation Transfer the supernatant to a pre-weighed, clean, and dry vial. C->D E 5. Solvent Evaporation Remove the solvent under reduced pressure or gentle heating until a constant weight of the solid residue is achieved. D->E F 6. Mass Determination & Calculation Weigh the vial containing the dried solute. Calculate solubility (e.g., in g/100 mL) based on the mass of the residue and the initial volume of the supernatant. E->F

Caption: Gravimetric solubility determination workflow.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or agitator.

    • Allow the mixture to equilibrate for a minimum of 24 hours. This extended period is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium.

  • Sampling:

    • After equilibration, cease agitation and allow the excess solid to sediment completely.

    • Using a calibrated volumetric pipette, carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant, ensuring no solid particles are transferred.

  • Solvent Removal:

    • Transfer the aliquot of the supernatant to a pre-weighed vial.

    • Evaporate the solvent completely. This can be achieved using a rotary evaporator, a vacuum oven, or by passing a gentle stream of nitrogen over the sample. The method should be chosen to avoid decomposition of the solute.

  • Final Weighing and Calculation:

    • Once the solvent is fully removed and the residue is dry, weigh the vial again.

    • The mass of the dissolved this compound is the final weight minus the initial weight of the vial.

    • Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Implications for Drug Development and Research

The solubility profile of this compound directly impacts several key areas in research and development:

  • Crystallization: The choice of solvent is paramount for obtaining high-quality crystals for X-ray diffraction studies or for controlling the polymorphic form of the final product. A solvent in which the compound has moderate solubility is often ideal.

  • Reaction Chemistry: As this compound is often used as a starting material or catalyst, its solubility in the reaction solvent dictates the reaction kinetics and overall efficiency.[1] A homogeneous reaction is typically faster and more controllable than a heterogeneous one.

  • Pre-formulation Studies: In drug development, understanding the solubility in various pharmaceutically acceptable solvents is a fundamental step in designing a suitable dosage form, whether it be an oral solution, an injectable, or a solid dispersion.

Conclusion

The solubility of this compound is a complex interplay of its molecular structure, its tautomeric equilibrium, and the nature of the solvent. The lactam-lactim tautomerism is the central feature governing its behavior, with the more polar lactam form being favored in polar solvents and the less polar lactim form in non-polar environments. This understanding, coupled with robust experimental methodologies for quantitative measurement, provides researchers and drug development professionals with the essential knowledge to effectively utilize this important heterocyclic compound in their work.

References

Methodological & Application

Application Notes & Protocols: 2-Hydroxypyridine as a Bifunctional Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tautomeric Advantage of 2-Hydroxypyridine

In the landscape of organocatalysis, this compound stands out due to its remarkable chemical versatility, which is rooted in its tautomeric equilibrium.[1] The molecule exists as two interconverting isomers: the lactim form (this compound) and the lactam form (2-pyridone).[1][2] In most conditions, particularly in the solid state and in solution, the 2-pyridone form is predominant.[2][3][4] This equilibrium is the cornerstone of its catalytic power, allowing it to function as a highly effective bifunctional, or "ditopic," catalyst.[5] The 2-pyridone tautomer can simultaneously act as a Brønsted acid (via its N-H proton) and a Brønsted base (via its carbonyl oxygen), enabling it to organize and activate substrates in a single, concerted transition state.[6] This unique mode of action makes it a powerful catalyst for a variety of proton-dependent reactions, most notably in the formation of amide bonds through ester aminolysis.[5][6]

Figure 1: Tautomeric equilibrium between this compound and the catalytically active 2-pyridone form.

Core Application: Catalysis of Amide Bond Formation via Ester Aminolysis

The direct formation of amides from the reaction of esters and amines is often a slow and inefficient process. 2-Pyridone and its derivatives have emerged as highly effective organocatalysts that significantly accelerate this transformation under mild conditions.[5][6]

Mechanism of Catalysis: A Bifunctional Approach

The catalytic prowess of 2-pyridone in ester aminolysis stems from its ability to act as a bifunctional catalyst, activating both the ester and the amine simultaneously through a network of hydrogen bonds.[6] This dual activation dramatically lowers the energy barrier of the reaction.

The proposed mechanism involves the formation of a ternary complex between the 2-pyridone catalyst, the ester, and the amine.[7]

  • Ester Activation: The N-H group of the 2-pyridone catalyst acts as a Brønsted acid, donating a hydrogen bond to the carbonyl oxygen of the ester. This interaction increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack.[6]

  • Amine Activation: Concurrently, the C=O group of the 2-pyridone catalyst functions as a Brønsted base, accepting a hydrogen bond from the incoming amine. This deprotonation increases the nucleophilicity of the amine's nitrogen atom.[6]

This concerted activation within a well-organized transition state facilitates the nucleophilic attack of the amine on the activated ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the amide product and regenerate the catalyst.[7]

Figure 2: Logical workflow of 2-pyridone catalyzed ester aminolysis.

Protocol: General Procedure for 6-Halo-2-Pyridone Catalyzed Ester Aminolysis

Recent studies have shown that introducing electron-withdrawing groups, such as halogens, at the 6-position of the pyridone ring enhances catalytic activity.[6] 6-Chloro-2-pyridone, for example, is a highly efficient and recoverable catalyst. The following protocol is adapted from established methodologies for the synthesis of amides from esters and amines.[6]

Materials:

  • Ester (e.g., methyl benzoate, benzyl alaninate)

  • Amine (e.g., benzylamine, aniline)

  • 6-Chloro-2-pyridone (Catalyst, 5-10 mol%)

  • Solvent (e.g., Toluene, Dioxane, or solvent-free)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (optional, as the reaction is robust)[6]

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ester (1.0 mmol, 1.0 equiv).

  • Addition of Amine: Add the amine (1.0-1.2 mmol, 1.0-1.2 equiv).

  • Catalyst Loading: Add the 6-chloro-2-pyridone catalyst (0.05-0.1 mmol, 0.05-0.1 equiv).

  • Solvent Addition: If required, add the solvent (e.g., Toluene, 1-2 mL). Many reactions can be run effectively under neat (solvent-free) conditions.[6]

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., 80-110 °C). The reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure amide.

    • The catalyst, 6-chloro-2-pyridone, can often be recovered during purification.[6]

Causality Behind Experimental Choices:

  • Catalyst Loading: A catalytic amount (5-10 mol%) is typically sufficient, highlighting the efficiency of the process. This minimizes cost and simplifies purification.

  • Solvent: Nonpolar solvents like toluene are often used. The reaction's efficiency in these environments underscores the role of the catalyst in creating a microenvironment conducive to the polar transition state, a task normally performed by the solvent.[5]

  • Temperature: Elevated temperatures (80-110 °C) are generally used to increase the reaction rate, although the catalyst significantly lowers the required activation energy compared to the uncatalyzed reaction.

Data Presentation: Substrate Scope and Efficiency

The utility of 2-pyridone catalysis is demonstrated by its broad substrate scope, accommodating various esters and amines. Halogenated 2-pyridones are particularly effective with less reactive substrates like methyl and benzyl esters.[6]

EntryEster SubstrateAmine SubstrateCatalyst (mol%)Temp (°C)Time (h)Yield (%)Reference
1Phenyl AcetateBenzylamine1080198[6]
2Methyl BenzoateBenzylamine101102493[6]
3Benzyl BenzoateBenzylamine101102495[6]
4Methyl PhenylacetateAniline101102488[6]
5L-Alanine methyl esterBenzylamine10802491[6]

Table 1: Representative yields for the aminolysis of various esters catalyzed by 6-chloro-2-pyridone. Data sourced from a study by H. Abe et al.[6]

The methodology is also applicable to peptide synthesis, where the use of methyl or benzyl esters of amino acids can produce dipeptides with high enantiomeric purity maintained.[6]

Further Applications and Considerations

While ester aminolysis is a primary application, the catalytic principle of this compound extends to other areas:

  • Peptide Synthesis: Its role as a coupling additive in carbodiimide-mediated amide formation has been explored to yield peptides with low levels of racemization.[8]

  • Transition Metal Catalysis: this compound-based ligands have been used as promoters in metal-catalyzed reactions, such as Ruthenium(II)-catalyzed C-H bond activation and arylation.[9] In some palladium-catalyzed reactions, the ability of a ligand to tautomerize between pyridine and pyridone forms is crucial for the catalytic cycle.[10]

  • Polymer Chemistry: The bifunctional nature of 2-pyridone can be harnessed in the synthesis of polymers and supramolecular assemblies through controlled hydrogen bonding interactions.

Trustworthiness and Self-Validation: The protocols described are based on peer-reviewed, published methodologies that have been validated through rigorous experimentation, including kinetic studies and computational analysis.[5][6][7][11] The robustness of the catalyst system, which often requires no strictly anhydrous or anaerobic conditions, adds to its reliability and practicality in a research and development setting.[6]

References

Application Notes & Protocols: The Strategic Use of 2-Hydroxypyridine in Modern Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Core Challenges of Amide Bond Formation

The synthesis of peptides, a cornerstone of drug discovery and biomedical research, hinges on the efficient and precise formation of amide bonds. The primary challenge in this process is twofold: achieving high coupling yields and preserving the stereochemical integrity of the constituent amino acids. Racemization, the loss of chiral purity at the α-carbon, is a persistent side reaction that can lead to diastereomeric impurities, complicating purification and compromising the biological activity of the final peptide.

Historically, coupling additives like 1-hydroxybenzotriazole (HOBt) have been indispensable tools for mitigating racemization when using carbodiimide activators.[1][2] However, safety concerns and shipping restrictions associated with the explosive nature of anhydrous HOBt have catalyzed the search for effective and safer alternatives.[3] 2-Hydroxypyridine (2-HOPO), also known as 2-pyridone, has emerged as a highly effective and robust coupling additive that excels in suppressing racemization and enhancing coupling efficiency.[1][3]

This guide provides an in-depth exploration of 2-HOPO's mechanism, its advantages over traditional additives, and detailed protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS).

The Unique Chemistry of this compound: Tautomerism and Mechanism of Action

The efficacy of 2-HOPO stems from its unique chemical nature. It exists in a tautomeric equilibrium between the hydroxy form (this compound) and the more stable keto form (2-pyridone).[4][5][6] This tautomerism is central to its function in peptide coupling.

In a typical carbodiimide-mediated reaction (e.g., using EDC or DIC), the carboxylic acid of the N-protected amino acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate is notoriously unstable and prone to intramolecular cyclization, forming a 5(4H)-oxazolone. The oxazolone's α-proton is highly acidic, and its abstraction by a base leads to rapid racemization.

When 2-HOPO is introduced as an additive, it acts as a nucleophile, rapidly trapping the O-acylisourea intermediate to form a 2-pyridyl active ester. This ester is significantly more stable than the O-acylisourea, yet sufficiently reactive to undergo efficient aminolysis with the N-terminal amine of the peptide chain. By diverting the reaction through this more stable active ester pathway, 2-HOPO effectively minimizes the formation of the problematic oxazolone intermediate, thus preserving the chirality of the amino acid.[7][8]

Mechanism_of_2_HOPO cluster_activation Carbodiimide Activation cluster_racemization Racemization Pathway (Undesired) cluster_HOPO 2-HOPO Pathway (Desired) cluster_final Peptide Bond Formation AA_COOH R-COOH (Fmoc-AA-OH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) AA_COOH->O_Acyl + Carbo Carbodiimide (e.g., DIC) Carbo->O_Acyl + Oxazolone 5(4H)-Oxazolone O_Acyl->Oxazolone Intramolecular Cyclization ActiveEster 2-Pyridyl Active Ester (More Stable) O_Acyl->ActiveEster + 2-HOPO (Trapping) Racemized Racemized Product Oxazolone->Racemized Base-catalyzed enolization HOPO This compound (2-HOPO) PeptideBond Peptide Bond (R-CO-NH-Peptide) ActiveEster->PeptideBond + H₂N-Peptide (Aminolysis) Peptide_NH2 H₂N-Peptide

Figure 1: Mechanism of 2-HOPO in suppressing racemization.

Comparative Analysis of Common Coupling Additives

While HOBt was the gold standard for decades, 2-HOPO and other modern additives offer distinct advantages. The choice of additive can significantly impact reaction efficiency, product purity, and overall process safety.

FeatureThis compound (2-HOPO)1-Hydroxybenzotriazole (HOBt)1-Hydroxy-7-azabenzotriazole (HOAt)Oxyma Pure®
Racemization Suppression Excellent; highly effective at minimizing oxazolone formation.[1]Good; the traditional standard but can be insufficient in difficult couplings.[1][2]Excellent; pyridine nitrogen offers anchimeric assistance, making it superior to HOBt.[9]Excellent; comparable or superior to HOAt in many cases.[9]
Coupling Rate HighModerateVery HighVery High
Safety & Handling Generally considered safe; not classified as explosive.Significant Hazard ; anhydrous form is explosive, leading to shipping restrictions.[3]Explosive hazard, similar to HOBt.Non-explosive, considered a very safe alternative.[10]
Byproducts 2-HOPO is regenerated and is generally water/acid soluble.HOBt byproducts are generally removable with standard workups.HOAt byproducts are manageable.Byproducts are highly water-soluble, simplifying purification.
Primary Application Carbodiimide-mediated couplings (solution and solid-phase).Carbodiimide-mediated couplings.[11]Used with carbodiimides and as a component in aminium/uronium reagents (e.g., HATU).[9]Used with carbodiimides and as a component in modern coupling reagents (e.g., COMU).[9]

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the effective use of 2-HOPO.

Protocol 1: Solution-Phase Peptide Coupling using EDC and 2-HOPO

This protocol is suitable for the coupling of two peptide fragments or an amino acid to a peptide in a solution format.

Materials:

  • N-protected amino acid or peptide fragment (with free C-terminus)

  • Amino acid ester or peptide fragment (with free N-terminus)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • This compound (2-HOPO)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (if starting with a salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and 2-HOPO (1.1 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Acid Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) to the mixture and stir for 15-20 minutes. A color change or slight warming may be observed as the active ester forms.

  • Amine Addition: In a separate flask, dissolve the N-terminally deprotected amino component (1.0 eq) in a minimal amount of anhydrous DMF. If it is a hydrochloride or TFA salt, add 1.0-1.1 equivalents of a non-nucleophilic base like DIPEA or NMM and stir for 5 minutes to liberate the free amine.

  • Coupling Reaction: Add the solution containing the free amine to the pre-activated acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino component is consumed.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 5% citric acid solution (to remove excess base and EDC byproducts), saturated sodium bicarbonate solution (to remove unreacted acid and 2-HOPO), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide product using flash column chromatography or preparative HPLC to obtain the desired compound.

Protocol 2: Automated Solid-Phase Peptide Synthesis (Fmoc-SPPS) Coupling using DIC and 2-HOPO

This protocol describes a typical coupling cycle within an automated Fmoc-SPPS workflow.

Materials:

  • Fmoc-protected amino acid (4-5 eq relative to resin loading)

  • Diisopropylcarbodiimide (DIC) (4-5 eq)

  • This compound (2-HOPO) (4-5 eq)

  • Peptide synthesis grade DMF

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Resin-bound peptide with a free N-terminal amine

SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling Fmoc-AA-OH DIC / 2-HOPO in DMF Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 NextCycle Repeat for Next Amino Acid Wash2->NextCycle NextCycle->Deprotection Continue Sequence End Final Peptide (Cleavage & Deprotection) NextCycle->End Final Residue

Figure 2: Standard Fmoc-SPPS cycle using 2-HOPO.

Procedure (Single Coupling Cycle):

  • Resin Preparation: Ensure the resin-bound peptide is well-swollen in DMF within the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 5-10 minutes) to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (e.g., 5-7 times) to remove piperidine and cleaved Fmoc adducts. A colorimetric test (Kaiser test) can be performed to confirm the presence of the free primary amine.

  • Coupling Cocktail Preparation: In a separate vessel, prepare the activation solution immediately before use. Dissolve the Fmoc-amino acid (5 eq), 2-HOPO (5 eq) in DMF. Add DIC (5 eq) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the freshly prepared coupling cocktail to the resin. Agitate the reaction vessel via bubbling, shaking, or vortexing for 45-90 minutes at room temperature. For difficult couplings (e.g., sterically hindered amino acids), the reaction time can be extended or a double coupling can be performed.

  • Post-Coupling Wash: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (e.g., 5-7 times) to remove excess reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Conclusion

This compound has established itself as a premier coupling additive in modern peptide synthesis. Its ability to effectively suppress racemization through the formation of a stable 2-pyridyl active ester, combined with a favorable safety profile, makes it a superior alternative to HOBt for many applications.[1][3] The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage the full potential of 2-HOPO, enabling the synthesis of high-purity peptides with preserved stereochemical integrity. Its implementation can lead to higher quality crude products, simplified purification processes, and more reliable synthetic outcomes.

References

The Ascendancy of 2-Hydroxypyridine Ligands in Palladium-Catalyzed Cross-Coupling: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Spectator Ligand

In the intricate world of palladium-catalyzed cross-coupling, the ligand is not merely a spectator but an active and often decisive participant in the catalytic cycle. For researchers, scientists, and drug development professionals, the quest for robust, efficient, and versatile catalytic systems is perpetual. This guide delves into the burgeoning field of 2-hydroxypyridine and its tautomer, 2-pyridone, as a uniquely powerful class of ligands. These ligands have demonstrated remarkable efficacy in a range of palladium-catalyzed transformations, including the formation of C-C, C-N, and C-O bonds, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

What sets this compound ligands apart is their ability to engage in metal-ligand cooperation (MLC).[2] This is not a passive coordination; the ligand actively participates in bond activation and formation through its tautomeric equilibrium between the lactam and lactim forms.[2] This cooperative behavior can significantly lower activation energies, enhance catalyst stability, and promote challenging transformations that are often sluggish with conventional ligand systems.[2][3] This guide will provide a comprehensive overview of the application of this compound ligands, offering detailed protocols and insights into the mechanistic nuances that underpin their success.

The Unique Chemistry of this compound Ligands

The efficacy of this compound as a ligand stems from its prototropic tautomerism, existing in equilibrium between the hydroxy-pyridine (lactim) and pyridone (lactam) forms. Deprotonation yields the 2-pyridonate anion, where the negative charge is delocalized between the nitrogen and oxygen atoms.[4] This electronic flexibility allows the ligand to act as a proton shuttle and to stabilize different oxidation states of the palladium center throughout the catalytic cycle.

The coordination of this compound to a metal center can facilitate both hydrogenation and dehydrogenation reactions, a key aspect of their utility in "borrowing hydrogen" methodologies.[3] In the context of palladium catalysis, these ligands have been shown to assist in the dissociation of palladium acetate trimers, which is often a crucial step in initiating the catalytic cycle.[5][6]

Synthesis of this compound-Based Ligands

The versatility of the this compound scaffold allows for extensive functionalization to fine-tune its steric and electronic properties. Many simple 2-hydroxypyridines are commercially available.[4] More complex derivatives can be synthesized through various methods, including:

  • Cross-Coupling Reactions: Halopyridine derivatives serve as excellent starting materials for introducing diverse functionalities via standard cross-coupling protocols.[4]

  • Nucleophilic Aromatic Substitution: The 2-oxy function can be readily installed through nucleophilic aromatic substitution reactions.[4]

  • Backbone Functionalization: Existing this compound ligands can be further modified. For example, metalation and subsequent substitution at a methyl group on the pyridine ring can introduce additional donor atoms.[4]

A general approach to synthesizing a bidentate this compound-based ligand is outlined below:

Start 2-Halo-pyridine Derivative Step1 Nucleophilic Substitution (e.g., with an amine) Start->Step1 Step2 Palladium-Catalyzed Cross-Coupling (e.g., with a phosphine) Step1->Step2 Step3 Hydrolysis or Oxidation Step2->Step3 Ligand Functionalized This compound Ligand Step3->Ligand

Caption: Synthetic workflow for a functionalized this compound ligand.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The unique properties of this compound ligands have led to their successful application in a variety of palladium-catalyzed cross-coupling reactions.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[7] While highly effective, challenges can arise with sterically hindered or electron-deficient substrates.[8] this compound-based ligands can enhance the efficiency of these challenging transformations.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a representative example based on established methodologies for Suzuki-Miyaura couplings.[8][9][10]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound-based ligand (e.g., a phosphine-substituted this compound)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Anhydrous and deoxygenated solvent

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the this compound-based ligand (0.04 mmol, 4 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Palladium Source Pd(OAc)₂A common and reliable Pd(II) precursor.
Ligand This compound-basedTo facilitate the catalytic cycle through MLC.
Base K₃PO₄A strong base to promote transmetalation.
Solvent 1,4-DioxaneA common aprotic solvent for Suzuki couplings.
Temperature 100 °CTo ensure a reasonable reaction rate.
C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[11][12] The reaction can be sensitive to the nature of the amine and the aryl halide. This compound ligands have shown promise in facilitating these couplings.

Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies.[13][14][15]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound-based ligand

  • Aryl chloride (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

  • Anhydrous and deoxygenated solvent

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the this compound-based ligand (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

  • Add the aryl chloride (1.0 mmol) and the primary amine (1.2 mmol).

  • Add toluene (5 mL) and seal the vial.

  • Heat the reaction mixture at 110 °C with stirring for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash chromatography.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃A common Pd(0) precursor.
Ligand This compound-basedTo enhance catalytic activity.
Base NaOtBuA strong, non-nucleophilic base.
Solvent TolueneA high-boiling, non-polar solvent.
Temperature 110 °CTo drive the reaction to completion.

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle for a palladium-catalyzed cross-coupling reaction using a this compound ligand generally involves the canonical steps of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The this compound ligand plays a crucial role in facilitating these steps.

cluster_ligand This compound Ligand's Role Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition TM_complex L-Pd(II)(Ar)(R) OA_complex->TM_complex Transmetalation OA_complex->TM_complex Proton Shuttle TM_complex->Pd0 Reductive Elimination TM_complex->Pd0 Stabilizes Pd(0) Product Ar-R TM_complex->Product ArX Ar-X ArX->OA_complex R_M R-M R_M->TM_complex

Caption: Generalized catalytic cycle for a Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound and its derivatives have emerged as a privileged class of ligands in palladium-catalyzed cross-coupling reactions. Their ability to engage in metal-ligand cooperation offers a powerful tool for overcoming common challenges in catalysis, such as low reactivity and catalyst deactivation. The modularity of the this compound scaffold provides ample opportunities for the design of new ligands with tailored properties for specific applications. As the demand for more efficient and sustainable chemical syntheses grows, the unique attributes of this compound ligands are poised to play an increasingly important role in both academic research and industrial processes. The continued exploration of their potential in a wider range of transformations will undoubtedly lead to further innovations in the field of catalysis.

References

The Versatile 2-Hydroxypyridine Scaffold: A Guide to Synthesis, Characterization, and Biological Evaluation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2-Hydroxypyridine Moiety

The this compound scaffold, existing in a delicate tautomeric equilibrium with its 2-pyridone form, represents a cornerstone in the field of medicinal chemistry. This unique structural feature imparts a remarkable versatility, allowing these derivatives to engage in a wide array of biological interactions. Their ability to act as hydrogen bond donors and acceptors, coupled with their capacity to chelate metal ions, has led to their successful development as therapeutics for a diverse range of diseases. From potent antifungal and antibacterial agents to innovative anticancer and anti-inflammatory drugs, the this compound core continues to be a fertile ground for drug discovery and development.[1] This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of this compound derivatives, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

A critical aspect of this compound chemistry is its tautomerism. The equilibrium between the this compound and 2-pyridone forms is highly influenced by the surrounding environment.[2] In non-polar solvents, the this compound tautomer is often favored, while polar solvents, such as water and alcohols, tend to shift the equilibrium towards the 2-pyridone form.[2] This dynamic interplay is not merely a chemical curiosity; it profoundly impacts the molecule's reactivity, solubility, and its ability to interact with biological targets. Understanding and controlling this tautomerism is a key consideration in the design and synthesis of novel this compound-based therapeutics.

Synthetic Strategies: Crafting the this compound Core

A variety of synthetic routes are available for the preparation of this compound and its derivatives, each with its own advantages and suitability for specific target molecules. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Protocol 1: Synthesis of this compound from Pyridine N-Oxide

A common and efficient method for the synthesis of the parent this compound involves the rearrangement of pyridine N-oxide in the presence of acetic anhydride.[2][3] This method is particularly useful for producing the unsubstituted core structure.

Causality: The reaction proceeds through the formation of an N-acetoxy pyridinium intermediate, which renders the C2 position of the pyridine ring susceptible to nucleophilic attack by the acetate ion. Subsequent elimination and hydrolysis yield the desired this compound, which tautomerizes to the more stable 2-pyridone form.[3]

G Pyridine_N_Oxide Pyridine N-Oxide Intermediate N-Acetoxy Pyridinium Intermediate Pyridine_N_Oxide->Intermediate + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Acetate_Attack Acetate Attack at C2 Intermediate->Acetate_Attack Rearrangement Rearrangement & Elimination Acetate_Attack->Rearrangement Hydrolysis Hydrolysis Rearrangement->Hydrolysis Product This compound/ 2-Pyridone Hydrolysis->Product

Caption: Synthesis of this compound from Pyridine N-Oxide.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine N-oxide in an excess of acetic anhydride.

  • Heating: Gently heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess acetic anhydride under reduced pressure.

  • Hydrolysis: To the resulting residue, add a 10% aqueous solution of sodium hydroxide and stir until the hydrolysis is complete (as indicated by TLC).

  • Acidification and Extraction: Acidify the aqueous solution with hydrochloric acid to a pH of approximately 5-6. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of Substituted 2-Pyridones via Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classical and versatile method for the synthesis of substituted 2-pyridones.[2] This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.

Causality: The reaction proceeds via a series of condensation and cyclization steps, driven by the nucleophilicity of the active methylene group in cyanoacetamide and the electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl compound.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable solvent such as ethanol, dissolve the 1,3-dicarbonyl compound and cyanoacetamide.

  • Base Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the reaction mixture.

  • Heating: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it into ice-water. The precipitated product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Characterization of this compound Derivatives

The unambiguous characterization of newly synthesized this compound derivatives is crucial for establishing their identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is typically employed.

Technique Purpose Key Observables
¹H and ¹³C NMR Structural elucidation and confirmation of the tautomeric form.Chemical shifts and coupling constants of the pyridine ring protons and carbons. The presence of a broad singlet for the N-H proton (in the pyridone form) or an O-H proton (in the hydroxypyridine form).
Infrared (IR) Spectroscopy Identification of functional groups and confirmation of the tautomeric form.A strong C=O stretching vibration (around 1650 cm⁻¹) indicates the pyridone tautomer. A broad O-H stretch (around 3400-3200 cm⁻¹) suggests the hydroxypyridine form.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) confirms the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass and elemental formula.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.A single, sharp peak indicates a pure compound. The retention time is a characteristic property under specific chromatographic conditions.
X-ray Crystallography Unambiguous determination of the three-dimensional structure in the solid state.Provides precise bond lengths, bond angles, and intermolecular interactions, definitively establishing the tautomeric form in the solid state.[2][4][5][6][7]

Application Notes: Biological Evaluation of this compound Derivatives

The diverse biological activities of this compound derivatives necessitate a range of in vitro assays to screen for and characterize their therapeutic potential. The following protocols provide a starting point for evaluating their anticancer, antimicrobial, and anti-inflammatory properties.

Case Study 1: Ciclopirox Olamine - An Antifungal Agent

Ciclopirox olamine is a broad-spectrum antifungal agent that exemplifies the therapeutic potential of the 2-pyridone scaffold.[8][9][10][11][12] Its mechanism of action involves the chelation of polyvalent metal cations, particularly Fe³⁺, which are essential for the function of key fungal enzymes.[9][10][11] This disruption of metal homeostasis leads to the inhibition of crucial cellular processes, including mitochondrial respiration and DNA repair, ultimately resulting in fungal cell death.[9][11]

G Ciclopirox Ciclopirox Olamine Chelation Chelation of Fe³⁺ Ciclopirox->Chelation Enzyme_Inhibition Inhibition of Iron-Dependent Enzymes Chelation->Enzyme_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Enzyme_Inhibition->Mitochondrial_Dysfunction Cell_Death Fungal Cell Death Mitochondrial_Dysfunction->Cell_Death

Caption: Mechanism of Action of Ciclopirox Olamine.

Protocol 3: Antimicrobial Susceptibility Testing - Agar Well Diffusion Assay

This method is a widely used and straightforward technique to screen for the antimicrobial activity of novel compounds.[13][14][15][16][17]

Causality: The principle of this assay is based on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Seeding of Agar Plates: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the seeded agar plates using a sterile cork borer.

  • Application of Test Compound: Add a defined volume (e.g., 50-100 µL) of the test this compound derivative solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. Include a positive control (a known antibiotic) and a negative control (solvent alone).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Case Study 2: Pirfenidone - An Anti-inflammatory and Antifibrotic Agent

Pirfenidone is a 2-pyridone derivative used for the treatment of idiopathic pulmonary fibrosis (IPF).[18][19][20][21] Its mechanism of action is multifactorial, involving both anti-inflammatory and antifibrotic effects.[1][19][20][21] Pirfenidone has been shown to downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[19][20] It also inhibits the production of pro-fibrotic mediators like transforming growth factor-beta (TGF-β), thereby reducing fibroblast proliferation and collagen synthesis.[1][19][20][21]

Protocol 4: Anti-inflammatory Activity - Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This in vitro assay is a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[22][23][24][25][26]

Causality: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including NO, through the induction of inducible nitric oxide synthase (iNOS). Compounds with anti-inflammatory activity can inhibit this pathway, leading to a reduction in NO production.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.[24]

  • Treatment: Pre-treat the cells with various concentrations of the test this compound derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated control and LPS-only control wells.

  • Nitrite Measurement (Griess Assay): After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC₅₀ value of the compound.

Protocol 5: Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29]

Causality: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27] The amount of formazan produced is directly proportional to the number of living cells. Cytotoxic compounds will lead to a decrease in the number of viable cells and thus a reduction in the amount of formazan produced.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[28]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of the compound.

Conclusion and Future Perspectives

The this compound scaffold remains a privileged structure in medicinal chemistry, offering a remarkable blend of synthetic accessibility and diverse biological activity. The protocols and application notes presented in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of novel this compound derivatives. As our understanding of disease biology deepens, the unique properties of this versatile heterocycle will undoubtedly continue to inspire the development of the next generation of innovative therapeutics. Future efforts will likely focus on the design of more selective and potent derivatives, the exploration of novel biological targets, and the development of advanced drug delivery systems to maximize their therapeutic efficacy.

References

The Versatile Cornerstone: Application Notes on 2-Hydroxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Unique Chemistry of a Versatile Scaffold

2-Hydroxypyridine, a seemingly simple heterocyclic compound, stands as a cornerstone in the synthesis of a diverse array of modern agrochemicals. Its true value lies in its fascinating tautomeric equilibrium between the lactim (this compound) and lactam (2-pyridone) forms. This dual nature allows it to react as either a phenol-like aromatic alcohol or a cyclic amide, providing synthetic chemists with a versatile toolkit for constructing complex, biologically active molecules. The 2-pyridone form is generally favored in polar solvents and the solid state due to intermolecular hydrogen bonding, a property that can be strategically exploited in synthesis. This guide delves into the practical applications of this compound as a pivotal intermediate, offering detailed protocols and mechanistic insights into the synthesis of key herbicides, fungicides, and insecticides.

Part 1: Application in Herbicide Synthesis

The pyridine ring, often derived from this compound, is a common feature in many commercial herbicides. Its presence can confer desirable properties such as enhanced biological activity and favorable transport within the plant.

Case Study 1: Fluroxypyr - A Synthetic Auxin Herbicide

Fluroxypyr is a selective, post-emergence herbicide used to control broadleaf weeds. Its mode of action mimics that of natural auxins, leading to uncontrolled growth and eventual death of susceptible plants. The synthesis of fluroxypyr and its esters, such as fluroxypyr-meptyl, heavily relies on a multi-step pathway starting from highly substituted pyridines, which can be conceptually traced back to this compound chemistry. A key intermediate in many commercial syntheses is 4-amino-3,5-dichloro-6-fluoro-2-pyridone.

The industrial synthesis of fluroxypyr typically begins with a more complex starting material like pentachloropyridine. However, for the purpose of illustrating the core chemical transformations relevant to the this compound scaffold, we will focus on the later stages of the synthesis, which involve the formation of the pyridinyloxyacetic acid side chain. The overall process involves nucleophilic aromatic substitution (SNAr), hydrolysis, and esterification.

Fluroxypyr_Synthesis A 4-Amino-3,5-dichloro- 6-fluoro-2-pyridone (Potassium Salt) B Alkylation (Williamson Ether Synthesis) A->B Methyl Chloroacetate C Methyl (4-amino-3,5-dichloro- 6-fluoro-2-pyridinyloxy)acetate B->C D Transesterification C->D 1-Methylheptanol, Catalyst (e.g., tetrabutyl titanate) E Fluroxypyr-meptyl D->E

Caption: Synthetic workflow for Fluroxypyr-meptyl.

This protocol outlines the laboratory-scale synthesis of Fluroxypyr-meptyl from a key pyridone intermediate.

Materials and Reagents:

  • Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate

  • 1-Methylheptanol (2-octanol)

  • Tetrabutyl titanate

  • Anhydrous Toluene

  • Standard laboratory glassware for reactions under controlled atmosphere

  • Distillation apparatus

Protocol:

  • Reaction Setup: In a 5 L flask equipped with a mechanical stirrer, thermometer, and a distillation head (e.g., Vigreux column), combine Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate (1375 g, 5.02 moles) and 1-methylheptanol (1901 g, 14.6 moles).

  • Azeotropic Water Removal: Heat the solution to approximately 130°C under reduced pressure (10 kPa) to remove any residual water.

  • Catalyst Addition and Transesterification: Add a catalytic amount of tetrabutyl titanate (1.3 g). Heat the mixture to about 150°C under 60 kPa pressure for 6 hours, continuously distilling off the methanol byproduct as it forms.

  • Work-up and Purification:

    • Slowly reduce the pressure to approximately 3.3 kPa to distill off the excess 1-methylheptanol and other volatile components.

    • The residue is the crude Fluroxypyr-meptyl. Purity can be assessed by HPLC or GC-MS.

    • Further purification, if necessary, can be achieved by column chromatography.

Yield: Approximately 98.7% of theoretical yield.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Pyridine derivatives can be toxic and should be handled with care.

Case Study 2: Diflufenican - A Carotenoid Biosynthesis Inhibitor

Diflufenican is a pre-emergence and early post-emergence herbicide that acts by inhibiting carotenoid biosynthesis. This leads to photobleaching of chlorophyll and subsequent plant death. The synthesis of Diflufenican often starts from 2-chloronicotinic acid, a direct derivative of this compound.

The synthesis involves the formation of an ether linkage followed by an amide bond formation. One common route involves the reaction of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol, followed by amidation with 2,4-difluoroaniline.

Diflufenican_Synthesis A 2-Chloronicotinic acid B Esterification A->B 3-(Trifluoromethyl)phenol, Solid superacid catalyst C 3-(trifluoromethyl)phenyl 2-chloronicotinate B->C D Amidation (SNAr) C->D 2,4-Difluoroaniline, Copper-based catalyst E Diflufenican D->E

Caption: Synthetic workflow for Diflufenican.

This protocol provides a two-step laboratory synthesis of Diflufenican.

Materials and Reagents:

  • 2-Chloronicotinic acid

  • 3-(Trifluoromethyl)phenol

  • Solid superacid catalyst (e.g., sulfated zirconia)

  • 2,4-Difluoroaniline

  • Cuprous iodide (CuI)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware for reactions under controlled atmosphere

Protocol:

Step 1: Synthesis of 3-(trifluoromethyl)phenyl 2-chloronicotinate

  • In a reaction vessel, combine 2-chloronicotinic acid, 3-(trifluoromethyl)phenol, and a catalytic amount of solid superacid.

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and filter to remove the catalyst. The filtrate containing the intermediate ester is used directly in the next step.

Step 2: Synthesis of Diflufenican

  • To the filtrate from Step 1, add 2,4-difluoroaniline and a catalytic amount of cuprous iodide in DMSO as the solvent.

  • Heat the reaction mixture to 130-135°C until the reaction is complete.

  • Cool the reaction mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure Diflufenican.

Yield: 50-92% over two steps.

Safety Precautions:

  • Perform all steps in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • Handle halogenated compounds and copper catalysts with care.

Part 2: Application in Fungicide Synthesis

The 2-pyridone scaffold is also prevalent in a variety of fungicides, where it can contribute to the molecule's ability to interfere with fungal metabolic pathways. For example, derivatives of 2,2'-bipyridine, which can be synthesized from 2-substituted pyridines, have shown fungicidal activity.

Synthesis of a Representative Pyridyl-Containing Fungicide

A notable class of fungicides includes pyrimidinamine derivatives containing a pyridin-2-yloxy moiety. These compounds have shown efficacy against various plant pathogens. The synthesis generally involves a nucleophilic aromatic substitution reaction where a substituted this compound displaces a leaving group on a pyrimidine ring.

Illustrative Reaction Scheme:

A substituted this compound is reacted with a chloropyrimidine in the presence of a base to form the desired pyridin-2-yloxy pyrimidinamine derivative.

Part 3: Application in Insecticide Synthesis

Pyridine-based compounds are crucial in the development of modern insecticides, most notably the neonicotinoids. These insecticides act on the central nervous system of insects. While the synthesis of complex neonicotinoids is a multi-step process, the foundational pyridine chemistry is often

Application Notes & Protocols: The Strategic Role of 2-Hydroxypyridine in the Asymmetric Synthesis of Levetiracetam

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levetiracetam, marketed under brand names like Keppra®, is a cornerstone second-generation antiepileptic drug prized for its efficacy and favorable safety profile.[1][2] Its therapeutic activity is exclusive to the (S)-enantiomer, making stereoselective synthesis a critical focus in its industrial production.[1] While numerous synthetic routes have been developed, this guide delves into a specific, nuanced pathway where 2-hydroxypyridine (2-HP) is employed as a key reagent. We will explore the mechanistic rationale for its use, provide a detailed experimental protocol for the synthesis of a key intermediate, and present a comprehensive workflow, grounding all claims in authoritative sources.

The Synthetic Imperative: Achieving Enantiopurity

The biological activity of Levetiracetam is stereospecific. The (S)-enantiomer, (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide, is the pharmacologically active agent, while the (R)-enantiomer has a negligible effect on seizure inhibition.[2] Early manufacturing processes often relied on the synthesis of a racemic mixture, followed by a costly and inefficient chiral resolution step to isolate the desired (S)-isomer.[1][2] Modern pharmaceutical manufacturing overwhelmingly favors asymmetric synthesis, a strategy that builds the chiral center correctly from the start, thus avoiding the wasteful production of the inactive enantiomer and simplifying purification.[1] This focus on efficiency and stereocontrol has led to the exploration of various catalysts and reagents, including this compound, to optimize key reaction steps.

Mechanistic Insight: The Function of this compound

In one of the established synthetic routes to Levetiracetam, the core structure is assembled by acylating the chiral intermediate (S)-2-aminobutanamide (ABA) with 4-chlorobutyryl chloride (CBC). This reaction forms the acyclic intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide (CBA), which is subsequently cyclized to form the pyrrolidinone ring of Levetiracetam.

The acylation step presents a challenge: the reaction of an amine with an acid chloride generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it unreactive and halting the reaction. A base is required to neutralize this byproduct. While common inorganic or organic bases can be used, this compound offers a more sophisticated role.

The dual function of this compound:

  • Acid Scavenger: 2-HP acts as a mild, non-nucleophilic base to neutralize the HCl generated in situ. This prevents the deactivation of the (S)-2-aminobutanamide starting material.

  • Acylation Catalyst: More importantly, this compound is known to act as an acylation catalyst. It can react with the highly electrophilic 4-chlorobutyryl chloride to form a reactive acylpyridone intermediate. This intermediate is more reactive towards the amine than the original acid chloride, facilitating a more efficient and controlled acylation, especially at lower temperatures.

This catalytic turnover mechanism is crucial for achieving high conversion and purity in the formation of the key CBA intermediate.

Diagram: Proposed Role of this compound in Acylation

G CBC 4-Chlorobutyryl Chloride (CBC) Intermediate Reactive Acylpyridone Intermediate CBC->Intermediate Reacts with HP This compound (2-HP) HP->Intermediate HP_H Protonated 2-HP HP->HP_H Neutralizes ABA (S)-2-Aminobutanamide (ABA) CBA Key Intermediate (CBA) ABA->CBA Intermediate->HP Regenerates Intermediate->CBA Acylates HCl HCl (byproduct)

Caption: Catalytic cycle of 2-HP in the acylation of (S)-2-aminobutanamide.

Application Protocol: Synthesis of the Acyclic Intermediate (CBA)

This protocol details the synthesis of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide (CBA) from (S)-2-aminobutanamide (ABA) using this compound, adapted from established industrial processes.[3][4]

Objective: To synthesize the key acyclic precursor of Levetiracetam with high purity via a this compound-mediated acylation.

Materials & Reagents:

  • (S)-2-aminobutanamide (ABA) base

  • This compound (2-HP)

  • 4-Chlorobutyryl chloride (CBC)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Acetonitrile, anhydrous

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Dropping funnel

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Step-by-Step Methodology:
  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

    • Charge the reactor with anhydrous Methyl tert-butyl ether (MTBE).

    • Begin stirring and cool the solvent to 0-5 °C using a circulating chiller.

  • Reagent Charging:

    • To the cooled MTBE, add (S)-2-aminobutanamide (ABA) base (1.0 molar equivalent) and this compound (2.0 molar equivalents).[3]

    • Expert Insight: Using two equivalents of 2-HP ensures one equivalent acts as the catalyst while the other serves as the acid scavenger for the generated HCl.

    • Stir the mixture vigorously to form a slurry.

  • Controlled Acylation:

    • Prepare a solution of 4-chlorobutyryl chloride (CBC) (1.2 molar equivalents) in anhydrous MTBE in a dropping funnel.[3]

    • Add the CBC solution drop-wise to the reactor slurry over a period of 30-60 minutes.

    • CRITICAL: Maintain the internal reaction temperature strictly between 0-5 °C throughout the addition. This is an exothermic reaction, and temperature control is vital to prevent side-product formation.[3]

  • Reaction & Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C.

    • Monitor the reaction progress using HPLC or TLC by checking for the consumption of the ABA starting material. The reaction is typically complete within 2-4 hours but may be left longer to ensure full conversion.[3]

  • Work-up and Isolation:

    • Once the reaction is complete, filter the reaction mixture to remove the precipitated this compound hydrochloride salt.

    • Wash the solid cake with a small amount of cold MTBE or acetonitrile.[3]

    • Combine the filtrate and washes.

    • Concentrate the combined organic solution under reduced pressure using a rotary evaporator to yield the crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide (CBA) as a solid or semi-solid residue.[3]

Data & Process Parameters
ParameterRecommended ValueRationale & Justification
Molar Ratio (ABA:2-HP:CBC) 1 : 2.0 : 1.2Ensures sufficient 2-HP for catalysis and acid scavenging, with a slight excess of the acylating agent to drive the reaction to completion.[3]
Solvent Methyl tert-butyl ether (MTBE)An aprotic ether solvent that is suitable for the reaction conditions and facilitates easy removal during work-up.[3]
Temperature 0-5 °CControls the exothermicity of the acylation reaction, minimizing potential side reactions and preserving the chiral integrity of the substrate.[3]
Reaction Time 2-5 hoursSufficient time for complete conversion, verifiable by in-process controls like HPLC.
Expected Purity (Crude) >90%The crude intermediate is typically of high purity and can often be used in the next step without further purification.[3]

Overall Synthesis Workflow and Self-Validation

The synthesis of the CBA intermediate is a critical part of the larger process. The subsequent step involves an intramolecular cyclization to form Levetiracetam.

Workflow Diagram: From Chiral Amide to Final API

G Start (S)-2-Aminobutanamide Step1 Step 1: Acylation (2-HP, CBC, MTBE, 0-5°C) Start->Step1 Intermediate Intermediate (CBA) Step1->Intermediate Step2 Step 2: Cyclization (KOH, MDC) Intermediate->Step2 Crude Crude Levetiracetam Step2->Crude Step3 Step 3: Purification (Recrystallization, e.g., Ethyl Acetate) Crude->Step3 Final Pure Levetiracetam API (>99.5% ee) Step3->Final

Caption: Overall workflow for Levetiracetam synthesis highlighting the acylation step.

Trustworthiness & In-Process Validation:

  • Reaction Monitoring: The integrity of this protocol relies on careful monitoring. HPLC analysis is the gold standard for tracking the disappearance of (S)-2-aminobutanamide and the appearance of the CBA product peak.

  • Intermediate Characterization: Before proceeding to cyclization, it is advisable to characterize the crude CBA intermediate using techniques like ¹H NMR and Mass Spectrometry to confirm its structure and assess purity.

  • Chiral Integrity: The most critical validation is confirming the enantiomeric purity of the final Levetiracetam product. Chiral HPLC must be used to ensure the enantiomeric excess (e.e.) is greater than 99.5%, meeting stringent pharmaceutical standards.[3][5] The mild conditions employed in the 2-HP mediated step are designed to prevent racemization at the chiral center.

Conclusion

While not the only pathway to Levetiracetam, the synthetic route employing this compound demonstrates a sophisticated approach to a common chemical challenge: the controlled acylation of a chiral amine. By serving as both an acid scavenger and a potent acylation catalyst, this compound enables the efficient, high-purity synthesis of a key intermediate under mild conditions that preserve stereochemical integrity. This application note provides the mechanistic understanding and a robust, field-tested protocol for researchers and developers working on the synthesis of this vital antiepileptic agent.

References

GC-MS Method for the Sensitive Detection of 2-Hydroxypyridine via Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-hydroxypyridine. Due to its high polarity and tautomeric nature, direct GC analysis of this compound is challenging, often resulting in poor peak shape and low sensitivity.[1] To overcome these limitations, this protocol employs a validated silylation derivatization step using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process converts the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether, significantly improving its volatility and thermal stability for GC-MS analysis.[2][3] The detailed protocol covers sample preparation, derivatization, instrument parameters, and method validation, providing a comprehensive guide for researchers in pharmaceutical development, metabolomics, and related fields requiring accurate quantification of this compound.

Introduction: The Analytical Challenge

This compound (also known as 2-pyridone) is a significant heterocyclic compound, serving as a structural motif in many pharmaceutical agents and a potential metabolite in biological systems.[4][5] Its accurate quantification is crucial for drug development, quality control, and metabolic studies. However, the inherent chemical properties of this compound present significant obstacles for direct analysis by gas chromatography.[2][3]

The primary challenges include:

  • High Polarity: The presence of a hydroxyl (-OH) group makes the molecule highly polar. This leads to strong interactions with the active sites in the GC inlet and column, resulting in broad, tailing peaks and poor chromatographic resolution.[1][6]

  • Low Volatility: Polar compounds generally have low vapor pressure, making it difficult to vaporize them efficiently in the GC injector without decomposition.[3]

  • Tautomerism: this compound exists in equilibrium with its tautomer, 2-pyridone (a lactam).[5][7] This equilibrium can complicate analysis by potentially producing multiple or broad peaks for a single analyte.[1]

To address these issues, a chemical modification step, known as derivatization, is essential.[8] Silylation is a widely used and highly effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups.[9][10] The reaction replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which masks the polar functionality.[3] This transformation yields a derivative that is more volatile, more thermally stable, and far more amenable to GC-MS analysis, resulting in sharp, symmetrical peaks and enhanced detection limits.[2]

Principle of Silylation Derivatization

The core of this method is the conversion of this compound to its TMS ether derivative. The reaction is facilitated by N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent.[2][6] A catalyst, such as trimethylchlorosilane (TMCS), is often included to increase the reactivity of the silylating agent and ensure complete derivatization.[3][6]

The reaction proceeds as follows: this compound + BSTFA --(TMCS catalyst)--> 2-(trimethylsilyloxy)pyridine + Byproducts

The resulting 2-(trimethylsilyloxy)pyridine is significantly less polar and more volatile, making it ideal for GC-MS analysis.

Experimental Protocol

Materials and Reagents
  • Analyte Standard: this compound (≥97% purity, CAS: 142-08-5)[11]

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Pyridine (Anhydrous, ≥99.8%), Ethyl Acetate (GC grade), Hexane (GC grade)

  • Internal Standard (IS): Pyridine-d5 (or other suitable deuterated analog)

  • Equipment:

    • GC-MS system with a mass selective detector (MSD)

    • Autosampler vials (2 mL) with PTFE-lined caps

    • Heating block or oven

    • Vortex mixer

    • Calibrated micropipettes

Preparation of Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of anhydrous pyridine in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Pyridine-d5 in anhydrous pyridine.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with anhydrous pyridine to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Spiking: Add a constant amount of the internal standard stock solution to each working standard to achieve a final IS concentration of 10 µg/mL.

Sample Preparation and Derivatization Protocol

This protocol must be performed in a well-ventilated fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the silylating reagent.[9]

  • Sample Aliquot: Place 100 µL of the sample solution (or calibration standard) into a 2 mL autosampler vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. This step is critical to remove any water that would interfere with the derivatization reaction.

  • Reconstitution & Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[12]

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute the sample with 850 µL of ethyl acetate or hexane to a final volume of 1 mL.

  • Analysis: The sample is now ready for GC-MS injection.

The entire analytical workflow is summarized in the diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample or Standard (100 µL) Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry Reagents Add Pyridine (50 µL) + BSTFA/TMCS (100 µL) Dry->Reagents Heat Vortex & Heat (70°C, 60 min) Reagents->Heat Dilute Cool & Dilute (to 1 mL) Heat->Dilute GC_Inject GC Injection Dilute->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect Mass Spectrometry Detection (EI, SIM/Scan) GC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Quant Quantification (Peak Integration) Data_Acq->Quant Report Final Report Quant->Report

Caption: Workflow for GC-MS analysis of this compound.

GC-MS Instrumental Parameters

The following parameters provide a starting point and should be optimized for your specific instrument and application. A non-polar capillary column is recommended for the analysis of silylated compounds to prevent interaction with the stationary phase.[3]

Parameter Setting Rationale
GC System Agilent 8890 GC (or equivalent)Standard high-performance gas chromatograph.
Column HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)[12]A robust, low-polarity phase ideal for separating a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level detection.
Oven Program Initial: 80°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 minA temperature ramp that effectively separates the analyte from solvent and derivatization byproducts.
MS System Agilent 5977B MSD (or equivalent)A sensitive mass selective detector for reliable identification and quantification.
Ion Source Temp. 230°C[1][12]Standard temperature for electron ionization, balancing ionization efficiency and minimizing thermal fragmentation.
Quadrupole Temp. 150°C[1]Maintains consistent mass filtering performance.
MS Transfer Line Temp. 280°C[12]Prevents condensation of the analyte as it transfers from the GC to the MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Scan Mode: m/z 50-400 (for method development)SIM Mode: m/z 167, 152, 73 (for quantification)Scan mode is used to identify the compound and its fragments. Selected Ion Monitoring (SIM) provides superior sensitivity for quantification.

Note on SIM Ions: The molecular weight of this compound is 95.1 g/mol .[13] The TMS derivative, 2-(trimethylsilyloxy)pyridine, has a molecular weight of 167.28 g/mol . The characteristic ions for quantification would be the molecular ion (M+) at m/z 167 and a major fragment ion, typically from the loss of a methyl group (M-15), at m/z 152 . The ion at m/z 73 is characteristic of the TMS group itself and serves as a good qualifier ion.

Method Validation and Performance

A robust analytical method requires thorough validation to ensure its accuracy, precision, and reliability.[14] The following parameters should be assessed according to standard guidelines.

Validation Parameter Typical Acceptance Criteria Example Performance Data
Linearity (R²) ≥ 0.9950.998
Range -0.1 - 50 µg/mL
Limit of Detection (LOD) S/N ≥ 30.03 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.1 µg/mL
Precision (%RSD) < 15%Intra-day: 4.5%Inter-day: 6.8%
Accuracy (% Recovery) 85 - 115%96.7% - 104.2%

Troubleshooting

  • No or Low Peak Intensity:

    • Cause: Incomplete derivatization.

    • Solution: Ensure all reagents and samples are anhydrous.[9] Check heating temperature and time. Use fresh derivatization reagent.

  • Broad or Tailing Peaks:

    • Cause: Active sites in the GC system or column degradation.

    • Solution: Trim the first few centimeters of the GC column. Replace the inlet liner and septum. Ensure derivatization was complete.

  • Extraneous Peaks:

    • Cause: Contamination from solvents, reagents, or sample matrix. Excess derivatization reagent.

    • Solution: Run a reagent blank to identify interfering peaks. Ensure high-purity solvents and reagents are used. The solvent delay on the MS can be adjusted to avoid detecting the large BSTFA peak.

Conclusion

The GC-MS method detailed in this application note provides a reliable and highly sensitive solution for the analysis of this compound. By employing a straightforward silylation derivatization with BSTFA, the inherent analytical challenges of this polar compound are effectively overcome. The protocol offers excellent performance in terms of linearity, sensitivity, and precision, making it suitable for demanding applications in pharmaceutical quality control, drug metabolism studies, and scientific research.

References

Introduction: The Unique Versatility of 2-Hydroxypyridine in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Characterization, and Application of Organometallic Complexes of 2-Hydroxypyridine

Organometallic complexes of this compound and its tautomer, 2-pyridone, represent a class of compounds with remarkable versatility and a broad spectrum of applications. This versatility stems from the ligand's unique electronic and structural properties, particularly its ability to exist in two tautomeric forms. The this compound form presents a neutral, aromatic pyridine ring with an N-donor atom, while the 2-pyridone form features a keto group with an O-donor atom. Deprotonation yields the 2-pyridonate anion, where the negative charge is delocalized between the nitrogen and oxygen atoms. This tautomerism and the availability of multiple coordination sites (N vs. O) allow for a rich coordination chemistry, enabling the design of complexes with tailored properties for catalysis, medicinal applications, and materials science. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and key applications of these fascinating complexes, supported by detailed protocols and field-proven insights.

Section 1: Synthesis of this compound Organometallic Complexes

The synthesis of these complexes is typically achieved by reacting a suitable metal salt with the this compound ligand in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions can influence which tautomeric form coordinates to the metal center, or if the deprotonated pyridonate form is generated. For instance, ruthenium complexes, which are popular as catalysts, are often synthesized from precursors like [RuCl₂(p-cymene)]₂. The resulting coordination mode can vary, with the ligand acting as a neutral N-coordinated this compound, a rare O-coordinated keto-tautomer, or an anionic N,O-chelating pyridonate.

Causality in Synthetic Design:

The final structure and reactivity of the complex are dictated by several factors:

  • Metal Ion Hardness/Softness: Hard metal ions (e.g., Fe(III), Y(III)) tend to favor coordination with the hard oxygen donor of the pyridonate form, while softer metals might favor the nitrogen atom.

  • Ancillary Ligands: The electronic and steric properties of other ligands on the metal center can influence the coordination preference of the this compound moiety.

  • Reaction pH and Base: The presence of a base can facilitate deprotonation to the pyridonate anion, which often acts as a bidentate or bridging ligand.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Resulting Coordination Modes Metal Precursor Metal Precursor Reaction Coordination Reaction Metal Precursor->Reaction 2-HP Ligand This compound (2-HP) 2-HP Ligand->Reaction Solvent Solvent Solvent->Reaction Base Base (Optional) Base->Reaction Temp Temperature Temp->Reaction N_Coord N-Coordinated (Hydroxypyridine form) O_Coord O-Coordinated (Pyridone form) NO_Coord N,O-Chelated (Pyridonate form) Reaction->N_Coord Neutral Conditions Reaction->O_Coord Rare, specific conditions Reaction->NO_Coord Base Present

Protocol 1.1: Synthesis of a Catalytically Relevant Ruthenium(II) Complex

This protocol describes the synthesis of a [RuCl(p-cymene)(κ²-P,N-6-DiPPin)]+ type complex, adapted from methodologies reported for catalytic applications.

Materials:

  • 6-diisopropylphosphino-2-pyridone (6-DiPPon) ligand

  • [RuCl₂(p-cymene)]₂ dimer

  • Silver trifluoromethanesulfonate (AgOTf) or Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na[BArF₂₄])

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether or Hexane, anhydrous

  • Schlenk flask and standard anaerobic technique equipment

Procedure:

  • Reactant Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the 6-DiPPon ligand (2 equivalents) in anhydrous DCM.

  • In a separate Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.5 equivalents) in anhydrous DCM.

  • Halide Abstraction: To the ruthenium solution, add a solution of AgOTf or Na[BArF₂₄] (1 equivalent) in DCM. Stir for 1 hour at room temperature. A precipitate of AgCl or NaCl will form.

  • Ligand Addition: Filter the resulting ruthenium solution via cannula into the flask containing the 6-DiPPon ligand.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by ³¹P NMR spectroscopy if available.

  • Isolation: Reduce the solvent volume under vacuum. Precipitate the product by adding anhydrous diethyl ether or hexane.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ether/hexane, and dry under high vacuum. The product is typically an air-stable solid.

Self-Validation: The formation of the desired cationic complex can be confirmed by the disappearance of the starting material signals in ³¹P NMR and the appearance of a new, downfield-shifted signal characteristic of the coordinated phosphine. ESI-MS should show the parent ion peak corresponding to the cationic complex.

Section 2: Comprehensive Structural Characterization

Characterizing organometallic compounds is crucial for understanding their structure, purity, and stereochemistry, which are directly linked to their properties and reactivity. A multi-technique approach is essential for unambiguous structure elucidation.

Spectroscopic and Crystallographic Techniques
TechniquePurpose & RationaleTypical Observations for 2-HP Complexes
¹H NMR To identify the ligand environment and confirm coordination. Chemical shifts are sensitive to the electronic environment.Upon coordination, pyridine ring proton signals typically shift downfield. The N-H or O-H proton signal may broaden or disappear upon deprotonation.
¹³C NMR To probe the carbon backbone of the ligand and observe changes in electron density upon metal binding.Similar to ¹H NMR, carbon signals, especially those adjacent to the coordinating atoms (C2, C6), will show shifts upon complexation.
IR Spectroscopy To identify key functional groups and distinguish between tautomers. Bond vibrations are sensitive to coordination.The presence of a strong C=O stretch (~1650 cm⁻¹) indicates the 2-pyridone form. The disappearance of the O-H stretch and changes in the C=N/C=C region confirm coordination. New bands at lower frequencies (~400-600 cm⁻¹) can be assigned to M-N and M-O vibrations.
Mass Spectrometry To confirm the molecular weight of the complex and its fragmentation pattern.ESI-MS is particularly useful for ionic complexes, showing a clear parent ion peak corresponding to the complex's mass.
Single-Crystal X-ray Diffraction To provide definitive proof of the three-dimensional structure, including bond lengths, bond angles, and coordination geometry.This technique unambiguously determines the coordination mode (N- vs. O-coordinated, chelation), the geometry around the metal (e.g., octahedral, square planar), and intermolecular interactions.
Protocol 2.1: Sample Preparation and Analysis by ¹H NMR

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm ligand coordination.

Materials:

  • Synthesized organometallic complex (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₂Cl₂)

  • NMR tube

  • Internal standard (e.g., Tetramethylsilane - TMS), if not present in the solvent

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the complex is fully soluble. For many organometallic complexes, CDCl₃ or CD₂Cl₂ are suitable.

  • Sample Preparation: Accurately weigh 5-10 mg of the complex and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube. Ensure no solid particles are transferred.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire a standard ¹H NMR spectrum.

  • Data Interpretation:

    • Compare the spectrum to that of the free this compound ligand.

    • Look for downfield shifts in the aromatic proton signals, which indicates deshielding due to coordination to the electron-deficient metal center.

    • Integrate the signals to confirm the ligand-to-metal ratio.

    • Note the chemical shift of the hydride signal (if present), which typically appears at high field (0 to -40 ppm).

G Start Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS CheckPurity Purity & Preliminary Structure Confirmed? NMR->CheckPurity IR->CheckPurity MS->CheckPurity Purify Purification (Recrystallization/ Chromatography) CheckPurity->Purify No XRD Single-Crystal X-ray Diffraction CheckPurity->XRD Yes Purify->Start Re-analyze Final Final Structure Elucidated XRD->Final

Section 3: Applications in Homogeneous Catalysis

Ruthenium complexes containing this compound ligands have emerged as highly effective catalysts, particularly for the hydrogenation of CO₂ to formic acid or formate salts. The key to their activity is the concept of metal-ligand cooperation. The pyridone/hydroxypyridine functionality can act as a proton relay, participating directly in substrate activation by accepting or donating protons. This bifunctional nature provides a low-energy pathway for reactions like H₂ cleavage, avoiding the need for an external base.

Protocol 3.1: Catalytic Hydrogenation of CO₂ to Formate

Objective: To evaluate the catalytic activity of a synthesized Ru-(this compound) complex for CO₂ hydrogenation.

Materials:

  • Synthesized Ruthenium catalyst

  • Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent (e.g., DMSO, THF)

  • High-pressure autoclave equipped with a magnetic stirrer and pressure gauge

  • CO₂ (high purity) and H₂ (high purity) gas cylinders

  • GC or NMR for product analysis

Procedure:

  • Reactor Setup: Place the synthesized ruthenium catalyst (e.g., 0.01 mmol) and the base (e.g., DBU, 1 mmol) into the glass liner of the autoclave inside a glovebox.

  • Solvent Addition: Add the solvent (e.g., 5 mL DMSO) to the liner.

  • Sealing and Purging: Seal the autoclave. Remove it from the glovebox and connect it to a gas manifold. Purge the system several times with H₂ gas to remove air.

  • Pressurization: Pressurize the autoclave with H₂ (e.g., 20 bar) followed by CO₂ (e.g., 20 bar) to achieve the desired total pressure (e.g., 40 bar).

  • Reaction: Place the autoclave in a heating block set to the desired temperature (e.g., 80-120 °C) and begin stirring.

  • Monitoring and Termination: Run the reaction for a set time (e.g., 12-24 hours). After the reaction, cool the autoclave to room temperature in an ice bath before carefully venting the excess gas.

  • Analysis: Take an aliquot of the reaction mixture, add an internal standard, and analyze by ¹H NMR to determine the yield of formate by integrating its characteristic signal (~8.4 ppm in DMSO-d₆).

G Cat_H [Ru]-H (Hydroxypyridine) CO2_Insertion CO₂ Insertion Cat_H->CO2_Insertion + CO₂ Cat_Base [Ru] (Pyridonate) H2_Activation H₂ Cleavage Cat_Base->H2_Activation + H₂ H2_Activation->Cat_H Metal-Ligand Cooperation Intermediate [Ru]-OCHO (Pyridonate) CO2_Insertion->Intermediate Formate_Release Formate Release Formate_Release->Cat_Base - HCOO⁻ Intermediate->Formate_Release + Base

Section 4: Medicinal and Bioinorganic Applications

Hydroxypyridinones (HPs) are considered "privileged" structures in medicinal chemistry due to their high affinity for hard metal ions, particularly Fe(III). This makes them excellent candidates for chelation therapy to treat metal overload diseases. Furthermore, organometallic complexes of this compound derivatives have demonstrated a range of biological activities, including antimicrobial and anticancer properties. The chelation of a metal ion can enhance the biological activity of the ligand, a phenomenon often attributed to increased lipophilicity and cell permeability.

Protocol 4.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized complex against a bacterial strain (e.g., E. coli).

Materials:

  • Synthesized metal complex dissolved in DMSO

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plate

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Penicillin)

  • Incubator

Procedure:

  • Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the test complex in MHB. For example, add 50 µL of MHB to wells 2-12. Add 100 µL of the stock solution of the complex to well 1. Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on. Discard 50 µL from the last well.

  • Inoculation: Prepare a diluted bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to each well containing the serially diluted complex.

  • Controls: Include a positive control (bacteria + antibiotic), a negative control (bacteria + MHB, no complex), and a sterility control (MHB only).

  • Incubation: Seal the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the complex at which there is no visible growth of bacteria.

Trustworthiness: The inclusion of positive and negative controls is critical for validating the results. The experiment should be performed in triplicate to ensure reproducibility.

Section 5: Luminescent Properties and Sensing

Transition metal complexes, particularly those of d⁶ metals like Rhenium(I), Ruthenium(II), and Osmium(II), are known for their rich photophysical properties. When incorporating this compound ligands, these complexes can exhibit pH-dependent luminescence. The protonation/deprotonation of the hydroxypyridine ligand alters the electronic properties of the complex, leading to changes in emission intensity or wavelength. This makes them promising candidates for developing luminescence-based pH sensors for biological and environmental applications.

Protocol 5.1: Measuring pH-Dependent Photoluminescence

Objective: To characterize the change in emission intensity of a luminescent complex as a function of pH.

Materials:

  • Luminescent metal complex (e.g., a Rhenium(I) tricarbonyl complex)

  • Series of buffered solutions with known pH values (e.g., pH 4 to 10)

  • Fluorometer (spectrofluorometer)

  • Quartz cuvette

Procedure:

  • Stock Solution: Prepare a stock solution of the luminescent complex in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: For each pH value to be tested, prepare a sample in a cuvette by adding a small aliquot of the stock solution to the buffer solution. The final concentration of the complex should be low enough to avoid inner filter effects.

  • Set Excitation Wavelength: Determine the absorption maximum (λ_max) of the complex from its UV-Vis spectrum. Set the excitation wavelength of the fluorometer to this λ_max.

  • Acquire Emission Spectra: For each pH-buffered sample, record the emission spectrum over a relevant wavelength range.

  • Data Analysis: Plot the emission intensity at the emission maximum (λ_em) against the pH of the solution.

  • pKa Determination: The resulting titration curve can be fitted to determine the ground-state pKa of the complex, which is often near the pH where the most significant change in emission occurs.

Complex TypeMetal CenterTypical ApplicationKey Property
Catalytic Ru(II), Ir(III)CO₂/Ketone HydrogenationMetal-Ligand Cooperation
Medicinal Fe(II/III), Zn(II), Cu(II)Chelation Therapy, AntimicrobialHigh Metal Affinity, Enhanced Bioactivity
Luminescent Re(I), Ru(II), Os(II)pH Sensing, BioimagingpH-Dependent Emission
Materials Ni(0), Pd(II)Hydroboration, Cross-CouplingTunable Electronic/Steric Properties

Conclusion and Future Outlook

The organometallic chemistry of this compound is a rich and rapidly evolving field. The unique ability of the ligand to engage in tautomerism and metal-ligand cooperation has established its complexes as powerful tools in catalysis. Their strong chelation ability continues to be exploited in the rational design of therapeutic and diagnostic agents. Future research will likely focus on expanding the scope of catalytic transformations, developing more sophisticated and targeted metallodrugs, and engineering novel luminescent materials for advanced sensing and imaging applications. The foundational protocols and principles outlined in this guide provide a solid framework for professionals to innovate and contribute to this exciting area of chemistry.

Introduction: Unveiling the Versatility of 2-Hydroxypyridine N-oxide (HOPO)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxypyridine N-oxide: Synthesis, Characterization, and Advanced Applications

This compound N-oxide (HOPO), also known by its tautomeric name 1-hydroxy-2-pyridone (CAS No: 13161-30-3), is a heterocyclic compound of significant interest in modern chemistry.[1][2] Its structure is characterized by a pyridine ring bearing both a hydroxyl group and an N-oxide functionality.[1] This unique arrangement makes HOPO a highly versatile molecule, exhibiting tautomerism and acting as a potent hydrogen bond donor and a robust chelating agent.[1][3]

Initially recognized for its antibacterial properties, the scope of HOPO's utility has expanded dramatically.[4] It is now a cornerstone reagent in pharmaceutical development, particularly in peptide synthesis where it serves as a superior alternative to traditional coupling additives.[2][5][6] Furthermore, its ability to form stable complexes with a wide range of metal ions has cemented its importance in coordination chemistry, catalysis, and materials science.[3][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of HOPO's synthesis, properties, and key applications, supported by detailed protocols and mechanistic insights.

The molecule exists in a tautomeric equilibrium between the this compound N-oxide form and the 1-hydroxy-2-pyridone form. The pyridone tautomer is generally the more stable form, particularly in the solid state.[4][8]

Tautomerism cluster_0 Tautomeric Equilibrium of HOPO HOPO This compound N-oxide Pyridone 1-Hydroxy-2-pyridone (more stable tautomer) HOPO->Pyridone Equilibrium

Caption: Tautomeric equilibrium between the two forms of HOPO.

Synthesis of this compound N-oxide

The synthesis of HOPO has evolved from multi-step classical methods to highly efficient, scalable industrial processes. The choice of synthetic route often depends on the desired scale, available starting materials, and environmental considerations.

Synthesis from Pyridine N-oxide

A traditional approach involves the rearrangement of pyridine N-oxide using acetic anhydride.[8][9]

  • Mechanism: Pyridine N-oxide is first activated by acetic anhydride, making the C2 and C4 positions of the pyridine ring highly electrophilic.[9] The acetate ion then acts as a nucleophile, attacking the C2 position. Subsequent elimination and hydrolysis yield this compound, which can tautomerize to the more stable 2-pyridone.[9] A final oxidation step with an oxidant like hydrogen peroxide is required to introduce the N-oxide group.[10] This multi-step process, while mechanistically informative, is less common for large-scale production.

Industrial One-Pot Synthesis from 2-Chloropyridine

A more direct and industrially viable method starts from 2-chloropyridine. This process is often performed as a "one-pot" reaction, which improves efficiency and reduces waste.[11]

  • Causality and Mechanism: This route leverages a catalyzed N-oxidation followed by a nucleophilic aromatic substitution (hydrolysis).

    • N-Oxidation: 2-chloropyridine is oxidized using hydrogen peroxide (H₂O₂), a green and cost-effective oxidant.[5][11] This reaction is typically catalyzed by a species generated in-situ, such as tungstate catalysts.[10] The catalyst facilitates the transfer of an oxygen atom from H₂O₂ to the pyridine nitrogen, forming 2-chloropyridine N-oxide.

    • Hydrolysis: Without isolating the intermediate, the reaction conditions are adjusted to be alkaline. Under these conditions, the hydroxyl group displaces the chlorine atom at the C2 position via an SNAr mechanism. The N-oxide group activates the ring for this nucleophilic attack. This step directly yields the target product, this compound N-oxide.[11]

  • Advantages: This method offers a high yield, avoids the isolation of intermediates, and minimizes organic waste, making it environmentally friendly and suitable for industrial production.[11]

Synthesis_Workflow Start Start: 2-Chloropyridine Oxidation Step 1: N-Oxidation Reagents: H₂O₂, Catalyst (e.g., Sodium Tungstate) Start->Oxidation Intermediate Intermediate: 2-Chloropyridine N-oxide Oxidation->Intermediate Hydrolysis Step 2: Hydrolysis Reagents: Alkaline conditions (e.g., NaOH) Intermediate->Hydrolysis Product Final Product: This compound N-oxide Hydrolysis->Product

Caption: One-pot industrial synthesis workflow for HOPO.

Continuous Flow Synthesis

For large-scale pharmaceutical manufacturing, continuous flow synthesis represents the state-of-the-art.[5][6] This approach involves the catalytic oxidation of this compound using hydrogen peroxide in a fixed-bed reactor.[6]

  • Process: A solution of this compound and H₂O₂ is continuously pumped through a heated reactor containing a solid catalyst.[5] The reaction is followed by in-line quenching and hydrolysis steps. The high solubility of HOPO in water is managed through a continuous pH-controlled crystallization process to isolate the solid product.[5]

  • Advantages: This method offers superior safety, efficiency, and scalability, with reported production rates of several kilograms per day.[6] It provides excellent control over reaction parameters, leading to a high-quality product with minimal need for further purification.[6]

Protocol 1: Laboratory-Scale One-Pot Synthesis of HOPO

This protocol is adapted from the principles of the industrial synthesis from 2-chloropyridine.[10][11]

Materials:

  • 2-Chloropyridine

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Tungstate (Na₂WO₄)

  • Sodium Hydroxide (NaOH)

  • Glacial Acetic Acid

  • Toluene

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 2-chloropyridine (1 equivalent) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate (e.g., 0.02 equivalents).

  • N-Oxidation: Heat the mixture to 70-75°C. Slowly add 30% hydrogen peroxide (1.5 - 2.0 equivalents) dropwise over 2-3 hours, maintaining the temperature. Caution: The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 75°C for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of 2-chloropyridine.

  • Hydrolysis: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH reaches 10-11. This step should be performed in an ice bath to control the exotherm.

  • Hydrolysis Reaction: Heat the now alkaline mixture to 90-100°C and stir for 4-6 hours to facilitate the hydrolysis of the 2-chloro group.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Wash the aqueous solution with toluene to remove any unreacted starting material or organic impurities.

  • Crystallization: Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3. The product, HOPO, will precipitate out of the solution.

  • Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield HOPO as an off-white to light yellow solid.[7]

Applications of this compound N-oxide

HOPO's unique chemical properties make it a valuable tool in diverse scientific fields.

Peptide Synthesis: A Low-Racemization Coupling Additive

The primary and most significant application of HOPO is in amide bond formation, particularly in peptide synthesis.[2] It serves as a coupling additive, often used with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2]

  • Mechanism of Action: In peptide coupling, carbodiimides activate the carboxylic acid of an amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and, more critically, can lead to racemization of the chiral amino acid center. HOPO mitigates this by intercepting the O-acylisourea to form a less reactive but still highly efficient acyl-oxypyridone active ester. This ester then reacts cleanly with the amine component of the next amino acid to form the desired peptide bond with a very low risk of racemization.[2]

  • Superiority to HOBt: HOPO is considered an excellent alternative to 1-Hydroxybenzotriazole (HOBt), a traditional coupling additive.[2] Recent shipping and handling restrictions on HOBt due to its explosive properties have made HOPO a more attractive and safer choice for pharmaceutical manufacturing.[2]

Peptide_Coupling cluster_1 EDC/HOPO Mediated Amide Bond Formation AA1 Amino Acid 1 (R-COOH) Intermediate O-Acylisourea (Reactive, Prone to Racemization) AA1->Intermediate + EDC EDC EDC ActiveEster HOPO Active Ester (Stable, Low Racemization) Intermediate->ActiveEster + HOPO - EDC-Urea Peptide Dipeptide (Amide Bond Formed) Intermediate->Peptide Direct path (high racemization risk) HOPO HOPO ActiveEster->Peptide + AA2 - HOPO AA2 Amino Acid 2 (R'-NH₂)

Caption: Role of HOPO in suppressing racemization during peptide coupling.

Coordination Chemistry and Catalysis

HOPO is an excellent chelating agent, capable of forming stable complexes with a variety of metal ions.[3] It typically acts as a bidentate ligand, coordinating through the N-oxide oxygen and the deprotonated hydroxyl oxygen.

  • Catalysis: Molybdenum(VI) complexes prepared with HOPO have been studied for their catalytic properties in various organic reactions.[7][10] Similarly, manganese and cobalt complexes featuring pyridonate ligands (derived from HOPO) are active in catalysis, including reactions like hydrogen-borrowing alkylations.[12]

  • Materials Science: The ability of HOPO to form polymeric complexes, for instance with nickel(II), opens avenues for the development of new functional materials and coatings.[3][10]

Medicinal and Biological Chemistry
  • Iron Chelation: HOPO and its derivatives are effective iron chelators.[2][11] They have been studied for their ability to remove iron from biological systems, such as the protein transferrin.[2][10] This raises the potential for their use in treating iron overload disorders or as probes for studying iron metabolism.[2]

  • Pharmaceutical Intermediate: Beyond its direct use in peptide coupling, HOPO serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[3][13]

  • Other Biological Roles: HOPO has been investigated for its ability to control timber degradation by fungi and as a component in synergistic wood preservatives.[2][11]

Protocol 2: General Procedure for HOPO-Mediated Peptide Coupling

This protocol describes a typical small-scale amide coupling reaction.[2]

Materials:

  • N-protected amino acid (1 equivalent)

  • Amine or C-protected amino acid (1.1 equivalents)

  • This compound N-oxide (HOPO) (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 10% aqueous citric acid solution, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the N-protected amino acid (1 eq.), the amine component (1.1 eq.), and HOPO (1.2 eq.) in the chosen organic solvent (e.g., DCM) in a round-bottom flask.

  • Activation: Stir the solution at room temperature and add EDC·HCl (1.5 eq.) in one portion.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with the same solvent. Wash the organic layer sequentially with 10% aqueous citric acid, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude peptide product can be purified by flash column chromatography on silica gel to afford the pure dipeptide.

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of synthesized HOPO.

PropertyValueReference(s)
CAS Number 13161-30-3[1][11][14]
Molecular Formula C₅H₅NO₂[1][14]
Molecular Weight 111.10 g/mol [2][15]
Appearance Off-white to light yellow crystalline solid[7][14]
Melting Point 147-152 °C[14][16]
Solubility Soluble in polar solvents like water and alcohols.[1][3]
pKa pK₁: -0.62; pK₂: 5.97[16]

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: The IR spectrum is key to identifying the predominant tautomeric form. The solid-state spectrum typically shows a strong C=O stretching frequency, confirming the presence of the 2-pyridone tautomer, while the O-H frequencies are absent or very broad.[8][10] A band corresponding to the N-O group is also observable.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons on the pyridine ring typically appear in the range of 7.0-8.5 ppm, with their specific chemical shifts influenced by the electron-withdrawing N-oxide and hydroxyl/carbonyl groups.[10]

    • ¹³C NMR: The carbon atoms of the ring show distinct chemical shifts that reflect the electronic environment of the molecule, providing a clear fingerprint for structural confirmation.[10]

Conclusion and Future Outlook

This compound N-oxide is far more than a simple heterocyclic compound; it is an enabling reagent in modern organic and medicinal chemistry. Its efficient and scalable synthesis, particularly through continuous flow technologies, ensures its availability for large-scale applications.[5][6] While its role as a safe and highly effective peptide coupling additive is its most prominent application, ongoing research continues to uncover new catalytic and materials science applications for its metal complexes.[3][7] As the demand for complex pharmaceuticals and novel materials grows, the versatility and reliability of HOPO will undoubtedly secure its place as an indispensable tool for chemists and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxypyridine (also known as 2-pyridone). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes.

Introduction to this compound Synthesis

This compound and its tautomer, 2-pyridone, are foundational building blocks in medicinal chemistry and materials science.[1] The unique tautomeric nature of this molecule, existing in equilibrium between the aromatic alcohol and the lactam form, governs its reactivity and presents specific challenges in its synthesis and purification.[1][2] The predominant form can be influenced by the solvent, with polar solvents favoring the 2-pyridone tautomer.[2][3]

This guide will delve into the most common synthetic strategies, addressing potential pitfalls and offering solutions to maximize your success.

Troubleshooting and FAQs by Synthetic Route

We will explore three primary synthetic pathways to this compound, each with its own set of advantages and challenges.

Route 1: Rearrangement of Pyridine-N-oxide

This classic method involves the treatment of pyridine-N-oxide with an activating agent, typically acetic anhydride, to induce a rearrangement to an O-acetylated intermediate, which is then hydrolyzed to this compound.[3][4][5]

FAQ 1: My reaction of pyridine-N-oxide with acetic anhydride is sluggish or incomplete. What could be the issue?

  • Purity of Starting Materials: Ensure your pyridine-N-oxide is dry and free of impurities. Moisture can hydrolyze the acetic anhydride, reducing its effectiveness. Similarly, use high-purity acetic anhydride.

  • Reaction Temperature: While the reaction is often performed at elevated temperatures (reflux), the optimal temperature can vary. If the reaction is slow, a modest increase in temperature may be beneficial. However, excessive heat can lead to decomposition and the formation of tar-like byproducts.

  • Stoichiometry: An excess of acetic anhydride is typically used to drive the reaction to completion. A molar ratio of 2-3 equivalents of acetic anhydride to pyridine-N-oxide is common.

FAQ 2: I am observing a significant amount of dark, tarry byproduct. How can I minimize this?

The formation of byproducts is often due to overheating or prolonged reaction times. Consider the following:

  • Incremental Addition: Add the acetic anhydride to the pyridine-N-oxide solution in portions, allowing the exotherm to be controlled.

  • Temperature Monitoring: Maintain a consistent and controlled temperature throughout the reaction.

  • Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS) to avoid unnecessarily long reaction times.

Troubleshooting Flowchart: Pyridine-N-oxide Rearrangement

G start Low Yield or Incomplete Reaction purity Check Purity of Pyridine-N-oxide and Acetic Anhydride start->purity temp Optimize Reaction Temperature start->temp ratio Adjust Acetic Anhydride Stoichiometry start->ratio byproducts Significant Byproduct Formation start->byproducts hydrolysis_issue Inefficient Hydrolysis of Intermediate start->hydrolysis_issue purification_problem Difficulty in Product Isolation start->purification_problem overheating Reduce Reaction Temperature / Incremental Addition byproducts->overheating time Monitor Reaction and Optimize Time byproducts->time hydrolysis_conditions Ensure Adequate Acid/Base Concentration and Time hydrolysis_issue->hydrolysis_conditions extraction Optimize Extraction pH and Solvent purification_problem->extraction crystallization Select Appropriate Crystallization Solvent purification_problem->crystallization

Caption: Troubleshooting decision tree for the synthesis of this compound from pyridine-N-oxide.

Route 2: Hydrolysis of 2-Halopyridines

The nucleophilic substitution of a halogen at the 2-position of the pyridine ring, typically chlorine, is another common approach. This reaction can be challenging due to the electron-rich nature of the pyridine ring, often requiring forcing conditions.[6][7]

FAQ 3: The hydrolysis of 2-chloropyridine is giving me a very low yield. How can I improve it?

Historically, the direct hydrolysis of 2-chloropyridine required harsh conditions like high pressure and temperature with concentrated hydrochloric acid, resulting in poor yields.[7] Modern improvements include:

  • Use of a Tertiary Alcohol: The presence of a tertiary alcohol, such as t-butanol or t-amyl alcohol, in an aqueous alkaline solution has been shown to significantly improve the yield of this compound from 2-chloropyridine in a one-stage reaction.[7]

  • Phase-Transfer Catalysis: A phase-transfer catalyst can facilitate the reaction between the aqueous hydroxide and the organic-soluble 2-chloropyridine.

  • Continuous Flow Synthesis: For larger scale preparations, continuous flow reactors offer better heat and mass transfer, which can improve reaction efficiency and safety.[8]

FAQ 4: My reaction requires very high temperatures and pressures. Are there milder alternatives?

Yes, besides the use of tertiary alcohols, consider a two-step process where 2-chloropyridine is first converted to an intermediate that is more readily hydrolyzed. For example, reaction with sodium methoxide to form 2-methoxypyridine, followed by acidic hydrolysis, can proceed under milder conditions than direct hydrolysis of 2-chloropyridine.[7]

Experimental Protocol: Improved Hydrolysis of 2-Chloropyridine [7]

  • To a reflux apparatus, add 2-chloropyridine and an aqueous solution of a strong base (e.g., potassium hydroxide, 1.5 to 3 molar equivalents).

  • Add a tertiary alcohol (e.g., tertiary butyl alcohol) in a quantity of 0.5 to 5 times the volume of the aqueous alkaline solution.

  • Heat the mixture to reflux under atmospheric pressure. The reaction temperature will typically be in the range of 80-120°C.

  • Monitor the reaction to completion by TLC or GC.

  • After completion, cool the reaction mixture and neutralize the excess base with an acid (e.g., concentrated HCl) to a pH of 5-6.

  • The product can then be isolated by distillation or crystallization after removal of inorganic salts.

Route 3: From 2-Aminopyridine via Diazotization

This method involves the conversion of the amino group of 2-aminopyridine into a diazonium salt, which is then hydrolyzed to the hydroxyl group.

FAQ 5: The diazotization of 2-aminopyridine is leading to a complex mixture of products. What are the critical parameters to control?

  • Temperature: Diazotization reactions are highly sensitive to temperature. The reaction should be carried out at low temperatures, typically 0-5°C, to prevent the decomposition of the unstable diazonium salt.

  • Acid Concentration: The reaction is performed in a strongly acidic medium. The choice and concentration of the acid are crucial.

  • Rate of Addition: The sodium nitrite solution should be added slowly and incrementally to the solution of 2-aminopyridine in acid to maintain a low temperature and control the reaction rate.

FAQ 6: I am having trouble with the isolation of the this compound from the aqueous reaction mixture. What are some best practices?

  • Neutralization: After the hydrolysis of the diazonium salt, carefully neutralize the reaction mixture. The pH will affect the solubility of the product.

  • Extraction: Use a suitable organic solvent for extraction. The choice of solvent may depend on the pH of the aqueous layer.

  • Purification: The crude product may contain residual starting materials or byproducts. Purification by recrystallization or sublimation is often necessary.

General Purification and Characterization

Q: What are the best methods for purifying crude this compound?

  • Recrystallization: This is a common and effective method. The choice of solvent is critical. Solvents like ethanol, water, or mixtures thereof can be effective.

  • Sublimation: For small quantities of high-purity material, sublimation under vacuum can be an excellent purification technique.

  • Distillation: Vacuum distillation can be used for larger quantities, but care must be taken to avoid decomposition at high temperatures.[7]

Q: How can I confirm the identity and purity of my synthesized this compound?

  • Melting Point: Pure this compound has a well-defined melting point (around 105-107°C). A broad or depressed melting point indicates impurities.

  • NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for structural confirmation. The spectra will show characteristic peaks for the pyridine ring protons and carbons.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • IR Spectroscopy: The IR spectrum will show characteristic absorptions for the C=O stretch (in the 2-pyridone tautomer) and O-H/N-H stretches.

Data Summary Table

Synthetic RouteKey ReagentsTypical ConditionsCommon IssuesPotential Solutions
From Pyridine-N-oxide Pyridine-N-oxide, Acetic AnhydrideRefluxLow yield, byproduct formationControl temperature, optimize stoichiometry
From 2-Chloropyridine 2-Chloropyridine, Strong BaseHigh temp/pressure or reflux with tertiary alcoholLow yield, harsh conditionsUse of tertiary alcohol, phase-transfer catalyst
From 2-Aminopyridine 2-Aminopyridine, NaNO₂, Acid0-5°CUnstable intermediate, complex mixtureStrict temperature control, slow addition of nitrite

References

Technical Support Center: Selecting a Solvent for 2-Hydroxypyridine Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of 2-hydroxypyridine. This document is designed for researchers, chemists, and drug development professionals who seek to purify this versatile compound. We will move beyond simple protocols to explain the underlying chemical principles that govern solvent selection, with a special focus on the unique tautomeric nature of this compound.

Part 1: The Fundamentals of Solvent Selection for Recrystallization

This section provides foundational knowledge applicable to the recrystallization of most organic compounds, setting the stage for the specific challenges of this compound.

Q1: What are the ideal properties of a recrystallization solvent?

The primary goal of recrystallization is to dissolve an impure solid in a hot solvent and then allow the desired compound to crystallize in a purer form upon cooling, leaving impurities behind in the solution. The "perfect" solvent, therefore, is not simply one that dissolves the compound, but one that exhibits a specific temperature-dependent solubility profile.

The Four Pillars of an Ideal Solvent:

  • High Solubility at High Temperatures: The solvent must completely dissolve the compound of interest when hot (typically at or near the solvent's boiling point). This ensures that the impurities are freed from the crystal lattice of the desired compound[1][2].

  • Low Solubility at Low Temperatures: The compound must be poorly soluble or insoluble in the same solvent when cold (at room temperature or in an ice bath). This differential solubility is the driving force for crystallization and is critical for achieving a high recovery yield[1][2].

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound being purified (this compound m.p. ≈ 105-107 °C)[3][4]. If the solvent boils at a higher temperature, the solid will melt before it dissolves, a phenomenon known as "oiling out," which hinders purification. Additionally, the solvent should be volatile enough to be easily removed from the purified crystals during drying[1].

  • Inertness and Impurity Profile: The solvent must not react with the compound. Furthermore, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization)[2].

G start Crude this compound select Select Potential Solvents (Based on Polarity & Literature) start->select test Small-Scale Solubility Test (~20 mg solid in 0.5 mL solvent) select->test cold_test cold_test test->cold_test decision1 Soluble at Room Temp? reject1 Reject Solvent (Poor Recovery) decision1->reject1 Yes hot_test hot_test decision1->hot_test No decision2 Insoluble when Boiling? decision3 Forms Crystals on Cooling? decision2->decision3 No reject2 Reject Solvent (Ineffective Dissolution) decision2->reject2 Yes accept_single Suitable Single Solvent decision3->accept_single Yes consider_mixed Consider for Mixed-Solvent System decision3->consider_mixed No (or oils out) cold_test->decision1 hot_test->decision2

Caption: The solvent-dependent equilibrium between the two tautomers.

Part 3: Recommended Solvents and Experimental Protocols

Q4: Which solvents and systems are recommended for this compound recrystallization?

Given its properties, a single solvent is often less effective than a carefully chosen mixed-solvent system. However, several options have been reported in the literature.[3][4]

Solvent/SystemBoiling Point (°C)PolaritySuitability & RationaleSafety Considerations
Water 100Very HighPoor. this compound is highly soluble in water even at room temperature (450 g/L at 20°C), which leads to very low recovery.[3]Generally safe.
Ethanol 78HighPoor as a single solvent. Similar to water, high solubility at room temperature results in poor yields.[3][4] Excellent as the "good" solvent in a mixed pair.Flammable.
Benzene 80LowEffective. Reported in the literature.[3][4] It favors the less-soluble enol tautomer, providing a good solubility differential.Highly Toxic & Carcinogenic. Avoid use. Toluene is a safer alternative.
Toluene 111LowRecommended Alternative. Behaves similarly to benzene but is less toxic. Its boiling point is higher, which can increase solubility but is still safely below the compound's melting point.Flammable, toxic. Use in a fume hood.
Carbon Tetrachloride (CCl₄) 77LowEffective. Reported in the literature.[3][4]Highly Toxic & Ozone-Depleting. Avoid use. Dichloromethane or other solvents are safer.
Chloroform / Diethyl Ether VariableMixedEffective. Reported system.[3][4] Chloroform acts as the "good" solvent, and ether as the "bad" or anti-solvent.Chloroform is a suspected carcinogen. Ether is extremely flammable.
Ethyl Acetate / Hexane VariableMixedHighly Recommended. A very common and effective pair.[5] Ethyl acetate is a moderately polar solvent that will dissolve this compound when hot, while hexane is a non-polar anti-solvent that forces crystallization upon cooling. This pair is relatively safe and effective.Flammable. Use in a fume hood.
Protocol 1: Step-by-Step Guide to Solvent System Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different potential solvent (e.g., toluene, ethyl acetate, ethanol, water) dropwise, starting with ~0.5 mL. Agitate at room temperature.

  • Observation (Cold):

    • If the solid dissolves completely, the solvent is unsuitable as a single solvent (e.g., water, ethanol). It may, however, be a candidate for the "good" solvent in a mixed pair.

    • If the solid remains insoluble or sparingly soluble, proceed to the next step.

  • Solvent Addition (Hot): Place the tubes containing undissolved solid in a sand or water bath and heat gently towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Observation (Hot):

    • If a very large volume of solvent is required to dissolve the solid, the solvent is likely unsuitable .

    • If the solid dissolves readily in a minimal amount of hot solvent, it is a good candidate .

  • Cooling: Remove the tubes that formed a clear solution when hot. Allow them to cool slowly to room temperature, then place them in an ice-water bath for 10-15 minutes.

  • Final Assessment: The best solvent is the one that dissolved the compound completely when hot but produced an abundant crop of crystals upon cooling.

Protocol 2: Recrystallization of this compound using Ethyl Acetate/Hexane
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid at a gentle boil. Use a hot plate for heating.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them.

  • Inducing Crystallization: While the ethyl acetate solution is still hot, add hexane dropwise while swirling. The hexane acts as an anti-solvent. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethyl acetate to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point.

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Part 4: Troubleshooting Guide & FAQs

Q5: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

"Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound comes out of solution as a liquid instead of a solid.

  • Cause: The solvent's boiling point may be too high, or you may have added the anti-solvent too quickly in a mixed-solvent system.

  • Solution: Re-heat the mixture to dissolve the oil. Add more of the "good" solvent (e.g., ethyl acetate) to lower the saturation point. Then, allow the solution to cool more slowly. If the problem persists, you must choose a solvent or solvent mixture with a lower boiling point.

Q6: My crystal yield is very low. What are the likely causes?
  • Cause 1: Unsuitable Solvent. You may have used a solvent in which the compound has significant solubility even when cold (e.g., water, ethanol). As noted, this compound is quite soluble in polar solvents.[3]

  • Cause 2: Too Much Solvent. Using more than the minimum amount of hot solvent required for dissolution will leave a larger fraction of your compound dissolved in the mother liquor upon cooling.

  • Cause 3: Premature Crystallization. If the solution cools too quickly during a hot filtration step, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

Q7: The recrystallized product is still colored. What should I do?

Colored impurities are often large, polar molecules that can be adsorbed onto activated charcoal. As described in Protocol 2, adding a small amount of charcoal to the hot solution before filtration can effectively remove these impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping.

References

Technical Support Center: Synthesis of 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of byproducts during the synthesis of 2-hydroxypyridine (and its tautomer, 2-pyridone). Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common purification challenges.

Introduction: The Challenge of Purity in this compound Synthesis

This compound is a crucial building block in medicinal chemistry and materials science. While several synthetic routes exist, a common and effective method involves the rearrangement of pyridine-N-oxide with acetic anhydride, followed by hydrolysis.[1] This process, however, is often accompanied by the formation of structurally similar byproducts and intermediates, complicating isolation and purification. Achieving high purity is paramount, as residual impurities can interfere with subsequent reactions and compromise the integrity of final compounds. This guide addresses the most common purification hurdles and provides validated strategies for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing this compound from pyridine-N-oxide, and how are they formed?

A1: In the classic synthesis from pyridine-N-oxide and acetic anhydride, several key impurities can arise. Understanding their formation is the first step to devising a successful purification strategy.

  • Unreacted Pyridine-N-oxide: The most straightforward impurity, resulting from an incomplete reaction.

  • 2-Acetoxypyridine: This is the key intermediate formed after the rearrangement step.[1] If the final hydrolysis step is incomplete, 2-acetoxypyridine will remain in your crude product. It is crucial to ensure hydrolysis goes to completion to minimize this byproduct.

  • 4-Hydroxypyridine (4-Pyridone): While the reaction mechanism favors substitution at the 2-position, a small amount of the 4-substituted isomer can form as a side product. The separation of these positional isomers can be particularly challenging due to their similar physical properties.

  • Polymeric/Tarry Materials: Overheating or prolonged reaction times can sometimes lead to the formation of dark, insoluble polymeric materials, which can complicate the workup process.

The general reaction and byproduct formation pathway is illustrated below.

PNO Pyridine-N-Oxide Intermediate N-Acetoxypyridinium Intermediate PNO->Intermediate Reaction Ac2O Acetic Anhydride Ac2O->Intermediate TwoAP 2-Acetoxypyridine (Intermediate Impurity) Intermediate->TwoAP Rearrangement FourHP 4-Hydroxypyridine (Isomeric Impurity) Intermediate->FourHP Side Reaction TwoHP This compound (Product) TwoAP->TwoHP Complete Hydrolysis Hydrolysis (H2O, acid/base) Hydrolysis->TwoHP

Caption: Reaction pathway for this compound synthesis and key byproduct formation.

Q2: My final product is contaminated with 2-acetoxypyridine. How can I ensure its complete removal?

A2: The presence of 2-acetoxypyridine is a clear indication of incomplete hydrolysis.[2] This is a common issue, but it is easily rectified.

Causality: The ester linkage in 2-acetoxypyridine is stable under neutral conditions but can be cleaved by acid- or base-catalyzed hydrolysis to yield the desired this compound and acetic acid/acetate.

Troubleshooting Protocol: Post-Reaction Hydrolysis

  • Dissolve the Crude Product: Dissolve your crude material containing 2-acetoxypyridine in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Stir vigorously for 30-60 minutes to ensure complete hydrolysis.

  • Acidic Wash (Alternative): Alternatively, you can reflux the crude product in dilute aqueous acid (e.g., 1-2M HCl) for 1-2 hours.[3]

  • Workup: After the hydrolysis step, proceed with a standard aqueous workup. If you used a basic wash, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. If you used an acidic wash, you will need to neutralize the solution with a base and then extract your product.

  • Confirm Completion: Analyze a small sample of the product by TLC or ¹H NMR to confirm the absence of the acetyl peak from 2-acetoxypyridine.

Q3: How can I separate the this compound and 4-hydroxypyridine isomers?

A3: This is one of the more difficult purification challenges. Because both are polar, crystalline solids with similar functionalities, simple extraction or recrystallization is often insufficient for complete separation. The key lies in exploiting subtle differences in their tautomeric equilibrium and polarity.

Scientific Rationale: Both isomers exist in a tautomeric equilibrium with their corresponding pyridone forms. However, the equilibrium position is highly dependent on the solvent.[4][5][6] For this compound, the hydroxy- and pyridone forms can coexist, while 4-hydroxypyridine exists almost exclusively as the 4-pyridone tautomer in polar solvents and the solid state.[4] This difference can be exploited in chromatography.

Recommended Method: Flash Column Chromatography

Flash column chromatography on silica gel is the most effective method for separating these isomers.

ParameterRecommended SettingRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for polar compounds.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) GradientStart with 100% DCM and gradually increase the percentage of MeOH (e.g., 0% to 10%). This compound is less polar and will elute first.
Alternative Mobile Phase Ethyl Acetate / Hexanes GradientA less polar system. Start with a higher ratio of hexanes and increase the ethyl acetate concentration.
Additive 0.5% Acetic Acid or Triethylamine (TEA)Adding a small amount of acid or base can improve peak shape by suppressing interactions with residual silanol groups on the silica.[7] Use acid if your compound is acidic, base if it is basic.

Troubleshooting Guides

Guide 1: General Purification Workflow for Crude this compound

This guide presents a systematic workflow for purifying the crude product obtained from the reaction.

Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., add water, extract with EtOAc) Crude->Workup Wash Wash Organic Layer (1M NaHCO3 for hydrolysis, then brine) Workup->Wash Dry Dry & Evaporate Wash->Dry CrudeSolid Crude Solid Product Dry->CrudeSolid Decision Assess Purity (TLC, NMR) CrudeSolid->Decision Recryst Recrystallization Decision->Recryst High Purity, Minor Impurities Chrom Column Chromatography Decision->Chrom Multiple Impurities, Isomers Present Pure Pure this compound Recryst->Pure Chrom->Pure

Caption: A systematic workflow for the purification of crude this compound.

Guide 2: Protocol for Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities when the crude product is already of moderate-to-high purity.

Step-by-Step Protocol:

  • Solvent Selection: Choose an appropriate solvent or solvent system. The ideal solvent should dissolve the this compound poorly at room temperature but well at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Recommended Solvents for Recrystallization

Solvent / SystemNotesReference
Ethanol (EtOH)A good general-purpose polar solvent.[8][9]
Benzene or TolueneEffective for less polar impurities. Use with appropriate safety precautions.[8][9]
Chloroform / Diethyl EtherA solvent/anti-solvent system. Dissolve in minimal hot chloroform and add ether until turbidity appears.[8][9]
50% Acetic AcidCan be effective for certain impurity profiles.[10]
WaterThis compound has moderate solubility in water.[8]

References

Navigating the Nuances of 2-Hydroxypyridine: A Technical Guide to Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxypyridine. This guide is designed to provide you with in-depth insights and practical troubleshooting advice to address the stability challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to ensure the reliability and reproducibility of your results.

Understanding the Core Challenge: The Tautomeric Equilibrium

A fundamental characteristic of this compound is its existence in a tautomeric equilibrium with 2-pyridone. This is not a degradation pathway but an intrinsic property of the molecule that is crucial to comprehend. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.

  • This compound (Lactim form): Favored in non-polar solvents.

  • 2-Pyridone (Lactam form): Predominates in polar solvents like water and alcohols.[1][2]

This solvent-dependent equilibrium has significant implications for your experiments, affecting everything from reaction kinetics to spectroscopic analysis.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise when working with this compound in solution.

Q1: My this compound solution has turned a yellow or bluish color. What is happening?

A1: The development of color, particularly a yellow or blue hue, is a common indicator of degradation.[4][5] This is often due to oxidation, which can lead to the formation of highly colored dimeric or polymeric species. Microbial degradation, although less common in a sterile lab environment, also proceeds through intermediates that can form colored pigments.[5][6]

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Older or improperly stored solvents can contain oxidizing impurities.

  • Inert Atmosphere: For long-term storage or sensitive reactions, preparing and storing your this compound solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light, as photo-oxidation can be a contributing factor.

  • Fresh is Best: Whenever possible, prepare this compound solutions fresh for each experiment.

Q2: I'm seeing inconsistent results in my biological assay. Could the stability of my this compound stock solution be the cause?

A2: Absolutely. The tautomeric equilibrium can directly impact biological activity. The two tautomers have different shapes, hydrogen bonding capabilities, and polarities, which can lead to different binding affinities for a target protein.[3] If your stock solution is stored in a volatile solvent (e.g., a mixture of organic solvent and water), evaporation can alter the solvent polarity over time, shifting the tautomeric equilibrium and thus the concentration of the active tautomer.

Troubleshooting Steps:

  • Consistent Solvent System: Use a consistent and well-defined solvent system for your stock solutions and dilutions. If you are dissolving in an organic solvent and then diluting into an aqueous buffer for your assay, be mindful of the final solvent composition.

  • Equilibration Time: After diluting your stock solution into the final assay buffer, allow for an equilibration period to ensure the tautomeric ratio has stabilized before starting your experiment.

  • pH Control: The pH of your solution can also influence the tautomeric equilibrium. Ensure your buffers are robust and the final pH is consistent across experiments.

  • Control Experiments: Consider preparing "aged" and "fresh" solutions to test if the observed variability is time-dependent.

Q3: My NMR or UV-Vis spectrum of this compound doesn't look as expected. Why?

A3: The spectroscopic properties of this compound are highly dependent on the tautomeric form present.

  • UV-Vis Spectroscopy: The lactim (this compound) and lactam (2-pyridone) forms have distinct absorption maxima. In a solvent where both are present, you will see a composite spectrum. Changing the solvent will alter the ratio of the two tautomers and thus the appearance of the spectrum.[7]

  • NMR Spectroscopy: While proton and carbon NMR can be used to study the tautomerism, rapid interconversion on the NMR timescale in some solvents can lead to averaged signals, making interpretation complex.[7]

Troubleshooting Steps:

  • Solvent Consideration: Be aware of the solvent you are using for your spectroscopic analysis. For example, in a non-polar solvent like cyclohexane, you would expect the spectrum to be dominated by the this compound form, while in water, the 2-pyridone form will be predominant.[8]

  • Reference Spectra: Compare your spectra to literature data obtained in the same solvent.

  • Fixed Tautomers: If unambiguous spectral assignment is critical, consider synthesizing the N-methyl (fixes the 2-pyridone form) or O-methyl (fixes the this compound form) derivatives as reference compounds.

Q4: I'm having trouble dissolving this compound. What are the best practices?

A4: this compound is a crystalline solid with moderate solubility.[1]

Dissolution Protocol:

  • Solvent Choice: It is soluble in water and polar organic solvents like ethanol and DMSO.[9] For non-polar applications, solvents like chloroform or cyclohexane can be used, though solubility may be lower.[8]

  • Gentle Heating: Gentle warming (e.g., to 30-40 °C) can aid dissolution. Avoid excessive heat, which could promote degradation.

  • Sonication: Using an ultrasonic bath can also help to break up solid particles and accelerate dissolution.

  • pH Adjustment: In aqueous solutions, adjusting the pH away from the pKa can increase solubility by forming the corresponding salt.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol is designed for applications where the 2-pyridone tautomer is desired.

  • Materials:

    • This compound (solid)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Calibrated pH meter

    • Sterile, amber glass vial

  • Procedure:

    • Weigh the required amount of this compound in a clean, dry container.

    • Add the desired volume of high-purity water.

    • Stir the solution at room temperature until the solid is fully dissolved. Gentle warming or sonication can be used if necessary.

    • If required for your application, adjust the pH using a suitable buffer system.

    • Filter the solution through a 0.22 µm sterile filter into the final amber glass vial.

    • Store the solution at 2-8 °C, protected from light. For long-term storage, consider aliquoting and freezing at -20 °C or -80 °C.

Protocol 2: Monitoring Tautomeric Equilibrium using UV-Vis Spectroscopy

This protocol allows for the qualitative assessment of the tautomeric ratio in different solvents.

  • Materials:

    • This compound

    • Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, water)

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Prepare dilute solutions of this compound (e.g., 0.1 mg/mL) in each of the chosen solvents.

    • Record the UV-Vis spectrum of each solution from 200 to 400 nm.

    • Compare the spectra. You will observe a shift in the absorption maxima and changes in the shape of the spectrum, reflecting the different tautomeric ratios in each solvent.

SolventPredominant TautomerExpected λmax
CyclohexaneThis compound~270 nm
AcetonitrileMixture~225 nm and ~300 nm
Water2-Pyridone~225 nm and ~293 nm[1]

Visualizing Key Concepts

To further clarify the stability considerations of this compound, the following diagrams illustrate the core chemical principles.

Tautomerism This compound This compound 2-Pyridone 2-Pyridone This compound->2-Pyridone Polar Solvents (e.g., Water) 2-Pyridone->this compound Non-Polar Solvents (e.g., Cyclohexane)

Caption: Tautomeric equilibrium of this compound and 2-pyridone.

Degradation 2-Hydroxypyridine_Solution This compound in Solution Degradation_Products Degradation Products (Colored Species) 2-Hydroxypyridine_Solution->Degradation_Products Oxidation Oxidizing_Agents Oxidizing Agents (e.g., Peroxides, O2) Oxidizing_Agents->Degradation_Products Light Light (UV) Light->Degradation_Products

Caption: Factors leading to the degradation of this compound.

Concluding Remarks

The stability of this compound in solution is a multifaceted issue that requires a solid understanding of its inherent chemical properties. By being mindful of the tautomeric equilibrium, the choice of solvent, and potential degradation pathways, you can significantly improve the consistency and reliability of your experimental data. This guide provides a framework for troubleshooting common problems, but as with any scientific endeavor, careful observation and systematic investigation are key to success.

References

Technical Support Center: Troubleshooting 2-Hydroxypyridine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-hydroxypyridine N-alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. The alkylation of 2-hydroxypyridines (or their tautomeric form, 2-pyridones) is a cornerstone of synthesizing a vast array of biologically active molecules. However, the inherent ambident nucleophilicity of the pyridone ring often leads to challenges, most notably the competitive formation of O-alkylated byproducts.

This resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common experimental issues and offer practical, field-proven solutions to help you optimize your reactions for yield, selectivity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My N-alkylation reaction has very low or no conversion. What are the likely causes and how can I fix it?

Low conversion is a common hurdle and can typically be traced back to a few key reaction parameters. Let's break down the potential culprits and solutions.

Underlying Causes & Solutions:

  • Insufficient Deprotonation: The pKa of the N-H bond in 2-pyridone is approximately 11. The base you choose must be strong enough to effectively deprotonate the pyridone to generate the nucleophilic pyridonate anion.

    • Troubleshooting: If you are using a weak base like potassium carbonate (K₂CO₃) with limited success, consider switching to a stronger base such as cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or potassium bis(trimethylsilyl)amide (KHMDS). Note that stronger bases like NaH require strictly anhydrous conditions to prevent quenching.[1]

  • Poor Solubility: If the 2-pyridone starting material or the base is not soluble in the chosen solvent, the reaction will be sluggish as it will be limited to the solid-liquid interface.

    • Troubleshooting: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally good choices for solubilizing the reactants.[1][2] If solubility remains an issue, a change in solvent system is warranted. For instance, using cesium carbonate in DMF or acetonitrile can be more effective than potassium carbonate in acetone.[1]

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical.

    • Troubleshooting: Reactivity follows the trend: Iodide > Bromide > Chloride > Tosylate. If you are using an alkyl bromide or chloride and observing low conversion, switching to the corresponding alkyl iodide can significantly accelerate the reaction. Alternatively, you can employ Finkelstein conditions by adding a catalytic amount of potassium iodide (KI) to the reaction mixture to generate the more reactive alkyl iodide in situ.[1]

  • Inadequate Temperature: Many alkylation reactions require thermal energy to overcome the activation barrier.

    • Troubleshooting: If your reaction is proceeding slowly at room temperature, consider gently heating it. A temperature range of 50-80 °C is a good starting point for many standard alkylations. For particularly unreactive systems, microwave irradiation can be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[1][3]

FAQ 2: My reaction is producing a significant amount of the O-alkylated isomer. How can I improve N-selectivity?

This is the most frequent and critical challenge in 2-pyridone alkylation. The pyridonate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is a delicate balance of several interacting factors.[2][4]

Visualizing the Competing Pathways:

G Pyridone 2-Pyridone Pyridonate Pyridonate Anion (Ambident Nucleophile) Pyridone->Pyridonate + Base Base Base (e.g., Cs₂CO₃) N_Product N-Alkylated Product Pyridonate->N_Product + R-X (Soft Electrophile, Polar Aprotic Solvent) O_Product O-Alkylated Product Pyridonate->O_Product + R-X (Hard Electrophile, Protic Solvent) AlkylHalide Alkyl Halide (R-X)

Caption: Competing N- and O-alkylation pathways of 2-pyridone.

Key Factors Influencing N/O Selectivity:

According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen atom of the pyridonate is a "softer" nucleophilic center, while the oxygen is "harder". This principle can guide your choice of reagents and conditions.

  • Counter-ion (from the Base): The nature of the metal counter-ion associated with the pyridonate anion plays a pivotal role.

    • Insight: "Softer" cations with lower charge density, like Cesium (Cs⁺), coordinate less tightly with the hard oxygen atom, leaving the softer nitrogen more available for alkylation. Conversely, "harder" cations like Silver (Ag⁺) strongly associate with the oxygen, leading to preferential O-alkylation.[1] Alkali metal salts generally favor N-alkylation.[5]

    • Troubleshooting: Use bases with soft counter-ions. Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) are often excellent choices for promoting N-selectivity.[1]

  • Solvent: The solvent environment can stabilize one of the transition states over the other.

    • Insight: Polar aprotic solvents like DMF, DMSO, and acetonitrile are known to favor N-alkylation.[1] These solvents effectively solvate the cation, leaving a "naked" and highly reactive pyridonate anion where the more nucleophilic nitrogen can react. Protic solvents can hydrogen-bond with the oxygen, potentially hindering N-alkylation.

    • Troubleshooting: Ensure you are using a high-purity, dry, polar aprotic solvent. DMF is a very common and effective choice.

  • Alkylating Agent: The "hardness" of the electrophilic carbon in the alkylating agent matters.

    • Insight: Alkyl halides (R-I, R-Br, R-Cl) are considered soft electrophiles and will preferentially react with the soft nitrogen center.

    • Troubleshooting: Stick to standard alkyl halides. Be cautious with harder electrophiles which might increase O-alkylation.

  • Temperature: In some cases, catalyst- and base-free conditions at elevated temperatures have been shown to provide high N-selectivity, possibly through a mechanism involving the conversion of any initially formed O-alkylated product to the more thermodynamically stable N-alkylated isomer.[6]

Summary Table: Optimizing for N-Selectivity

FactorFavors N-AlkylationFavors O-AlkylationRationale
Base Counter-ion Cs⁺, K⁺, Na⁺ (Soft)Ag⁺ (Hard)Soft-soft (N-R) vs. Hard-hard (O-Ag) interactions.[1]
Solvent Polar Aprotic (DMF, DMSO)Polar Protic (less common)Aprotic solvents lead to a more reactive "naked" anion.[1]
Alkylating Agent Alkyl Halides (Soft)Harder ElectrophilesHSAB Theory: Soft nucleophile (N) prefers soft electrophile.
Temperature Elevated (in some cases)VariesCan favor the thermodynamically more stable N-isomer.[6]
FAQ 3: I'm using a sterically hindered alkyl halide and the reaction is not working. What can I do?

Steric hindrance presents a significant challenge for the Sₙ2 mechanism of alkylation. Both the nucleophile and the electrophile's bulkiness can impede the reaction.[4][7]

Troubleshooting Strategy:

  • Increase Reactivity: Switch to a more reactive leaving group. If you are using a secondary bromide, the corresponding iodide will be more effective. Adding catalytic KI is a good first step.

  • Increase Temperature: Use higher temperatures or microwave heating to provide the necessary energy to overcome the steric barrier.

  • Consider an Alternative Mechanism: The Mitsunobu Reaction: For hindered systems, especially with secondary alcohols as precursors, the Mitsunobu reaction can be a powerful alternative. This reaction proceeds via a different mechanism that can sometimes tolerate steric bulk better than a standard Sₙ2 alkylation.[2][8]

Basic Mitsunobu Protocol:

  • Dissolve the 2-pyridone and the alcohol (your source of the alkyl group) in a suitable solvent like THF or DCM.

  • Cool the solution in an ice bath.

  • Add a phosphine reagent (e.g., triphenylphosphine, PPh₃) followed by the slow, dropwise addition of an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

  • Allow the reaction to warm to room temperature and stir until completion.

FAQ 4: How can I reliably distinguish between my N-alkylated and O-alkylated products?

Analytical Workflow:

G cluster_NMR NMR Techniques Start Reaction Workup TLC 1. TLC Analysis (Different Rf values) Start->TLC Column 2. Column Chromatography (Separation of Isomers) TLC->Column NMR 3. NMR Spectroscopy (Definitive Identification) Column->NMR FTIR 4. FTIR Spectroscopy (Supporting Evidence) NMR->FTIR Optional C13 ¹³C NMR: - N-Alkyl: C=O ~160-165 ppm - O-Alkyl: No C=O, C-O ~160 ppm HMBC ¹H-¹³C HMBC: - N-Alkyl: Correlation from N-CH₂ protons to ring carbons - O-Alkyl: Correlation from O-CH₂ protons to C2

Caption: Workflow for separating and identifying N- vs. O-alkylated isomers.

Detailed Analytical Methods:

  • ¹³C NMR Spectroscopy: This is often the most straightforward method.

    • N-Alkyl-2-pyridone: You will observe a characteristic carbonyl (C=O) peak in the downfield region, typically around 160-165 ppm .

    • O-Alkyl-2-alkoxypyridine: The carbonyl peak will be absent. Instead, you will see the C2 carbon attached to the oxygen at a similar chemical shift (~160 ppm), but the key is the absence of the amide-like carbonyl.[9]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment provides unambiguous proof.

    • N-Alkylated Isomer: Look for a correlation between the protons on the carbon attached to the nitrogen (the N-C H₂-R group) and the C2 and C6 carbons of the pyridine ring.

    • O-Alkylated Isomer: You will see a correlation from the protons on the carbon attached to the oxygen (the O-C H₂-R group) to the C2 carbon of the pyridine ring.[9]

  • FTIR Spectroscopy: This can provide supporting evidence.

    • N-Alkyl-2-pyridone: A strong carbonyl (C=O) stretch will be present, typically in the range of 1650-1690 cm⁻¹ .

    • O-Alkyl-2-alkoxypyridine: This characteristic carbonyl stretch will be absent.[9]

General Experimental Protocol for N-Alkylation

This protocol provides a robust starting point. Optimization will be necessary based on your specific substrate and alkylating agent.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound derivative (1.0 eq).

  • Solvent & Base: Add dry, polar aprotic solvent (e.g., DMF, 10 mL per mmol of pyridone) followed by the base (e.g., Cs₂CO₃, 1.5 eq).

  • Stir: Stir the suspension at room temperature for 15-30 minutes.

  • Add Alkylating Agent: Add the alkylating agent (1.1 - 1.2 eq) dropwise to the mixture. If using a particularly reactive agent, consider cooling the flask in an ice bath during the addition.

  • Reaction: Allow the reaction to stir at room temperature or heat as necessary (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N- and O-alkylated isomers.

References

Technical Support Center: Monitoring 2-Hydroxypyridine Reactions by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring 2-hydroxypyridine reactions by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using NMR for real-time reaction analysis involving this versatile heterocyclic compound. Here, you will find practical, in-depth answers to common challenges, detailed troubleshooting guides, and validated protocols to ensure the integrity and accuracy of your experimental data.

Introduction: The Unique Challenges of this compound in NMR Studies

This compound and its derivatives are fundamental building blocks in medicinal chemistry and materials science.[1] Monitoring their reactions is crucial for optimizing synthetic routes, understanding reaction kinetics, and ensuring product quality. However, the inherent chemical properties of this compound present unique challenges for NMR analysis. The most significant of these is the tautomeric equilibrium between the 2-hydroxy (enol) form and the 2-pyridone (keto) form.[2][3][4] This equilibrium is sensitive to solvent, temperature, and concentration, which can complicate spectral interpretation and quantitative analysis.

This guide will address these challenges head-on, providing you with the expertise to confidently employ NMR as a powerful tool for monitoring your this compound reactions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered when monitoring this compound reactions by NMR:

Q1: Why do the peaks for my this compound starting material appear broad or change position between experiments?

This is often due to the tautomeric equilibrium between this compound and 2-pyridone.[2][3] The rate of interconversion on the NMR timescale can lead to broadened peaks. The position of this equilibrium is highly dependent on the solvent, with polar solvents generally favoring the 2-pyridone tautomer.[2] Ensure you are using the same deuterated solvent and consistent sample concentrations for all your experiments to maintain a stable equilibrium and reproducible chemical shifts.

Q2: I'm trying to monitor an N-alkylation versus O-alkylation reaction. How can I distinguish the two products by ¹H NMR?

Distinguishing between N- and O-alkylation products is a common challenge. While ¹H NMR can provide initial clues, definitive assignment often requires 2D NMR experiments. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range correlations between the protons of the newly introduced alkyl group and the carbons of the pyridine ring. For an N-alkylated product, you would expect to see a correlation from the alkyl protons to the C2 and C6 carbons of the pyridone ring. For an O-alkylated product, a correlation to the C2 carbon would be expected, but the chemical shifts of the ring protons and carbons will also be significantly different.

Q3: My reaction mixture is complex, and the peaks of my starting material, product, and byproducts are overlapping. What can I do to improve resolution?

Peak overlap is a frequent issue in reaction monitoring.[5] Here are a few strategies:

  • Use a higher field NMR spectrometer: A stronger magnetic field will increase the chemical shift dispersion, potentially resolving overlapping signals.

  • Optimize the solvent: Changing the deuterated solvent can alter the chemical shifts of your components, sometimes resolving overlaps. Aromatic solvents like deuterated benzene or pyridine can induce significant shifts.[6]

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify and assign individual components in a complex mixture, even with significant overlap in the 1D spectrum.[7][8]

Q4: How do I accurately quantify the components of my reaction mixture using NMR?

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of different species in a reaction.[9][10] For accurate quantification, you must:

  • Ensure complete relaxation of all relevant signals: This is achieved by setting a sufficiently long relaxation delay (d1) in your acquisition parameters, typically at least 5 times the longest T1 relaxation time of the protons you are integrating.[11]

  • Choose non-overlapping, well-resolved peaks for each component to integrate.

  • Use an internal standard of known concentration if you need to determine absolute concentrations.

Troubleshooting Guides

This section provides detailed solutions to more complex issues you may encounter during your experiments.

Problem 1: Poor Spectral Quality - Broad Peaks and Distorted Baseline

Poor spectral quality can arise from several factors, making accurate integration and interpretation impossible.[12][13]

Symptoms:

  • Broad, ill-defined peaks for both starting materials and products.

  • A rolling or distorted baseline.

  • Asymmetric peak shapes.

Possible Causes and Solutions:

CauseExplanationSolution
Poor Magnetic Field Homogeneity (Shimming) An inhomogeneous magnetic field across the sample volume is a primary cause of poor line shape and resolution.[14][15]Action: Always perform shimming before acquiring data. For reaction monitoring where the sample composition changes over time, it may be necessary to re-shim periodically. If automatic shimming fails, manual shimming may be required.
Presence of Particulate Matter Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.[16][17]Action: Filter your reaction aliquot through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended solids.[18]
High Sample Concentration Very concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[14]Action: Dilute your sample with more deuterated solvent. For reaction monitoring, ensure the concentration remains within a reasonable range throughout the experiment.
Paramagnetic Impurities Even trace amounts of paramagnetic metal ions can cause significant line broadening.[16]Action: Ensure all glassware is scrupulously clean. If you suspect metal contamination from reagents or catalysts, consider using a chelating agent or passing the sample through a small plug of silica gel.
Problem 2: Inaccurate and Inconsistent Integration

Reliable quantitative data is the cornerstone of reaction monitoring. Inaccurate integration can lead to erroneous kinetic profiles and incorrect product ratios.[19]

Symptoms:

  • Integration values that do not correspond to the expected proton ratios.

  • Fluctuating integration values for a stable internal standard across multiple spectra.

  • Difficulty in setting a proper baseline for integration.

Possible Causes and Solutions:

CauseExplanationSolution
Incomplete T1 Relaxation If the time between scans (relaxation delay + acquisition time) is too short, protons with long T1 relaxation times will not fully relax, leading to attenuated signals and inaccurate integrals.[11]Action: Determine the T1 values of the protons you wish to integrate. Set the relaxation delay (d1) to at least 5 times the longest T1. If T1 values are unknown, a conservative d1 of 30-60 seconds is a good starting point for small molecules.
Poor Phasing and Baseline Correction Incorrect phasing leads to distorted peak shapes and an uneven baseline, making accurate integration impossible.Action: Manually phase each spectrum carefully. Use a polynomial baseline correction function to flatten the baseline across the entire spectral width before integration.
Peak Overlap Integrating overlapping peaks is a common source of error.[20]Action: If possible, choose non-overlapping peaks for integration. If this is not feasible, use deconvolution software to fit and integrate individual peaks within a cluster.
Signal from Exchangeable Protons The -OH proton of this compound and the -NH proton of 2-pyridone are exchangeable and often appear as broad signals that are difficult to integrate reliably.[19]Action: Avoid using exchangeable proton signals for quantification. Rely on the signals from the non-exchangeable aromatic or alkyl protons.

Experimental Protocols

Protocol 1: Sample Preparation for In Situ Reaction Monitoring

This protocol outlines the steps for preparing an NMR sample to monitor a reaction directly within the NMR tube.

Materials:

  • High-quality 5 mm NMR tube and cap

  • Reactants and catalyst

  • Appropriate deuterated solvent[21][22][23][24]

  • Internal standard (optional, e.g., tetramethylsilane, 1,4-dioxane)

  • Microsyringe

Procedure:

  • Ensure Cleanliness: Thoroughly clean and dry the NMR tube to avoid any contaminants.[21][25]

  • Prepare Reactant Solution: In a small vial, dissolve the this compound starting material and any other solid reagents in the chosen deuterated solvent to the desired concentration. If using an internal standard, add it at this stage.

  • Transfer to NMR Tube: Carefully transfer the solution to the NMR tube to a height of 4-5 cm (approximately 0.6-0.7 mL).[16][17]

  • Acquire Initial Spectrum (t=0): Place the NMR tube in the spectrometer, lock, and shim. Acquire a spectrum of the starting materials before initiating the reaction. This will serve as your time-zero reference.

  • Initiate the Reaction: Remove the NMR tube from the spectrometer. Using a microsyringe, add the final reactant or catalyst that initiates the reaction.

  • Mix and Re-insert: Quickly cap the tube and invert it several times to ensure thorough mixing. Immediately re-insert the tube into the spectrometer.

  • Start Data Acquisition: Begin acquiring a series of ¹H NMR spectra at regular time intervals to monitor the reaction progress.[11][25]

Protocol 2: Data Acquisition Parameters for Quantitative Reaction Monitoring

Setting the correct acquisition parameters is critical for obtaining high-quality, quantitative data.

Parameter Settings (Bruker Example):

ParameterRecommended ValueRationale
zg (Pulse Program) zg30 or zgStandard single-pulse experiment. A 30-degree pulse angle can shorten the required relaxation delay.
ns (Number of Scans) 8 to 16A balance between signal-to-noise and time resolution. Increase for dilute samples.
d1 (Relaxation Delay) > 5 x T1 (longest)Crucial for accurate integration.[11] A long delay ensures complete relaxation.
aq (Acquisition Time) 2-4 secondsShould be long enough to allow the FID to decay completely for good resolution.
sw (Spectral Width) ~15 ppmEnsure the spectral width is wide enough to encompass all expected signals.
o1p (Transmitter Frequency Offset) Centered on the region of interestPlace the transmitter frequency in the middle of your expected signals to minimize artifacts.

Visualizations

Workflow for Troubleshooting NMR Spectra in this compound Reaction Monitoring

G start Poor Quality NMR Spectrum (Broad Peaks, Distorted Baseline) check_shimming Is the magnet properly shimmed? start->check_shimming check_particulates Are there visible solids in the sample? check_shimming->check_particulates Yes shim_action Re-shim the magnet (manual if necessary) check_shimming->shim_action No check_concentration Is the sample concentration too high? check_particulates->check_concentration No filter_action Filter the sample through glass wool check_particulates->filter_action Yes check_paramagnetics Possibility of paramagnetic impurities? check_concentration->check_paramagnetics No dilute_action Dilute the sample check_concentration->dilute_action Yes clean_action Use ultra-clean glassware; consider a chelator check_paramagnetics->clean_action Yes good_spectrum High-Quality Spectrum check_paramagnetics->good_spectrum No shim_action->check_particulates filter_action->check_concentration dilute_action->check_paramagnetics clean_action->good_spectrum

Caption: A decision-making workflow for troubleshooting common issues leading to poor spectral quality.

Logical Flow for Quantitative Analysis

G start Start: Acquire Time-Resolved ¹H NMR Spectra processing Process Spectra: Fourier Transform, Phasing, Baseline Correction start->processing peak_selection Select Non-Overlapping, Well-Resolved Peaks for Each Component processing->peak_selection integration Integrate Selected Peaks peak_selection->integration normalization Normalize Integrals to a Stable Reference (e.g., Internal Standard or Total Integral of Reactants + Products) integration->normalization kinetics Plot Normalized Integral vs. Time to Obtain Kinetic Profile normalization->kinetics end End: Determine Reaction Rate, Conversion, and Product Ratios kinetics->end

Caption: Step-by-step process for obtaining quantitative kinetic data from a series of NMR spectra.

References

Technical Support Center: A Researcher's Guide to 2-Hydroxypyridine Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. As a compound prone to tautomerism and degradation, its proper handling and storage are paramount to ensure experimental reproducibility and success. This resource provides in-depth technical guidance in a user-friendly question-and-answer format, addressing common challenges and offering practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a heterocyclic organic compound that exists in a tautomeric equilibrium with its keto form, 2-pyridone.[1] This equilibrium is influenced by factors such as solvent polarity.[1] The stability of this compound is a significant concern because it can degrade through various pathways, including oxidation and photodegradation, leading to the formation of impurities that can interfere with experimental outcomes. One common degradation product is 2,5-dihydroxypyridine.[1][2]

Q2: What are the visible signs of this compound decomposition?

A2: A noticeable sign of degradation is a change in color. Pure this compound is typically a white to off-white or slightly yellow crystalline powder.[3][4] Upon decomposition, it can develop a more pronounced yellow to brown coloration. The formation of intensely colored pigments can also occur from the chemical transformation of pyridine diols, which are degradation intermediates.[1]

Q3: What are the primary factors that accelerate the decomposition of this compound?

A3: Several factors can accelerate the degradation of this compound:

  • Exposure to Light: Photodegradation can occur, especially under UV irradiation.[5]

  • Presence of Oxygen: Oxidation is a significant degradation pathway.[5]

  • High Temperatures and Humidity: Elevated temperatures and moisture can promote decomposition.

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, strong bases, acid chlorides, and heavy metal salts can lead to degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving this compound.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the this compound starting material.

Troubleshooting Steps:

  • Visual Inspection: Examine the color of your this compound. If it is significantly yellow or brown, degradation is likely.

  • Purification: If the material is found to be impure, purification is necessary. Recrystallization or sublimation are effective methods.

Issue 2: Appearance of Unknown Peaks in Reaction Monitoring (e.g., by HPLC or LC-MS)

Possible Cause: Formation of this compound degradation products that are participating in or complicating the reaction.

Troubleshooting Steps:

  • Analyze the Starting Material: Run a purity check on your stored this compound to confirm if the unknown peaks are present from the outset.

  • Literature Review: Consult scientific literature for known degradation products of this compound under your specific reaction conditions. Dihydroxypyridine species are common intermediates in microbial degradation pathways.[2][9]

  • Purify the Starting Material: Use a purified batch of this compound in a control experiment to see if the unknown peaks still appear.

Protocols and Methodologies

Protocol 1: Recommended Storage Conditions

To minimize decomposition, adhere to the following storage guidelines:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Reduces the rate of thermally induced degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation.
Light Exposure Store in a light-resistant container in a dark location.Protects against photodegradation.
Container Use a tightly sealed, non-reactive container (e.g., amber glass).Prevents exposure to moisture and air, and avoids reaction with the container material.
Compatibility Store away from strong oxidizing agents, strong acids, strong bases, acid chlorides, and heavy metal salts.Avoids chemical reactions that lead to decomposition.
Protocol 2: Purification of this compound by Recrystallization

This protocol outlines the steps for purifying this compound that has undergone degradation.

Materials:

  • Degraded this compound

  • Recrystallization solvent (e.g., ethanol, benzene, carbon tetrachloride, or a chloroform/diethyl ether mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, add the impure this compound and a small amount of the selected solvent. Gently heat the mixture to the solvent's boiling point while stirring. Add more hot solvent incrementally until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification of this compound by Sublimation

Sublimation is an alternative purification method for volatile solids like this compound.

Materials:

  • Impure this compound

  • Sublimation apparatus

  • Vacuum pump

  • Heating mantle or oil bath

Procedure:

  • Place the impure this compound in the bottom of the sublimation apparatus.

  • Assemble the apparatus and connect it to a vacuum pump.

  • Evacuate the apparatus to a high vacuum.

  • Gently heat the bottom of the apparatus. The this compound will sublime and deposit as pure crystals on the cold finger or the cooler upper surfaces of the apparatus.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Carefully break the vacuum and collect the purified crystals.

Visualizing the Tautomeric Equilibrium

The tautomeric relationship between this compound and 2-pyridone is a fundamental concept for understanding its chemistry.

Caption: Tautomeric equilibrium between this compound and 2-pyridone.

Logical Workflow for Handling this compound

The following diagram illustrates a logical workflow for ensuring the quality of this compound in your experiments.

workflow start Receive/Prepare this compound visual_inspection Visual Inspection (Color Check) start->visual_inspection purity_analysis Purity Analysis (e.g., HPLC) visual_inspection->purity_analysis Color is off-white/ yellow/brown storage Store Appropriately (Cool, Dry, Dark, Inert Atm.) visual_inspection->storage Color is white purity_analysis->storage Pure purify Purify (Recrystallization/Sublimation) purity_analysis->purify Impure experiment Use in Experiment storage->experiment troubleshoot Troubleshoot Experiment experiment->troubleshoot Inconsistent Results/ Unexpected Peaks troubleshoot->purity_analysis purify->purity_analysis

Caption: Workflow for quality control of this compound.

References

Technical Support Center: Identification of Impurities in Commercial 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the identification of impurities in commercial 2-hydroxypyridine (CAS 142-08-5). This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a comprehensive understanding of its potential impurity profile and the analytical methodologies for their detection. As a compound that exists in a tautomeric equilibrium between its lactim (this compound) and lactam (2-pyridone) forms, its analysis presents unique challenges.[1][2] This guide provides in-depth, field-proven insights into the origins of these impurities, step-by-step analytical protocols, and troubleshooting guides to address common experimental issues.

Understanding the Origin of Impurities

The purity of commercial this compound is typically around 98%, though this can vary between suppliers.[3][4] Impurities can arise from three primary sources: the synthetic route, degradation of the final product, and the presence of isomers. A thorough understanding of these sources is the first step in effective impurity profiling.

  • Synthesis-Related Impurities: A common industrial synthesis for this compound involves the hydrolysis of 2-chloropyridine.[5] Incomplete reaction or side reactions can lead to the presence of residual 2-chloropyridine in the final product.

  • Degradation Products: this compound can degrade under various conditions. Oxidative stress, microbial activity, or photolytic degradation can lead to the formation of hydroxylated derivatives, with 2,5-dihydroxypyridine being a notable example.[6][7]

  • Isomeric Impurities: Positional isomers, such as 3-hydroxypyridine and 4-hydroxypyridine, may also be present, arising from either the initial raw materials or side reactions during synthesis. These isomers often have very similar physicochemical properties, making their separation challenging.

Visual Guide: Origins of Impurities in this compound

G cluster_synthesis Synthesis Route cluster_degradation Degradation Pathways cluster_isomers Isomeric Impurities 2-Chloropyridine 2-Chloropyridine Hydrolysis Hydrolysis 2-Chloropyridine->Hydrolysis Starting Material 2-HP Commercial this compound Hydrolysis->2-HP Impurity_2CP 2-Chloropyridine (Unreacted) Hydrolysis->Impurity_2CP Incomplete Reaction Degradation_Conditions Oxidation / Light / Microbes 2-HP->Degradation_Conditions Impurity_2CP->2-HP Impurity_DHP 2,5-Dihydroxypyridine & other diols Degradation_Conditions->Impurity_DHP Impurity_DHP->2-HP Isomer_Source Raw Materials / Side Reactions Isomer_Source->2-HP Impurity_Isomers 3-Hydroxypyridine 4-Hydroxypyridine Isomer_Source->Impurity_Isomers Impurity_Isomers->2-HP

Caption: Logical flow of how impurities are introduced into commercial this compound.

Frequently Asked Questions (FAQs)

Q1: Why do I see a broad or splitting peak for my main this compound analyte in HPLC?

This is often related to the tautomeric equilibrium between this compound and 2-pyridone.[1] The equilibrium is sensitive to the solvent environment.[8] If the mobile phase composition is not optimized, on-column conversion between the two forms can occur, leading to peak distortion. To address this, ensure your mobile phase is well-buffered to maintain a consistent pH. Using a lower column temperature can sometimes slow the interconversion rate.

Q2: I am having difficulty separating the hydroxypyridine isomers. What can I do?

Separating positional isomers is a common challenge due to their similar polarities. Standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase that offers alternative separation mechanisms, such as:

  • Phenyl Phases: These provide π-π interactions, which can help differentiate aromatic isomers.

  • Pentafluorophenyl (PFP) Phases: These offer a combination of hydrophobic, π-π, dipole-dipole, and weak ion-exchange interactions.

  • Hydrogen-Bonding Phases (e.g., SHARC 1): These specialized columns can offer unique selectivity for isomers capable of hydrogen bonding.[9]

Q3: What are the expected degradation products I should look for in an old batch of this compound?

The most common degradation pathway involves oxidation, leading to the formation of dihydroxypyridines.[7] 2,5-Dihydroxypyridine is a frequently cited degradation product from microbial or photolytic degradation.[6][10] Depending on storage conditions (exposure to light, air, and moisture), other related oxidized species may also be present.

Q4: Is derivatization necessary for the GC analysis of this compound?

While not always mandatory, derivatization is highly recommended for robust and reproducible GC analysis of this compound. The polar nature of the hydroxyl and amide functional groups can lead to peak tailing and poor chromatographic performance on many standard GC columns. Silylation (e.g., using BSTFA or MSTFA) is a common technique to convert the active hydrogens into less polar trimethylsilyl (TMS) ethers, resulting in sharper, more symmetrical peaks.[11]

Analytical Protocols and Troubleshooting

Method 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is adapted from the European Pharmacopoeia (EP) guidelines for related substances of Levetiracetam, where this compound is a known impurity (Impurity C).[5]

Experimental Protocol:

  • Column: Use a robust C18 column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 3 µm particle size) or equivalent.

  • Mobile Phase:

    • Mobile Phase A: Prepare a phosphate buffer at pH 5.5 and mix with acetonitrile in a 950:50 (v/v) ratio.

    • Mobile Phase B: Acetonitrile and water in a 90:10 (v/v) ratio.

  • Gradient Program: A gradient elution is typically required to separate impurities with different polarities. A suggested starting gradient is:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 100 0
    20 80 20
    30 50 50
    35 100 0

    | 40 | 100 | 0 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 205 nm.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (or a compatible solvent like water/acetonitrile) to a concentration of approximately 1 mg/mL.

HPLC Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload.- Ensure the mobile phase pH is appropriate (for basic compounds, a lower pH can help). - Use a high-purity, end-capped column. - Dilute the sample.
Poor Resolution - Inappropriate stationary phase. - Mobile phase composition not optimal.- Try a phenyl or PFP column for better isomer separation. - Adjust the organic modifier (e.g., switch from acetonitrile to methanol) to alter selectivity.
Retention Time Drift - Inconsistent mobile phase composition. - Column temperature fluctuations. - Column not fully equilibrated.- Prepare fresh mobile phase and ensure it is well-mixed and degassed. - Use a column oven for stable temperature control. - Ensure the column is equilibrated for at least 10-15 column volumes before injection.
Ghost Peaks - Carryover from previous injection. - Contamination in the mobile phase or sample diluent.- Run a blank gradient to check for carryover. - Implement a needle wash step in your autosampler method. - Use high-purity HPLC-grade solvents.
Method 2: Gas Chromatography (GC-FID/MS) for Volatile and Semi-Volatile Impurities

This method provides a general guideline for the analysis of this compound and related substances by GC. Derivatization is included to improve peak shape and thermal stability.

Experimental Protocol:

  • Derivatization:

    • In a vial, dissolve ~1 mg of the this compound sample in 100 µL of pyridine.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

  • Column: A mid-polarity column is a good starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane phase like a DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

  • Detector:

    • FID: Temperature: 300°C.

    • MS: Transfer line temperature: 280°C; Ion source temperature: 230°C. Scan range: 40-400 amu.

GC Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Peaks or Small Peaks - Incomplete derivatization. - Syringe or inlet issue. - Low sample concentration.- Ensure derivatization reagents are fresh and the reaction has gone to completion. - Check the syringe for blockage and the inlet liner for contamination. - Confirm the sample concentration.
Split Peaks - Poor injection technique. - Column contamination or degradation at the inlet.- If injecting manually, use a fast and smooth injection. - Trim the first few cm of the column inlet. - Use a fresh, deactivated inlet liner.
Baseline Noise/Drift - Column bleed at high temperatures. - Contaminated carrier gas. - Detector contamination.- Ensure the oven temperature does not exceed the column's maximum limit. - Check carrier gas traps and replace if necessary. - Clean the detector according to the manufacturer's instructions.
Poor Peak Shape (Tailing) - Active sites in the system (liner, column). - Insufficient derivatization.- Use a deactivated inlet liner. - Ensure the derivatization reaction is complete. - Consider using a more polar GC column designed for active compounds.

Visual Guide: General Workflow for Impurity Identification

G cluster_investigation Impurity Investigation start Receive Commercial This compound prep Prepare Sample (e.g., 1 mg/mL in diluent) start->prep hplc Initial Screening by HPLC-UV prep->hplc decision Are Impurity Peaks Detected? hplc->decision gcms GC-MS Analysis (with derivatization) hplc->gcms Alternative/ Confirmatory Method pass Purity Meets Specification decision->pass No / Below Limit lcms LC-MS Analysis for Mass Identification decision->lcms Yes standards Compare with Reference Standards (e.g., 2-CP, isomers) lcms->standards gcms->standards characterize Characterize Unknowns (NMR, Isolation) standards->characterize Unknowns Remain report Report Findings: Identity & Quantity standards->report All Identified characterize->report

References

Validation & Comparative

A Senior Application Scientist's Guide to Metal Ion Chelation: 2-Hydroxypyridine vs. 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of a metal chelating agent is a critical decision that can profoundly impact experimental outcomes and the therapeutic efficacy of novel drug candidates. This guide offers an in-depth comparison of two heterocyclic chelators of significant interest: 2-hydroxypyridine and 8-hydroxyquinoline. We will dissect their coordination chemistry, compare their metal-binding affinities with supporting data, and provide practical insights to inform your research and development endeavors.

The Tale of Two Chelators: Structural and Electronic Underpinnings

The ability of a molecule to sequester a metal ion is fundamentally dictated by its three-dimensional structure and the spatial arrangement of its electron-donating atoms. While both this compound and 8-hydroxyquinoline are bidentate, N,O-donating ligands, their underlying scaffolds impart distinct coordination properties.

This compound (2-HP): A Flexible Tautomer

This compound exists in a dynamic equilibrium with its tautomeric form, 2-pyridone. This tautomerism is a crucial aspect of its chemical behavior and its interaction with metal ions[1][2]. In its deprotonated, anionic form (2-hydroxypyridinate), it chelates metal ions through the phenolate oxygen and the pyridinic nitrogen, forming a six-membered ring. The flexibility of this system allows for the adoption of various coordination geometries. However, the formation of a six-membered chelate ring is generally less thermodynamically favorable than a five-membered ring, which can influence the overall stability of the resulting metal complex.

8-Hydroxyquinoline (8-HQ): A Pre-organized Scaffold

8-Hydroxyquinoline, also known as oxine, possesses a more rigid, bicyclic aromatic framework. The hydroxyl group at the 8-position and the nitrogen atom at the 1-position are geometrically constrained in a pre-organized arrangement that is ideal for chelation. This structural rigidity minimizes the entropic penalty upon coordination, leading to the formation of a highly stable five-membered chelate ring with metal ions. This inherent stability is a key reason for the widespread use of 8-hydroxyquinoline and its derivatives in analytical chemistry and medicine.

Chelation_Structures cluster_2HP This compound Chelation cluster_8HQ 8-Hydroxyquinoline Chelation 2HP_structure Metal_2HP M+ 2HP_structure->Metal_2HP N,O-donation Complex_2HP 6-Membered Chelate Ring Metal_2HP->Complex_2HP 8HQ_structure Metal_8HQ M+ 8HQ_structure->Metal_8HQ N,O-donation Complex_8HQ 5-Membered Chelate Ring Metal_8HQ->Complex_8HQ Experimental_Protocol cluster_workflow Spectrophotometric Analysis of Chelation Start Prepare Equimolar Stock Solutions (Metal & Chelator) Jobs_Plot Job's Plot: Vary Mole Fraction (Constant Total Concentration) Start->Jobs_Plot Titration Titration: Constant [Metal] Vary [Ligand] Start->Titration Measure_Absorbance Measure Absorbance at λmax Jobs_Plot->Measure_Absorbance Titration->Measure_Absorbance Analyze_Jobs Plot Absorbance vs. Mole Fraction Determine Stoichiometry Measure_Absorbance->Analyze_Jobs Analyze_Titration Plot ΔAbsorbance vs. [Ligand] Fit to Binding Isotherm Calculate Stability Constant (K) Measure_Absorbance->Analyze_Titration Results Stoichiometry & Stability Constant Analyze_Jobs->Results Analyze_Titration->Results

References

Validation Guide: 2-Hydroxypyridine as a Bifunctional Tautomeric Catalyst in Acyl Transfer Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Development and Synthetic Chemistry Professionals

Executive Summary

The formation of ester and amide bonds is a cornerstone of synthetic organic chemistry, particularly in pharmaceutical development. While powerful nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) are widely employed, they often exhibit limitations in selectivity and require stringent reaction conditions. This guide introduces and validates 2-hydroxypyridine (and its tautomer, 2-pyridone) as a highly effective bifunctional organocatalyst for acyl transfer reactions. Through a detailed mechanistic exploration, direct comparison with DMAP, and presentation of supporting experimental data, we demonstrate that this compound offers a unique catalytic profile, including orthogonal selectivity for primary amines, making it a valuable and strategic addition to the synthetic chemist's toolkit.

Introduction: The Quest for Precision in Amide and Ester Synthesis

The synthesis of amides and esters from carboxylic acid derivatives is one of the most frequently performed transformations in organic synthesis.[1][2] The robustness of the amide bond, in particular, makes it a fundamental feature of peptides, polymers, and a vast array of pharmaceutical agents.[3] Achieving high efficiency and selectivity in these coupling reactions is paramount. The standard approach often involves the use of a nucleophilic catalyst to activate a stable acyl donor, such as an acid anhydride or an activated ester.

For decades, 4-(Dimethylamino)pyridine (DMAP) has been the benchmark "super catalyst" for this purpose.[4][5] Its efficacy stems from its high nucleophilicity, which allows it to form a highly reactive N-acylpyridinium intermediate, dramatically accelerating the rate of acylation.[6][7] However, the very reactivity of DMAP can be a double-edged sword, sometimes leading to poor selectivity between competing nucleophiles (e.g., primary vs. secondary amines) and side reactions with sensitive substrates.

This guide explores a compelling alternative: this compound. Unlike DMAP's purely nucleophilic mechanism, this compound operates via a sophisticated, bifunctional catalytic cycle enabled by its inherent tautomerism.[8][9] This unique mechanism not only provides excellent catalytic activity but also unlocks novel selectivity profiles that are often complementary or superior to traditional methods.

The Mechanistic Heart of the Protocol: Tautomeric Bifunctionality

The catalytic prowess of this compound is entirely dependent on its ability to exist in equilibrium with its tautomer, 2-pyridone.[10] This equilibrium is highly sensitive to the environment; non-polar solvents tend to favor the this compound form, while polar solvents and hydrogen-bonding interactions shift the equilibrium towards the 2-pyridone form.[8][11]

Caption: The tautomeric equilibrium between this compound and 2-pyridone.

It is the 2-pyridone tautomer that acts as the key catalytic species. Its structure contains both a Brønsted acidic N-H proton and a Lewis basic C=O oxygen in a fixed, proximal arrangement. This allows it to function as a bifunctional catalyst , simultaneously activating both the electrophile (the acyl donor) and the nucleophile (the amine or alcohol) within a single, organized transition state.[9][12]

The proposed catalytic cycle proceeds as follows:

  • The acidic N-H group of 2-pyridone hydrogen-bonds to and activates the carbonyl oxygen of the ester, making it more electrophilic.

  • Simultaneously, the basic C=O oxygen of 2-pyridone hydrogen-bonds to and activates the incoming amine (or alcohol), increasing its nucleophilicity and correctly orienting it for attack.

  • The nucleophile attacks the activated ester, forming a tetrahedral intermediate. The catalyst facilitates proton transfer, leading to the collapse of the intermediate, release of the product, and regeneration of the 2-pyridone catalyst.

This "tautomeric catalysis" mechanism avoids the formation of a discrete, highly reactive acylpyridinium ion, instead guiding the reaction through a lower-energy, termolecular transition state.[12][13]

Catalytic_Cycle cluster_0 2-Pyridone Catalytic Cycle for Aminolysis A Catalyst (2-Pyridone) + Substrates (Ester + Amine) B Formation of Ternary Complex: Catalyst activates both substrates via H-bonding A->B Association C Nucleophilic Attack: Organized transition state lowers activation energy B->C Dual Activation D Tetrahedral Intermediate C->D E Proton Transfer & Collapse: Product (Amide) is formed D->E Facilitated by Catalyst F Product Release & Catalyst Regeneration E->F F->A Enters next cycle

Caption: Proposed catalytic cycle for 2-pyridone in ester aminolysis.

Head-to-Head Comparison: this compound vs. DMAP

To validate this compound as a viable reagent, we must compare its performance against the industry standard, DMAP. The fundamental difference in their mechanisms gives rise to significant, practical differences in their application.

FeatureThis compound (2-Pyridone)4-(Dimethylamino)pyridine (DMAP)
Mechanism Bifunctional Tautomeric Catalyst: Activates both acyl donor and nucleophile via hydrogen bonding.[9][12]Nucleophilic Catalyst: Forms a highly reactive N-acylpyridinium intermediate.[5]
Primary Advantage Enhanced Selectivity: Can differentiate between nucleophiles based on steric hindrance and H-bonding ability.[13][14]Extreme Reactivity: Dramatically accelerates reactions, often by orders of magnitude.[4]
Optimal Substrates Particularly effective for primary amines and activated esters (e.g., p-nitrophenyl esters).[13][14]Broadly effective for most alcohols and amines with anhydrides or acyl chlorides.
Reaction Conditions Typically mild; often effective at room temperature to moderate heat (40-80 °C) in non-polar solvents (e.g., toluene).[13]Often proceeds rapidly at room temperature. Requires a stoichiometric base (e.g., triethylamine) to scavenge acid byproduct.
Cost & Handling Inexpensive, readily available, and stable solid.Relatively inexpensive, but more toxic and requires careful handling.

Experimental Validation: Protocols & Workflow

The following protocols outline a comparative experiment to validate the performance and selectivity of this compound against DMAP in a model aminolysis reaction.

General Experimental Workflow

Workflow start Start: Prepare Reagents setup Reaction Setup: Combine substrates, solvent, and catalyst in vial start->setup run Run Reaction: Stir at specified temperature. Monitor by TLC/LC-MS setup->run workup Aqueous Workup: Quench reaction, extract with organic solvent run->workup purify Purification: Column chromatography workup->purify analyze Analysis: Characterize product (NMR, MS) and determine yield purify->analyze end End: Validated Data analyze->end

Caption: Standard workflow for catalytic acylation experiments.

Protocol 1: this compound-Catalyzed Synthesis of N-benzylacetamide
  • Objective: To demonstrate the catalytic efficacy of this compound.

  • Reagents:

    • 4-Nitrophenyl acetate (Electrophile): 181 mg, 1.0 mmol

    • Benzylamine (Nucleophile): 109 µL, 1.0 mmol

    • This compound (Catalyst): 9.5 mg, 0.1 mmol (10 mol%)

    • Toluene (Solvent): 5.0 mL

  • Procedure:

    • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenyl acetate, this compound, and toluene.

    • Begin stirring the solution at room temperature.

    • Add benzylamine via syringe in one portion.

    • Heat the reaction mixture to 60 °C and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with 1 M NaOH (2 x 10 mL) to remove the 4-nitrophenol byproduct, followed by brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield pure N-benzylacetamide.

Protocol 2: DMAP-Catalyzed Synthesis of N-benzylacetamide (Comparative)
  • Objective: To provide a direct performance benchmark using a standard nucleophilic catalyst.

  • Reagents:

    • Acetic Anhydride (Electrophile): 94 µL, 1.0 mmol

    • Benzylamine (Nucleophile): 109 µL, 1.0 mmol

    • DMAP (Catalyst): 12.2 mg, 0.1 mmol (10 mol%)

    • Triethylamine (Base): 167 µL, 1.2 mmol

    • Dichloromethane (DCM, Solvent): 5.0 mL

  • Procedure:

    • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine, triethylamine, DMAP, and DCM.

    • Cool the flask to 0 °C in an ice bath.

    • Add acetic anhydride dropwise via syringe.

    • Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL).

    • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Results & Discussion: A Data-Driven Verdict

Experimental studies comparing 2-pyridone-based catalysts with DMAP have revealed significant differences in both reactivity and selectivity.[13][14]

Table 1: Comparative Performance in the Aminolysis of 4-Nitrophenyl Acetate
Catalyst (10 mol%)NucleophileTime (h)Temp (°C)Yield (%)Source(s)
None (uncatalyzed)Benzylamine2460< 5[13]
This compound Benzylamine460> 95[13][14]
PyridineBenzylamine2460~15[13]
DMAP Benzylamine< 125> 98[4]
This compound N-Methylbenzylamine (Sec. Amine)1260~30[14]
DMAP N-Methylbenzylamine (Sec. Amine)< 125> 95[14]

The data clearly shows that while DMAP is kinetically faster, this compound is a highly competent catalyst, providing excellent yields where the uncatalyzed or pyridine-catalyzed reactions fail.[13] More importantly, this compound shows a significant rate difference between primary and secondary amines, a feature not observed with the indiscriminately reactive DMAP.

The Key Differentiator: Orthogonal Selectivity

The most compelling validation for this compound comes from competitive acylation experiments. A study investigated the acylation of a 1:1 mixture of a primary amine and a secondary amine.[14] The results are striking and highlight the unique value of the tautomeric catalysis mechanism.

Caption: Contrasting selectivity of DMAP vs. This compound.

Discussion: DMAP, via its acylpyridinium intermediate, acylates the more nucleophilic secondary amine preferentially. In contrast, the 2-pyridone catalyst shows a marked preference for the primary amine .[14] This is attributed to sterics; the less-hindered primary amine can more effectively participate in the organized, hydrogen-bonded ternary complex required by the bifunctional mechanism.[13] The bulkier secondary amine is disfavored, leading to the observed reversal of selectivity. This provides a powerful tool for chemists needing to selectively acylate a primary amine in the presence of a secondary amine, a common challenge in complex molecule synthesis.

Conclusion and Strategic Recommendations

The validation of this compound as a bifunctional tautomeric catalyst is unequivocally positive. It is not merely a weaker version of DMAP but rather a distinct catalytic system with its own set of advantages.

  • Validated Efficacy: this compound is a highly effective catalyst for the acylation of amines and alcohols using activated esters, operating under mild conditions.

  • Unique Selectivity: Its most significant advantage is the ability to selectively acylate sterically less-hindered primary amines in the presence of more nucleophilic secondary amines—an outcome opposite to that of DMAP.

  • Practicality: It is an inexpensive, stable, and easy-to-handle reagent, making it suitable for both small-scale discovery and larger-scale process development.

Recommendation: Researchers, scientists, and drug development professionals should consider this compound and its derivatives as a first-line option for acyl transfer reactions where selectivity is a primary concern. It is an essential tool for scenarios requiring the chemoselective modification of complex molecules containing multiple nucleophilic sites. While DMAP remains the catalyst of choice for speed and raw power, this compound offers a level of precision and control that can solve challenging synthetic puzzles and streamline complex synthetic routes.

References

A Comparative Guide to the Efficacy of 2-Hydroxypyridine-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the choice of a catalytic system is paramount, directly influencing reaction efficiency, selectivity, and overall process viability. While traditional ligand systems like phosphines and N-heterocyclic carbenes (NHCs) have long dominated the field, a mechanistically distinct class of ligands based on the 2-hydroxypyridine (2-HPY) scaffold is demonstrating remarkable efficacy, particularly in challenging transformations such as C-H bond activation and hydrogenation reactions. This guide provides an in-depth comparison of this compound-based catalysts against established systems, supported by experimental data and mechanistic insights to inform your selection process.

The Defining Feature: Tautomerism and Metal-Ligand Cooperativity

The unique catalytic role of this compound stems from its existence as a tautomeric equilibrium between the lactim (this compound) and lactam (2-pyridone) forms.[1][2] This equilibrium is highly sensitive to the local environment; non-polar solvents favor the this compound form, while polar solvents and the solid state favor the 2-pyridone tautomer.[1][3][4]

This tautomerism is not a mere chemical curiosity; it is the foundation of the ligand's ability to participate in metal-ligand cooperativity . Unlike "spectator" ligands that only modify the steric and electronic environment of the metal center, the this compound/2-pyridone moiety can actively participate in the reaction mechanism. The N-H or O-H group can act as an internal base or a proton shuttle, facilitating steps that involve proton transfer, a common requirement in many catalytic cycles.[5][6][7] This bifunctional nature allows the catalyst to operate through lower energy pathways that are inaccessible to conventional systems.

Caption: Tautomeric equilibrium of this compound and 2-pyridone.

Efficacy in C-H Bond Activation: A Paradigm Shift

Direct C–H bond activation is a cornerstone of modern synthesis, offering a more atom-economical route to complex molecules.[8][9] It is in this area that this compound-based ligands have shown exceptional promise, often outperforming traditional catalysts.

In a notable study, a series of substituted this compound ligands were explored as promoters for the Ruthenium(II)-catalyzed ortho-C-H arylation of 2-phenylpyridine. The results were striking: the addition of 5-trifluoromethyl-2-hydroxypyridine led to an 8-fold increase in catalytic activity compared to the reaction without the ligand.[10] Density Functional Theory (DFT) calculations revealed that the this compound ligand plays a crucial role in lowering the energy barrier of the C-H activation step, which is often the rate-determining part of the cycle.[10]

Similarly, in Palladium-catalyzed C(sp³)–H activation, 2-pyridone ligands have been shown to be critical.[11][12] Mechanistic studies indicate that the 2-pyridone assists in the dissociation of the trimeric palladium acetate precursor, [Pd₃(OAc)₆], to generate the active catalytic species.[11][12] This demonstrates that the ligand's role extends beyond the primary catalytic cycle to the crucial initiation phase.

Comparative Performance in C-H Arylation
Catalyst SystemDirecting GroupLigandYield (%)Time (h)Catalyst Loading (mol%)Reference
[(η⁶-p-cymene)RuCl₂]₂ PyridylNone 11242.5[10]
[(η⁶-p-cymene)RuCl₂]₂ Pyridyl5-CF₃-2-HPY 88 242.5[10]
[Fe(acac)₃] Triazoledppbz851610[9]
[Pd(OAc)₂] PyridylP(o-tol)₃75125Generic Data

As the data illustrates, the introduction of a this compound-based ligand can dramatically enhance reaction outcomes in Ru-catalyzed systems, achieving high yields where the ligand-free system is largely ineffective.

CH_Activation_Cycle A [Ru]-L Complex (L = 2-HPY) B Substrate Coordination A->B + Substrate C Rate-Limiting Step Lowered Energy Barrier B->C Concerted Metalation- Deprotonation D Intermediate [Ru]-Aryl C->D E Oxidative Addition (Aryl Halide) D->E F Reductive Elimination E->F G Product Release F->G - Product G->A - HX

Caption: Simplified catalytic cycle for Ru-catalyzed C-H arylation.

Performance in Cross-Coupling Reactions: A Competitive Alternative

While phosphines and NHCs are the workhorses of palladium-catalyzed cross-coupling, 2-pyridonate ligands are emerging as a versatile and potent alternative.[13][14] Their unique properties can be leveraged to achieve high activity in reactions like C-H olefination and carboxylation.[5]

Comparison with Phosphine and NHC Ligands
  • Phosphine Ligands: These are the most established class of ligands. Their key advantage lies in their vast diversity and fine-tunability. By altering the substituents on the phosphorus atom, one can precisely modulate both steric bulk and electronic properties (donor strength).[15][16] Electron-rich, bulky phosphines like tricyclohexylphosphine are highly effective at promoting both oxidative addition and reductive elimination.[16] However, many electron-rich phosphines are sensitive to air and moisture, requiring inert handling techniques.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donors that form exceptionally strong bonds with metal centers. This results in highly stable and robust catalysts that are often resistant to high temperatures and oxidative conditions. This stability, however, can sometimes be a double-edged sword, leading to slower rates of reductive elimination and lower overall turnover frequencies compared to more labile phosphine systems.

  • This compound Ligands: These ligands occupy a unique mechanistic space. Their efficacy is less about pure steric or electronic tuning and more about their ability to facilitate proton transfer. In reactions where a proton needs to be removed or shuttled (e.g., deprotonation of a substrate or elimination of HX), the 2-pyridonate form can act as a built-in, non-coordinating base, accelerating the reaction. This can lead to milder reaction conditions and lower catalyst loadings compared to systems requiring strong external bases.

Comparative Data in Suzuki-Miyaura Coupling
Catalyst SystemLigand TypeAryl HalideYield (%)TON (Turnover Number)Catalyst Loading (mol%)Reference
Pd(OAc)₂ Phosphine (Xantphos) 4-Bromotoluene959500.1[17]
[Pd(IPr)Cl₂]₂ NHC (IPr) 4-Chlorotoluene929200.1Generic Data
Pd(OAc)₂ Pyridonate (TFA-HPY) 4-Bromotoluene909000.1[5]

In standard cross-coupling reactions like the Suzuki-Miyaura coupling, well-optimized phosphine and NHC systems often provide excellent results. This compound-based systems are competitive, and their true advantage becomes more pronounced in reactions with challenging substrates or where proton management is key.

Experimental Protocol: Ru(II)-Catalyzed C-H Arylation

This protocol is representative of the application of this compound ligands as catalytic enhancers.

Objective: To perform the direct C-H arylation of 2-phenylpyridine with 4-bromotoluene.

Materials:

  • [(η⁶-p-cymene)RuCl₂]₂ (Ruthenium dimer)

  • 5-Trifluoromethyl-2-hydroxypyridine (Ligand)

  • 2-Phenylpyridine (Substrate)

  • 4-Bromotoluene (Coupling Partner)

  • K₂CO₃ (Base)

  • Toluene (Solvent, anhydrous)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Catalyst Pre-formation: To a dry Schlenk flask under an argon atmosphere, add [(η⁶-p-cymene)RuCl₂]₂ (7.7 mg, 0.0125 mmol, 2.5 mol%) and 5-trifluoromethyl-2-hydroxypyridine (8.9 mg, 0.05 mmol, 10 mol%).

  • Reagent Addition: Add 2-phenylpyridine (77.5 mg, 0.5 mmol), 4-bromotoluene (128.2 mg, 0.75 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous toluene via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 2-(4-methyl-[1,1'-biphenyl]-2-yl)pyridine.

Protocol_Workflow A 1. Assemble Glassware (Schlenk Flask under Argon) B 2. Add Solids (Ru-dimer, Ligand, Base, Substrates) A->B C 3. Add Anhydrous Solvent (Toluene) B->C D 4. Heat and Stir (120 °C, 24 h) C->D E 5. Cool and Quench/ Filter D->E F 6. Concentrate Filtrate E->F G 7. Purify by Column Chromatography F->G H Product Characterization (NMR, MS) G->H

Caption: Experimental workflow for C-H arylation.

Conclusion and Outlook

The efficacy of a catalytic system is not absolute but is defined by its performance in a specific chemical context.

  • Phosphine and NHC-based catalysts remain the gold standard for a wide range of cross-coupling reactions due to their high stability and the extensive library of available ligands allowing for precise steric and electronic tuning.

  • This compound-based catalysts represent a mechanistically distinct and powerful alternative. Their defining strength lies in metal-ligand cooperativity, where the ligand actively participates in the reaction by mediating proton transfer. This makes them exceptionally effective for transformations that are often challenging for conventional systems, such as C-H activation and certain hydrogenation/dehydrogenation reactions. The ability to use the ligand as an "internal base" can simplify reaction setups and enable milder conditions.

For researchers and drug development professionals, this compound ligands should be considered a primary tool for reactions involving C-H activation or other proton-dependent steps. While they may not universally supplant phosphines or NHCs in all applications, their unique reactivity profile provides a potent solution for a growing number of synthetic challenges, paving the way for more efficient and innovative chemical processes.

References

A Researcher's Guide to the Spectroscopic Differentiation of 2-Hydroxypyridine and 2-Pyridone Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

The prototropic tautomerism between 2-hydroxypyridine (the enol form) and 2-pyridone (the keto form) is a classic and fundamentally important equilibrium in organic chemistry.[1] This phenomenon, where a proton migrates between the oxygen and nitrogen atoms, gives rise to two distinct chemical entities with different spectroscopic fingerprints.[1][2] For researchers in drug development and materials science, a precise understanding and ability to distinguish between these tautomers is critical, as their distinct electronic and structural properties can significantly influence molecular interactions, reactivity, and biological activity.[2] This guide provides an in-depth comparison of the spectroscopic characteristics of these two tautomers, supported by experimental data and established analytical protocols.

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment. In the gas phase, the enol form (this compound) is generally more stable.[2][3] However, in polar solvents and the solid state, the equilibrium shifts to favor the more polar keto form (2-pyridone), which is better stabilized by intermolecular interactions such as hydrogen bonding.[2][4][5] This solvent-dependent equilibrium is a key consideration when preparing samples for spectroscopic analysis.

The Tautomeric Equilibrium: A Visual Representation

The reversible interconversion between this compound and 2-pyridone is a dynamic process. The following diagram illustrates this equilibrium.

tautomerism This compound This compound 2-Pyridone 2-Pyridone This compound->2-Pyridone Proton Transfer

Caption: Tautomeric equilibrium between this compound and 2-pyridone.

Comparative Spectroscopic Analysis

The structural and electronic differences between the enol and keto forms give rise to distinct signatures across various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the two tautomers in solution. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment of the nuclei.

Key Distinctions in NMR Spectra:

NucleusThis compound (Enol)2-Pyridone (Keto)Rationale for Difference
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift being solvent and concentration dependent.Vinylic protons are observed, often at slightly different chemical shifts compared to the enol form. A key indicator is the N-H proton, which appears as a broad singlet, typically downfield.The change from a phenolic -OH to an amide-like N-H group significantly alters the chemical environment of the exchangeable proton. The ring protons are also affected by the change in aromaticity and the electronic nature of the substituent (-OH vs. =O).
¹³C NMR The carbon bearing the hydroxyl group (C2) will have a chemical shift characteristic of a phenolic carbon.The C2 carbon is now a carbonyl carbon (C=O) and will exhibit a significantly downfield chemical shift, typically in the range of δ 160-180 ppm.The deshielding effect of the double-bonded oxygen in the keto form is the primary reason for the large downfield shift of the C2 carbon, providing a definitive marker for the presence of 2-pyridone.

Experimental Data Summary (¹³C NMR in CD₃OD): [4]

Carbon Atom2-Pyridone (ppm)
C2155.9
C4140.8
C6138.3
C3125.8
C5124.4

Note: The predominance of the pyridone form in polar solvents like methanol means that literature NMR data often reflects this tautomer.[4][6]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a direct insight into the functional groups present.

Key Distinctions in Vibrational Spectra:

Vibrational ModeThis compound (Enol)2-Pyridone (Keto)Rationale for Difference
O-H Stretch A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.This band is absent.The presence or absence of the O-H stretching vibration is a clear indicator of the dominant tautomeric form.
N-H Stretch Absent.A broad absorption band, typically in the range of 3000-3400 cm⁻¹, corresponding to the N-H stretching vibration.The appearance of the N-H stretch is a definitive feature of the pyridone tautomer.
C=O Stretch Absent.A strong, sharp absorption band around 1650-1680 cm⁻¹ is a hallmark of the carbonyl group.This intense carbonyl stretch is one of the most easily identifiable peaks for the 2-pyridone form.
C=C and C=N Stretches Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.The positions and intensities of these bands will differ due to the altered bond orders and electronic distribution in the pyridone ring.The decreased aromaticity of the pyridone ring compared to the hydroxypyridine form leads to shifts in the ring stretching frequencies.

Experimental Data Summary (IR in KBr): [4]

Wavenumber (cm⁻¹)Assignment (for 2-Pyridone)
3440 (broad)N-H stretch
1682, 1649 (strong)C=O stretch
1609, 1578 (strong)C=C and C=N ring stretches
Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The differing π-electron systems of the two tautomers result in distinct absorption spectra.

Key Distinctions in UV-Vis Spectra:

Tautomerλmax (nm)Rationale for Difference
This compound (Enol) Typically absorbs at shorter wavelengths.The aromatic system of the enol form has a higher energy π-π* transition.
2-Pyridone (Keto) Exhibits a characteristic absorption maximum at a longer wavelength, around 293 nm in water.[4]The conjugated system in the pyridone form, which includes the C=O group, lowers the energy of the π-π* transition, resulting in a bathochromic (red) shift.

This difference in absorption maxima can be exploited to quantify the relative amounts of each tautomer in solution under different solvent conditions.[7]

Experimental Protocols

To aid researchers in their investigations, the following are generalized protocols for the spectroscopic analysis of this compound tautomers.

Protocol for NMR Spectroscopy Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Sample Dissolve 5-10 mg of sample in deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add Standard Add internal standard (e.g., TMS). Dissolve Sample->Add Standard Transfer to Tube Transfer solution to an NMR tube. Add Standard->Transfer to Tube Insert Sample Insert sample into spectrometer. Transfer to Tube->Insert Sample Lock and Shim Lock on solvent signal and shim magnetic field. Insert Sample->Lock and Shim Acquire Spectra Acquire ¹H and ¹³C NMR spectra. Lock and Shim->Acquire Spectra Fourier Transform Apply Fourier Transform to FID. Acquire Spectra->Fourier Transform Phase and Calibrate Phase spectrum and calibrate chemical shifts. Fourier Transform->Phase and Calibrate Peak Assignment Assign peaks to keto and enol tautomers. Phase and Calibrate->Peak Assignment

Caption: Workflow for NMR spectroscopy analysis of tautomers.

Detailed Steps: [8]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ for a less polar environment, DMSO-d₆ or CD₃OD for a more polar environment) in a clean vial. The choice of solvent is critical as it will influence the tautomeric equilibrium.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp NMR signals.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and proton decoupling are typically required.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative populations of the two tautomers, if both are present.

    • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the keto and enol forms based on the expected chemical shifts discussed above.

Protocol for IR Spectroscopy Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare Sample Prepare sample as KBr pellet, Nujol mull, or thin film on salt plates. Background Scan Perform a background scan (empty sample holder or pure solvent). Prepare Sample->Background Scan Acquire Spectrum Acquire the IR spectrum of the sample (4000-400 cm⁻¹). Background Scan->Acquire Spectrum Identify Bands Identify characteristic absorption bands (O-H, N-H, C=O). Assign Tautomer Assign the dominant tautomeric form based on the presence/ absence of key functional groups. Identify Bands->Assign Tautomer

Caption: Workflow for IR spectroscopy analysis of tautomers.

Detailed Steps: [8]

  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

    • For solution-phase analysis, dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place the solution between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Perform a background scan using the pure solvent or an empty sample holder. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the solvent.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

  • Data Analysis:

    • The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for the keto and enol forms, paying close attention to the O-H, N-H, and C=O stretching regions.

    • The presence of a strong C=O stretch and an N-H stretch confirms the dominance of the 2-pyridone tautomer. Conversely, the presence of a broad O-H stretch and the absence of a C=O stretch indicate the this compound form.

Conclusion

The spectroscopic differentiation of this compound and 2-pyridone is a clear-cut process when the appropriate techniques are employed and the influence of the sample's environment is considered. NMR spectroscopy provides definitive evidence through the chemical shift of the C2 carbon, while IR spectroscopy offers a rapid and unambiguous identification based on the presence or absence of characteristic O-H, N-H, and C=O stretching vibrations. UV-Vis spectroscopy serves as a valuable tool for quantitative analysis of the tautomeric equilibrium in solution. By leveraging the complementary information provided by these techniques, researchers can confidently characterize the tautomeric state of this compound derivatives, a crucial step in understanding and predicting their chemical and biological behavior.

References

A Researcher's Guide to the Computational Analysis of 2-Hydroxypyridine vs. 2-Pyridone Tautomeric Stability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular behavior is paramount. The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone is a classic and fundamentally important case study with wide-ranging implications in medicinal chemistry and materials science.[1][2] This guide provides an in-depth, objective comparison of the stability of these two tautomers, supported by a detailed computational workflow and analysis of experimental data. We will explore the underlying principles governing their equilibrium and provide a step-by-step protocol for reproducing and extending these findings.

The Delicate Balance: this compound and 2-Pyridone Tautomerism

The interconversion between this compound and 2-pyridone is a prime example of prototropic tautomerism, where the migration of a proton results in two distinct, yet readily interconvertible, isomers.[1][2] The position of this equilibrium is highly sensitive to the surrounding environment, a factor of critical importance in biological systems and solution-phase chemistry.[3][4]

This compound , the enol form, possesses an aromatic pyridine ring with a hydroxyl substituent. In contrast, 2-pyridone , the keto form, features a carbonyl group within a diene system, which can still exhibit aromatic character through the delocalization of the nitrogen lone pair.[5]

The central question for researchers is: which tautomer is more stable, and under what conditions? The answer is not straightforward and depends significantly on the phase (gas, solution, or solid-state) and the polarity of the solvent.

Experimental Evidence: A Tale of Two Phases

Experimental studies utilizing techniques such as infrared (IR), ultraviolet (UV), and microwave spectroscopy have provided foundational insights into this tautomeric relationship.[1][2]

  • In the gas phase , experimental evidence indicates that this compound is the more stable tautomer by a small margin, with an energy difference of approximately 3 kJ/mol.[1][2] This preference is attributed to the aromatic stabilization of the pyridine ring.

  • In polar solvents , such as water and alcohols, the equilibrium dramatically shifts to favor 2-pyridone.[1][4] This is primarily due to the greater dipole moment of 2-pyridone, allowing for more favorable dipole-dipole interactions and hydrogen bonding with polar solvent molecules.[3] In aqueous solution, the equilibrium constant can be as high as 900 in favor of 2-pyridone.[1][2]

  • In non-polar solvents , like cyclohexane, both tautomers can coexist in comparable amounts, highlighting the delicate energy balance between them.[1][2]

  • In the solid state , X-ray crystallography has confirmed that 2-pyridone is the predominant form, stabilized by intermolecular hydrogen bonding in the crystal lattice.[1][6]

Computational Analysis: A Predictive Workflow

Computational chemistry offers a powerful toolkit to dissect the subtle energetic differences between tautomers and to predict their relative stabilities in various environments. Here, we present a robust, self-validating workflow utilizing Density Functional Theory (DFT), a widely used and reliable method for such investigations.

Experimental Protocol: A Step-by-Step Computational Workflow

This protocol outlines the necessary steps to perform a comprehensive computational analysis of the this compound/2-pyridone system.

  • Structure Preparation:

    • Construct the 3D structures of both this compound and 2-pyridone using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain reasonable starting geometries.

  • Gas-Phase Geometry Optimization and Frequency Calculation:

    • For each tautomer, perform a geometry optimization and frequency calculation using a DFT method. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[7]

    • The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). It also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Gas-Phase Single-Point Energy Calculation:

    • To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set. For instance, the M06-2X functional or coupled-cluster methods like CCSD can provide more refined energy differences.[1] The aug-cc-pVDZ basis set is also a good alternative.[1]

  • Solution-Phase Calculations (Continuum Solvation Model):

    • To model the effect of a solvent, employ a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[8][9]

    • Perform a geometry optimization and frequency calculation for each tautomer in the desired solvent (e.g., water, cyclohexane) using the chosen solvation model in conjunction with the DFT method (e.g., B3LYP/6-311++G(d,p) with SMD).

    • Follow this with a single-point energy calculation in the solvent to obtain the solvated electronic energies.

  • Data Analysis and Interpretation:

    • Extract the electronic energies, ZPVE-corrected energies, and Gibbs free energies for both tautomers in the gas phase and in solution.

    • Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) between the two tautomers (ΔE = E2-pyridone - Ethis compound). A negative value indicates that 2-pyridone is more stable.

    • Compare the computational results with experimental data to validate the chosen computational methodology.

Visualizing the Tautomeric Equilibrium and Computational Workflow

Tautomer_Equilibrium HP This compound (enol form) P 2-Pyridone (keto form) HP->P Tautomerization

Caption: Tautomeric equilibrium between this compound and 2-pyridone.

Computational_Workflow cluster_gas Gas Phase Calculations cluster_solution Solution Phase Calculations Start_Gas Initial 3D Structures (2-HP & 2-P) Opt_Freq_Gas Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) Start_Gas->Opt_Freq_Gas SPE_Gas Single-Point Energy (e.g., M06-2X/aug-cc-pVDZ) Opt_Freq_Gas->SPE_Gas Start_Sol Optimized Gas-Phase Structures Opt_Freq_Gas->Start_Sol Analysis Data Analysis: Calculate ΔE and ΔG SPE_Gas->Analysis Opt_Freq_Sol Geometry Optimization & Frequency Calculation with Solvation Model (e.g., SMD, PCM) Start_Sol->Opt_Freq_Sol SPE_Sol Single-Point Energy with Solvation Model Opt_Freq_Sol->SPE_Sol SPE_Sol->Analysis

Caption: A typical DFT workflow for analyzing tautomer stability.

Comparative Performance Data

The choice of computational method can significantly influence the predicted relative stabilities. The following tables summarize representative computational data from the literature, comparing the performance of different DFT functionals.

Table 1: Calculated Relative Energies (ΔE in kJ/mol) of 2-Pyridone vs. This compound in the Gas Phase.

Method/Basis SetΔE (Epyridone - Ehydroxypyridine)Favored Tautomer
B3LYP/6-311++G -1 to -32-Pyridone
M062X/6-311++G+5 to +9This compound
CCSD/6-311++G**+5 to +9This compound
Experimental ~+3 This compound

Data synthesized from multiple sources.[1][10]

Table 2: Calculated and Experimental Relative Free Energies (ΔG in kJ/mol) in Different Environments.

EnvironmentComputational MethodΔG (Gpyridone - Ghydroxypyridine)Favored Tautomer
Gas PhaseMP2/6-31G +0.64This compound
CyclohexaneMP2/6-31G with PCM-0.332-Pyridone
AcetonitrileMP2/6-31G** with PCM-9.282-Pyridone
WaterExperimental~-122-Pyridone

Data synthesized from multiple sources.[1][2]

Causality Behind Experimental and Computational Choices

The discrepancy observed between different DFT functionals in the gas phase highlights the importance of method selection. The B3LYP functional, for instance, has been shown in some studies to incorrectly predict 2-pyridone as the more stable gas-phase tautomer.[1][11] In contrast, functionals like M06-2X and higher-level methods such as CCSD, which better account for dispersion and non-covalent interactions, are in better agreement with experimental findings.[1][10] This underscores the necessity of benchmarking computational methods against reliable experimental data.

The use of continuum solvation models like PCM and SMD is a computationally efficient way to capture the bulk electrostatic effects of a solvent.[8][9] These models create a cavity in a dielectric continuum representing the solvent, and the solute's charge distribution polarizes this continuum, leading to a stabilizing interaction. This approach effectively models the preferential stabilization of the more polar 2-pyridone tautomer in polar solvents.

Conclusion and Future Directions

The tautomeric equilibrium of this compound and 2-pyridone is a finely balanced interplay of aromaticity, intramolecular strain, and intermolecular interactions. While this compound is slightly favored in the gas phase due to its aromatic character, the greater polarity of 2-pyridone leads to its dominance in polar solutions and the solid state through enhanced solvation and hydrogen bonding.

Computational analysis, when performed with a carefully chosen methodology, can accurately predict and rationalize these trends. For researchers in drug development, a thorough understanding of the predominant tautomeric form of a molecule under physiological conditions is crucial, as different tautomers can exhibit distinct biological activities and physicochemical properties.

Future computational studies could explore the role of explicit solvent molecules in the first solvation shell using hybrid quantum mechanics/molecular mechanics (QM/MM) methods to provide a more detailed picture of the specific hydrogen bonding interactions that drive the tautomeric equilibrium in solution.

References

A Comparative Analysis of the Biological Activities of 2-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-hydroxypyridine scaffold, and its tautomeric form 2-pyridone, represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-depth comparison of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their own research and development efforts. The inherent versatility of the pyridine ring allows for substitutions that can significantly modulate the pharmacological profile of the resulting derivatives.[]

The biological landscape of this compound derivatives is vast, encompassing antimicrobial, anticancer, and anti-inflammatory properties, among others.[2][4] This guide will delve into these key areas, presenting a comparative analysis of reported derivatives and the experimental methodologies used to evaluate their efficacy.

Antimicrobial Activity: A Broad Spectrum of Inhibition

This compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[1][5] This broad-spectrum activity is often attributed to the ability of the hydroxypyridine core to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes.

A study on novel hydroxypyridone derivatives revealed potent antibacterial and antifungal activities.[5] For instance, certain synthesized compounds showed remarkable efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli.[5] Notably, some derivatives exhibited activity comparable to the standard antibiotic ampicillin.[5]

Comparative Antimicrobial Data
Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Series 1 (Example) S. aureus6.25[5]
B. subtilis12.5[5]
E. coli25[5]
C. albicans25[5]
Series 2 (Example) S. aureus50[5]
B. subtilis100[5]
Ampicillin (Standard) S. aureus6.25[5]
B. subtilis12.5[5]
Clotrimazole (Standard) C. albicans-[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of this compound derivatives is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The anticancer potential of this compound derivatives has been extensively investigated, with many compounds demonstrating potent cytotoxic activity against various cancer cell lines.[6][7][8] The mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.

One study highlighted the in vitro antitumor activity of an N-hydroxypyridine-2-thione derivative, N-(1-adamantoyloxy)pyridine-2-thione (APT), against both murine and human tumor cell lines.[6] Another investigation into 2-oxo-pyridine and 1′H-spiro-pyridine derivatives identified compounds with significant inhibitory potential against EGFR and VEGFR-2, key players in cancer cell signaling.[7]

Comparative Anticancer Data (IC50 Values in µM)
Compound/DerivativeHepG-2 (Liver Cancer)Caco-2 (Colon Cancer)Reference
Spiro-pyridine 5 10.58 ± 0.89.78 ± 0.7[7]
Spiro-pyridine 7 8.90 ± 0.67.83 ± 0.5[7]
Spiro-pyridine 8 8.42 ± 0.713.61 ± 1.2[7]
Doxorubicin (Standard) 4.50 ± 0.212.49 ± 1.1[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT ((4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathway Inhibition

Certain this compound derivatives exert their anticancer effects by inhibiting critical signaling pathways. For example, the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[7]

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 PLCg PLCγ Pathway VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation PLCg->PI3K_Akt Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by this compound derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The anti-inflammatory properties of this compound derivatives have also been a subject of significant research interest.[9][10] Some derivatives have shown potent anti-inflammatory effects, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[9] The proposed mechanisms often involve the chelation of iron, which plays a role in the inflammatory process, or the inhibition of enzymes like cyclooxygenase (COX).[9]

In a study evaluating new derivatives of 3-hydroxy pyridine-4-one, significant anti-inflammatory activity was observed in animal models of inflammation.[9]

Comparative Anti-inflammatory Data
Compound/DerivativeDose (mg/kg)Inhibition of Carrageenan-induced Paw Edema (%)Reference
Compound A 2067[9]
Compound B 400~60[9]
Compound C 200~55[9]
Indomethacin (Standard) 1060[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds or the standard drug (indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.

General Workflow for Biological Activity Screening

The process of evaluating the biological activity of new this compound derivatives typically follows a structured workflow.

Biological_Activity_Workflow Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro_Screening In Vitro Biological Screening (e.g., MIC, MTT) Characterization->InVitro_Screening Hit_Identification Hit Identification & Lead Optimization InVitro_Screening->Hit_Identification InVivo_Testing In Vivo Testing (Animal Models) Hit_Identification->InVivo_Testing SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies InVivo_Testing->SAR_Studies

Caption: A typical workflow for the biological evaluation of this compound derivatives.

Conclusion and Future Perspectives

The diverse biological activities of this compound derivatives underscore their importance as a versatile scaffold in drug discovery. The comparative data and experimental protocols presented in this guide highlight the significant potential of these compounds in the development of new antimicrobial, anticancer, and anti-inflammatory agents.

Future research should continue to explore the vast chemical space of this compound derivatives through the synthesis of novel analogues. A deeper understanding of their structure-activity relationships will be crucial for designing more potent and selective therapeutic agents. Furthermore, elucidating the precise molecular mechanisms of action will be essential for their translation into clinical applications. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery and development of the next generation of this compound-based drugs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxypyridine
Reactant of Route 2
2-Hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.